Gadoxetate Disodium
Description
See also: Gadoxetic Acid (salt form of).
Structure
2D Structure
Properties
CAS No. |
135326-22-6 |
|---|---|
Molecular Formula |
C23H28GdN3Na2O11 |
Molecular Weight |
725.7 g/mol |
IUPAC Name |
disodium;2-[[2-[bis(carboxylatomethyl)amino]-3-(4-ethoxyphenyl)propyl]-[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;gadolinium(3+) |
InChI |
InChI=1S/C23H33N3O11.Gd.2Na/c1-2-37-18-5-3-16(4-6-18)9-17(26(14-22(33)34)15-23(35)36)10-24(11-19(27)28)7-8-25(12-20(29)30)13-21(31)32;;;/h3-6,17H,2,7-15H2,1H3,(H,27,28)(H,29,30)(H,31,32)(H,33,34)(H,35,36);;;/q;+3;2*+1/p-5 |
InChI Key |
SLYTULCOCGSBBJ-UHFFFAOYSA-I |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(CN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)O)N(CC(=O)O)CC(=O)O.[Na+].[Na+].[Gd] |
Appearance |
Solid powder |
density |
1.088 g/mL at 37 °C |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
disodium gadoxetate eovist gadolinium (4S)-4-(4-ethoxybenzyl)-3,6,9-tris(carboxylatomethyl)-3,6,9-triazaundecanoic acid disodium salt gadolinium ethoxybenzyl diethylenetriaminepentaacetic acid gadolinium ethoxybenzyl DTPA gadoxetate disodium gadoxetic acid gadoxetic acid disodium Gd-EOB-DTPA primovist |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Gadoxetate Disodium in Hepatocytes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gadoxetate disodium, also known as Gd-EOB-DTPA (brand names Eovist® in the USA and Primovist® outside the USA), is a gadolinium-based contrast agent designed for magnetic resonance imaging (MRI) of the liver.[1] Its utility in both detecting and characterizing liver lesions stems from a unique biphasic mechanism of action.[1][2] Initially, it distributes in the extracellular space, behaving similarly to conventional gadolinium agents. Subsequently, it is selectively taken up by hepatocytes, providing a distinct hepatobiliary phase of enhancement.[1][2] This guide provides a detailed examination of the molecular transporters and pathways governing the uptake and efflux of this compound in hepatocytes, supported by quantitative data and experimental methodologies.
Pharmacokinetics and Distribution
This compound exhibits a dual excretion pathway, with approximately 50% of the administered dose eliminated renally and the remaining 50% cleared via the hepatobiliary system in individuals with normal liver and kidney function.[2][3] This dual clearance mechanism is a key feature of its pharmacokinetic profile. The plasma protein binding of this compound is low, at less than 10%.[2]
Core Mechanism: A Tale of Two Transport Systems
The hepatocyte-specific behavior of this compound is orchestrated by a series of transport proteins located on the sinusoidal (basolateral) and canalicular (apical) membranes of hepatocytes. The uptake from the blood into the hepatocytes is primarily mediated by Organic Anion Transporting Polypeptides (OATPs), while the efflux into the bile is handled by Multidrug Resistance-Associated Proteins (MRPs).
Hepatocellular Uptake: The Role of OATPs and NTCP
The entry of this compound from the sinusoidal blood into the hepatocytes is an active transport process facilitated by specific uptake transporters.
-
Organic Anion Transporting Polypeptides (OATP1B1 and OATP1B3): These are the principal transporters responsible for the hepatic uptake of this compound.[1] Both are expressed on the basolateral membrane of hepatocytes.
-
Na+-taurocholate cotransporting polypeptide (NTCP): While also contributing to the uptake, NTCP has a lower capacity for gadoxetate transport compared to OATP1B1 and OATP1B3.
The affinity and capacity of these transporters for this compound have been quantified in vitro, as detailed in the table below.
Biliary Efflux: The Role of MRPs
Following its uptake into the hepatocyte, this compound is actively transported against a concentration gradient into the bile canaliculi.
-
Multidrug Resistance-Associated Protein 2 (MRP2): This transporter, located on the apical membrane of the hepatocyte, is the primary efflux pump for the biliary excretion of this compound.[4]
-
Multidrug Resistance-Associated Protein 3 (MRP3): Situated on the basolateral membrane, MRP3 can facilitate the efflux of this compound back into the sinusoidal blood, particularly in certain pathological conditions where its expression is upregulated.
The biliary excretion of this compound is a saturable process, characterized by a transport maximum (T_m).
Quantitative Data Summary
The following tables summarize the key quantitative parameters related to the interaction of this compound with hepatocyte transporters.
Table 1: In Vitro Uptake Transporter Kinetics of this compound
| Transporter | Cell System | K_m (mM) | V_max (pmol/mg protein·min) | Reference |
| OATP1B1 | Transfected HEK293 cells | 0.7 | 10.5 | [5] |
| OATP1B3 | Transfected HEK293 cells | 4.1 | 22.7 | [5] |
| NTCP | Transfected HEK293 cells | 0.04 | 1.4 | [5] |
Table 2: In Vitro Inhibition of Bromosulfophthalein (BSP) Uptake by this compound
| Transporter | Cell System | IC_50 (mM) | Reference |
| OATP1B1 | Transfected HEK293 cells | 0.6 | [5] |
| OATP1B3 | Transfected HEK293 cells | 0.4 | [5] |
Table 3: In Vivo Biliary Excretion Transport Maximum (T_m) of this compound
| Species | T_m | Reference |
| Rat | 5 µmol/min·kg | [6] |
| Dog | 78.3 ± 30.2 nmol/min·kg | [7] |
Signaling Pathways and Logical Relationships
The journey of this compound through the hepatocyte can be visualized as a multi-step process involving distinct transport mechanisms at the sinusoidal and canalicular membranes.
Caption: Hepatocellular transport pathway of this compound.
Experimental Protocols
In Vitro Hepatocyte Uptake Assay (Suspension Method)
This protocol outlines a general procedure for determining the uptake of this compound into suspended hepatocytes.
a. Cell Preparation:
-
Thaw cryopreserved primary human hepatocytes according to the manufacturer's protocol.
-
Perform a cell count and viability assessment using the trypan blue exclusion method.
-
Resuspend the hepatocytes in a suitable incubation buffer (e.g., Krebs-Henseleit buffer) to a final concentration of 1 x 10^6 viable cells/mL.
b. Uptake Experiment:
-
Pre-warm the hepatocyte suspension to 37°C.
-
Initiate the uptake reaction by adding a known concentration of this compound to the cell suspension.
-
At designated time points (e.g., 0.5, 1, 2, 5, and 10 minutes), take aliquots of the cell suspension.
-
To separate the hepatocytes from the incubation medium, layer the aliquot onto a pre-prepared oil layer (e.g., silicone oil) in a microcentrifuge tube and centrifuge. This will pellet the cells below the oil layer.
-
Aspirate the supernatant and the oil layer.
-
Lyse the cell pellet using a suitable lysis buffer.
c. Quantification:
-
Determine the concentration of this compound in the cell lysate using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Normalize the uptake data to the protein concentration of the cell lysate.
-
Calculate the uptake rate and subsequently determine the kinetic parameters (K_m and V_max) by fitting the data to the Michaelis-Menten equation.
Caption: Experimental workflow for in vitro hepatocyte uptake assay.
In Vivo Dynamic Contrast-Enhanced MRI (DCE-MRI) in Animal Models
This protocol provides a general framework for assessing the in vivo hepatic uptake and biliary excretion of this compound in a rat model.
a. Animal Preparation:
-
Anesthetize a male Wistar rat according to approved institutional animal care and use committee protocols.
-
Place a catheter in the tail vein for the administration of the contrast agent.
-
Position the rat in the MRI scanner.
b. MRI Acquisition:
-
Acquire pre-contrast T1-weighted images of the liver.
-
Administer a bolus of this compound (e.g., 0.025 mmol/kg) via the tail vein catheter.
-
Immediately following administration, initiate a dynamic series of T1-weighted images of the liver for a specified duration (e.g., 60 minutes) to capture the arterial, portal venous, and hepatobiliary phases.
c. Data Analysis:
-
Draw regions of interest (ROIs) over the liver parenchyma, aorta, and portal vein on the dynamic images.
-
Measure the signal intensity changes over time within each ROI.
-
Convert the signal intensity data to this compound concentration using a validated method.
-
Apply a pharmacokinetic model (e.g., a two-compartment model) to the concentration-time curves to estimate parameters such as the hepatic uptake rate constant (k_in) and the biliary efflux rate constant (k_out).
Caption: Experimental workflow for in vivo DCE-MRI in a rat model.
Conclusion
The mechanism of action of this compound in hepatocytes is a well-defined process governed by the coordinated action of specific uptake and efflux transporters. The OATP family of transporters facilitates its entry into the hepatocyte, while the MRP2 transporter is primarily responsible for its excretion into the bile. This intricate interplay of transport proteins underlies the unique hepatobiliary enhancement observed with this compound-enhanced MRI, providing a powerful tool for the functional assessment of the liver. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and professionals in the field of drug development and medical imaging.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. radiopaedia.org [radiopaedia.org]
- 3. Use of this compound for functional MRI based on its unique molecular mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Assessment of gadoxetate DCE-MRI as a biomarker of hepatobiliary transporter inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical evaluation of Gd-EOB-DTPA as a contrast agent in MR imaging of the hepatobiliary system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hepatic kinetics and magnetic resonance imaging of gadolinium-EOB-DTPA in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Cellular Uptake of Gadoxetate Disodium: A Technical Guide on the Role of OATP Transporters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gadoxetate Disodium, a gadolinium-based contrast agent, is distinguished by its hepatocyte-specific uptake, a process primarily mediated by Organic Anion Transporting Polypeptides (OATPs). This technical guide provides an in-depth exploration of the cellular uptake pathways of this compound, with a focus on its interaction with OATP transporters. Understanding these mechanisms is crucial for optimizing clinical imaging protocols, predicting drug-drug interactions, and informing the development of novel hepatocyte-targeted therapeutics.
Core Uptake Pathway: The Role of OATP1B1 and OATP1B3
The cellular journey of this compound into hepatocytes is a multi-step process initiated at the sinusoidal membrane. Following intravenous administration, approximately 50% of the injected dose is selectively taken up by hepatocytes from the bloodstream.[1] This uptake is an active transport process facilitated predominantly by two members of the OATP family: OATP1B1 (gene SLCO1B1) and OATP1B3 (gene SLCO1B3).[1][2] These transporters are expressed on the basolateral membrane of hepatocytes and are responsible for the influx of a wide range of endogenous compounds and xenobiotics.
This compound is characterized as a low-affinity, high-capacity substrate for both OATP1B1 and OATP1B3.[3][4] In addition to OATP1B1 and OATP1B3, the Na+-taurocholate cotransporting polypeptide (NTCP) also contributes to the hepatic uptake of this compound, acting as a high-affinity, low-capacity transporter.[3][4] Once inside the hepatocyte, this compound is eventually transported across the canalicular membrane into the bile, a process mediated by multidrug resistance-associated proteins (MRPs), primarily MRP2.[2] The other approximately 50% of the administered dose is excreted via the renal pathway.[1]
The dual excretion route, both hepatobiliary and renal, is a key pharmacokinetic feature of this compound.[1] This characteristic is particularly advantageous in patients with impaired renal function, as the hepatobiliary pathway can compensate for reduced kidney clearance.
Quantitative Transport Kinetics
Precise Michaelis-Menten constants (Km) and maximum transport velocities (Vmax) for the interaction of this compound with human OATP1B1 and OATP1B3 are not extensively reported in publicly available literature. However, studies in plated rat hepatocytes have provided some insight into the overall active uptake kinetics.
| Parameter | Value | Species/System | Notes |
| Km,u (unbound) | 106 µM (± 17%) | Rat (plated hepatocytes) | Represents the overall active uptake, not specific to a single transporter subtype.[5] |
| OATP1B1 Affinity | Low | Human (in vitro) | Characterized as a low-affinity, high-capacity transporter for this compound.[3][4] |
| OATP1B3 Affinity | Low | Human (in vitro) | Characterized as a low-affinity, high-capacity transporter for this compound.[3][4] |
| NTCP Affinity | High | Human (in vitro) | Characterized as a high-affinity, low-capacity transporter for this compound.[3][4] |
Experimental Protocols for OATP Transporter Assays
The following sections outline generalized yet detailed methodologies for conducting in vitro assays to study the transport of substrates like this compound by OATP transporters. These protocols are based on common practices using HEK293 cells stably expressing a specific OATP transporter or Xenopus laevis oocytes injected with transporter-encoding cRNA.
HEK293 Cell-Based Uptake Assay
This method is widely used to characterize the interaction of compounds with specific human transporters in a controlled cellular environment.
1. Cell Culture and Seeding:
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected with the gene for the OATP transporter of interest (e.g., OATP1B1 or OATP1B3). A mock-transfected cell line (not expressing the transporter) should be used as a negative control.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and a selection antibiotic (e.g., G418 or blasticidin) to maintain transporter expression.
-
Seeding: Cells are seeded into poly-D-lysine coated 24- or 48-well plates at a density that allows them to reach approximately 80-90% confluency on the day of the experiment.
2. Uptake Assay Procedure:
-
Washing: On the day of the assay, the cell culture medium is aspirated, and the cells are washed twice with a pre-warmed uptake buffer (e.g., Hanks' Balanced Salt Solution [HBSS] buffered with 10 mM HEPES, pH 7.4).
-
Pre-incubation: The cells are pre-incubated in the uptake buffer for 10-15 minutes at 37°C to allow them to equilibrate.
-
Initiation of Uptake: The pre-incubation buffer is removed, and the uptake is initiated by adding the uptake buffer containing this compound at various concentrations. For inhibition studies, the test compound is included in this solution.
-
Incubation: The plates are incubated at 37°C for a predetermined time (typically 2-10 minutes, within the linear range of uptake).
-
Termination of Uptake: The uptake is stopped by rapidly aspirating the substrate solution and washing the cells three to four times with ice-cold uptake buffer.
3. Sample Analysis:
-
Cell Lysis: The cells are lysed using a suitable lysis buffer (e.g., 0.1 M NaOH or a detergent-based buffer).
-
Quantification: The intracellular concentration of this compound is quantified using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
Protein Normalization: The total protein content in each well is determined using a standard protein assay (e.g., BCA or Bradford assay) to normalize the uptake data.
4. Data Analysis:
-
The net transporter-mediated uptake is calculated by subtracting the uptake in mock-transfected cells from the uptake in OATP-expressing cells.
-
Kinetic parameters (Km and Vmax) are determined by fitting the concentration-dependent uptake data to the Michaelis-Menten equation using non-linear regression analysis.
Xenopus laevis Oocyte-Based Uptake Assay
This system is useful for studying transporters in a single, large cell, which can be advantageous for certain types of transport studies.
1. Oocyte Preparation and cRNA Injection:
-
Oocyte Harvesting: Oocytes are surgically harvested from female Xenopus laevis frogs.
-
Defolliculation: The follicular membrane is removed enzymatically (e.g., using collagenase) and mechanically.
-
cRNA Injection: Oocytes are injected with a specific amount of in vitro transcribed cRNA encoding the OATP transporter of interest. Oocytes injected with water or a non-transporter cRNA serve as controls.
-
Incubation: The injected oocytes are incubated for 2-5 days in a suitable buffer (e.g., modified Barth's solution) to allow for transporter expression.
2. Uptake Assay Procedure:
-
Washing: Oocytes are washed with a transport buffer (e.g., a modified Ringer's solution, pH 7.4).
-
Uptake: Individual oocytes or small groups are placed in the transport buffer containing radiolabeled or unlabeled this compound at various concentrations.
-
Incubation: The oocytes are incubated at room temperature or a controlled temperature for a specific duration.
-
Termination of Uptake: The uptake is terminated by rapidly removing the oocytes from the substrate solution and washing them multiple times with ice-cold transport buffer.
3. Sample Analysis:
-
Lysis: Individual oocytes are lysed in a small volume of lysis buffer (e.g., 1% SDS).
-
Quantification: If a radiolabeled substrate is used, the amount of radioactivity is measured using a scintillation counter. For unlabeled substrates, LC-MS/MS is used for quantification.
4. Data Analysis:
-
The transporter-mediated uptake is determined by subtracting the uptake in control oocytes from the uptake in cRNA-injected oocytes.
-
Kinetic parameters are calculated as described for the HEK293 cell-based assay.
Signaling Pathways Regulating OATP Transporter Activity
The function and expression of OATP1B1 and OATP1B3 are not static but are subject to regulation by various cellular signaling pathways. This regulation can occur at the transcriptional level, affecting protein synthesis, or at the post-translational level, modifying the activity and localization of existing transporter proteins.
Regulation of OATP1B1 by Protein Kinase C (PKC)
Protein Kinase C (PKC) activation has been shown to modulate the function of OATP1B1. Activation of PKC can lead to a reduction in OATP1B1-mediated transport.[6] This is achieved through the internalization of the OATP1B1 protein from the plasma membrane into intracellular compartments, thus reducing the number of active transporters at the cell surface.[6] The process involves both the internalization and recycling of the transporter.[6]
Regulation of OATP1B3 by the Wnt/β-catenin Signaling Pathway
The expression of OATP1B3 has been strongly associated with the activation of the Wnt/β-catenin signaling pathway.[5] In the canonical Wnt pathway, the binding of a Wnt ligand to its receptor complex leads to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin acts as a transcriptional co-activator, promoting the expression of target genes, which include SLCO1B3 (the gene encoding OATP1B3).[5]
Post-Translational Modification by Ubiquitination
Both OATP1B1 and OATP1B3 are subject to post-translational modification by ubiquitination, a process that tags proteins for degradation, primarily via the proteasome. This provides a mechanism for regulating the turnover and abundance of these transporters at the plasma membrane.
Experimental Workflow for Investigating OATP-Mediated Uptake
The following diagram illustrates a typical workflow for investigating the role of OATP transporters in the cellular uptake of a compound like this compound.
Conclusion
The cellular uptake of this compound is a complex process orchestrated primarily by the OATP1B1 and OATP1B3 transporters on the hepatocyte membrane. A thorough understanding of the kinetics and regulatory mechanisms governing this uptake is paramount for the effective clinical use of this contrast agent and for the broader field of drug development. The methodologies and pathways detailed in this guide provide a framework for researchers and scientists to further investigate these critical biological interactions. Future research focusing on obtaining precise kinetic data for human OATP transporters and further elucidating the intricate regulatory networks will continue to enhance our ability to predict and modulate hepatocyte-specific drug disposition.
References
- 1. researchgate.net [researchgate.net]
- 2. Kinetics of the bile acid transporter and hepatitis B virus receptor Na+/taurocholate cotransporting polypeptide (NTCP) in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative Assessment of Liver Function Using Gadoxetate-Enhanced Magnetic Resonance Imaging: Monitoring Transporter-Mediated Processes in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physiologically Based Pharmacokinetic Modeling of Transporter-Mediated Hepatic Disposition of Imaging Biomarker Gadoxetate in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of gadoxetate DCE-MRI as a biomarker of hepatobiliary transporter inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical and Physical Properties of Gadoxetate Disodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gadoxetate disodium, a gadolinium-based contrast agent, is a critical tool in diagnostic magnetic resonance imaging (MRI), particularly for hepatobiliary applications. Its unique chemical structure and resulting physicochemical properties confer a dual-functionality, acting as both an extracellular and a hepatocyte-specific agent. This guide provides a comprehensive overview of the core chemical and physical characteristics of this compound, detailed experimental protocols for their determination, and visual representations of its mechanism of action and experimental workflows.
Chemical and Physical Properties
The chemical and physical properties of this compound are fundamental to its function as an MRI contrast agent. These properties dictate its solubility, biodistribution, and interaction with biological systems.
Chemical Identity
| Property | Value |
| IUPAC Name | disodium;2-[[2-[bis(carboxylatomethyl)amino]-3-(4-ethoxyphenyl)propyl]-[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;gadolinium(3+)[1] |
| Synonyms | Gd-EOB-DTPA, Eovist®, Primovist®[2][3] |
| CAS Number | 135326-22-6[2][4] |
| Molecular Formula | C23H28GdN3Na2O11[1][2] |
| Molecular Weight | 725.71 g/mol [4] |
Chemical Structure:
Figure 1: 2D Chemical Structure of this compound.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Appearance | White to beige powder |
| Solubility | Soluble in water (95 mg/mL) and DMSO (48 mg/mL). Slightly soluble in ethanol (6 mg/mL).[5] |
| Partition Coefficient (log P) | -1.97 (estimated) |
| pKa | Not available |
| Density | 1.088 g/mL at 37 °C |
| Viscosity | 2.9 mPa·s at 20 °C; 2.0 mPa·s at 37 °C |
| pH of Solution (0.25 mol/L) | 6.8 - 7.8 |
| Osmolality (0.25 mol/L) | 688 mOsmol/kg at 37 °C |
Mechanism of Action: Hepatocyte-Specific Uptake and Excretion
This compound exhibits a biphasic distribution. Initially, it distributes in the extracellular fluid, similar to conventional gadolinium-based contrast agents. Subsequently, its lipophilic ethoxybenzyl (EOB) moiety facilitates selective uptake by hepatocytes via the organic anion transporting polypeptides (OATP1B1 and OATP1B3) on the sinusoidal membrane.[6] Following intracellular transport, it is excreted into the biliary canaliculi primarily by the multidrug resistance-associated protein 2 (MRP2). This hepatocyte-specific pathway results in a delayed enhancement of healthy liver parenchyma, enabling improved detection and characterization of focal liver lesions. Approximately 50% of the administered dose is excreted via the hepatobiliary route, with the remainder eliminated renally.[3]
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties are crucial for quality control and drug development.
Aqueous Solubility Determination (Shake-Flask Method)
This protocol outlines the determination of the equilibrium aqueous solubility of gadoxetetate disodium.
Methodology:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of purified water in a sealed container. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.
-
Analysis: Accurately dilute a known volume of the clear supernatant and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for gadolinium content.
-
Calculation: Calculate the solubility from the measured concentration and the dilution factor.
Partition Coefficient (log P) Determination (Shake-Flask Method)
This protocol describes the determination of the n-octanol/water partition coefficient, a measure of the lipophilicity of a compound.
Methodology:
-
Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by shaking them together and allowing them to separate.
-
Dissolution: Dissolve a known amount of this compound in the aqueous phase.
-
Partitioning: Add a known volume of the pre-saturated n-octanol to the aqueous solution of the compound. Shake the mixture vigorously for a defined period to allow for partitioning between the two phases.
-
Phase Separation: Allow the mixture to stand undisturbed until the two phases have completely separated. Centrifugation can be used to facilitate separation.
-
Sampling and Analysis: Carefully sample each phase and determine the concentration of this compound in both the n-octanol and aqueous layers using a suitable analytical technique.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The result is typically expressed as its base-10 logarithm (log P).
Viscosity Measurement
The viscosity of the this compound solution for injection is a critical parameter for its administration.
Methodology:
-
Instrument Calibration: Calibrate the viscometer or rheometer using certified viscosity standards.
-
Sample Preparation: Bring the this compound solution to the desired temperature (e.g., 20 °C or 37 °C).
-
Measurement: Introduce the sample into the instrument and measure the viscosity according to the manufacturer's instructions. For a Newtonian fluid like this compound solution, the viscosity should be independent of the shear rate.
-
Data Recording: Record the viscosity in millipascal-seconds (mPa·s).
Osmolality Determination
The osmolality of the injectable solution is important for ensuring physiological compatibility.
Methodology:
-
Instrument Calibration: Calibrate the freezing point osmometer using standard solutions of known osmolality.
-
Sample Measurement: Place a small, precise volume of the this compound solution into the osmometer.
-
Freezing Point Depression: The instrument supercools the sample and then induces crystallization. The heat of fusion raises the temperature to the freezing point, which is measured.
-
Calculation and Recording: The osmolality is calculated by the instrument based on the measured freezing point depression and is expressed in milliosmoles per kilogram (mOsmol/kg).
Relaxivity Measurement
Relaxivity (r1 and r2) is a measure of the efficiency of a contrast agent in enhancing the relaxation rates of water protons.
Methodology:
-
Sample Preparation: Prepare a series of dilutions of this compound at various concentrations in the medium of interest (e.g., water or plasma).
-
MRI Measurement: Using an MRI scanner at a specific field strength (e.g., 1.5 T or 3 T) and temperature, measure the longitudinal (T1) and transverse (T2) relaxation times of each sample.
-
Data Analysis: Convert the relaxation times (T1, T2) to relaxation rates (R1 = 1/T1, R2 = 1/T2).
-
Relaxivity Calculation: Plot the relaxation rates (R1 and R2) as a function of the this compound concentration. The slope of the resulting linear regression line represents the relaxivity (r1 and r2, respectively) in units of s⁻¹mM⁻¹.
Conclusion
This technical guide has provided a detailed overview of the essential chemical and physical properties of this compound. The tabulated data, along with the described experimental protocols and visual workflows, offer a valuable resource for researchers, scientists, and drug development professionals working with this important MRI contrast agent. A thorough understanding of these fundamental characteristics is paramount for its safe and effective application in clinical and research settings.
References
An In-depth Technical Guide to the Pharmacokinetic Properties of Liver-Specific Contrast Agents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetic properties of liver-specific contrast agents, focusing on gadolinium-based and superparamagnetic iron oxide (SPIO)-based agents. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental methodologies, and visual representations of key processes.
Introduction to Liver-Specific Contrast Agents
Liver-specific contrast agents are essential tools in magnetic resonance imaging (MRI) for the detection and characterization of focal liver lesions. Their efficacy is intrinsically linked to their pharmacokinetic profiles, which govern their distribution, metabolism, and excretion. These agents can be broadly categorized into two main classes: gadolinium-based chelates that are taken up by hepatocytes and SPIO nanoparticles that are cleared by the reticuloendothelial system (RES), primarily the Kupffer cells in the liver. Understanding the distinct pharmacokinetic properties of these agents is crucial for optimizing imaging protocols and interpreting imaging findings accurately.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters for the most prominent liver-specific contrast agents. These values are derived from clinical and preclinical studies and are presented for comparative analysis.
Table 1: Pharmacokinetic Parameters of Gadolinium-Based Liver-Specific Contrast Agents in Humans
| Parameter | Gadoxetate Disodium (Gd-EOB-DTPA) | Gadobenate Dimeglumine (Gd-BOPTA) |
| Dose | 0.025 mmol/kg | 0.05 - 0.1 mmol/kg |
| Elimination Half-life (t½) | ~1.0 - 2.0 hours[1][2] | ~1.2 - 2.0 hours[1][2][3] |
| Route of Excretion | ~50% Renal, ~50% Biliary[4] | ~96-98% Renal, ~2-4% Biliary |
| Total Plasma Clearance (CL) | 0.093 - 0.133 L/hr/kg[1][2] | 0.093 - 0.133 L/hr/kg[5] |
| Volume of Distribution (Vd) | 0.170 - 0.282 L/kg[1][3] | 0.170 - 0.282 L/kg[1][3] |
| Plasma Protein Binding | < 10% | Weak and transient[3] |
Table 2: Pharmacokinetic and Biodistribution Data of Superparamagnetic Iron Oxide (SPIO) Nanoparticles (Ferumoxides) in Animal Models (Rats)
| Parameter | Value |
| Dose | 18 µmol Fe/kg |
| Blood Half-life | Biphasic: Fast component (~10 min), Slow component (~90 min) |
| Liver Uptake (1 hour post-injection) | 82.6 ± 0.3% of injected dose[6] |
| Spleen Uptake (1 hour post-injection) | 6.2 ± 7.6% of injected dose[6] |
| Peak Liver Concentration | 2 hours post-injection[6] |
| Liver Clearance Half-life | ~3 days[6][7] |
| Spleen Clearance Half-life | ~4 days[6][7] |
Cellular Uptake and Excretion Pathways
The liver-specific uptake of gadolinium-based contrast agents is a complex process mediated by active transport systems in hepatocytes.
Hepatocyte Uptake and Biliary Excretion of Gadolinium-Based Agents
This compound and, to a lesser extent, gadobenate dimeglumine are taken up from the sinusoidal blood into hepatocytes by organic anion transporting polypeptides (OATPs), primarily OATP1B1 and OATP1B3. Following intracellular transport, these agents are then actively secreted into the bile canaliculi by multidrug resistance-associated protein 2 (MRP2). A portion can also be transported back into the sinusoidal blood by MRP3.
Experimental Protocols
The determination of pharmacokinetic properties of liver-specific contrast agents involves a combination of in vivo and in vitro experimental approaches.
In Vivo Pharmacokinetic Studies in Animal Models
Objective: To determine the plasma pharmacokinetics, biodistribution, and elimination of the contrast agent.
Animal Model: Wistar rats are commonly used.
Procedure:
-
Animal Preparation: Animals are anesthetized, and a catheter is placed in a femoral or tail vein for contrast agent administration and in a femoral or carotid artery for blood sampling.
-
Contrast Agent Administration: A single bolus of the contrast agent (e.g., 0.025 mmol/kg for Gd-EOB-DTPA) is injected intravenously.
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 2, 5, 10, 15, 30, 60, 90, 120, and 240 minutes) post-injection. Plasma is separated by centrifugation.
-
Tissue Harvesting: At the end of the study, animals are euthanized, and organs of interest (liver, spleen, kidneys, etc.) are harvested, weighed, and homogenized.
-
Quantification of Contrast Agent: The concentration of gadolinium in plasma and tissue homogenates is determined using Inductively Coupled Plasma Mass Spectrometry (ICP-MS)[8][9]. For SPIO agents, 59Fe radiotracer studies or magnetic resonance methods can be employed[6].
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using a two-compartment model to determine parameters such as elimination half-life (t½), volume of distribution (Vd), and total plasma clearance (CL)[1][3][10].
Dynamic Contrast-Enhanced MRI (DCE-MRI)
Objective: To non-invasively assess the perfusion and uptake of the contrast agent in the liver.
Procedure:
-
Image Acquisition: Pre-contrast T1-weighted images of the liver are acquired.
-
Contrast Injection: The contrast agent is injected as a bolus at a controlled rate.
-
Dynamic Scanning: A series of rapid T1-weighted images are acquired continuously before, during, and after the contrast injection for a specified duration (e.g., up to 60 minutes). A typical sequence is a 3D T1-weighted gradient echo sequence (e.g., VIBE)[11].
-
Data Analysis:
-
Regions of interest (ROIs) are drawn on the liver parenchyma, aorta, and portal vein.
-
Signal intensity-time curves are generated for each ROI.
-
These curves are converted to concentration-time curves.
-
Pharmacokinetic models (e.g., dual-input two-compartment model) are applied to the data to estimate parameters such as hepatic perfusion, extraction fraction, and uptake and efflux rates[12][13].
-
In Vitro Hepatocyte Uptake Studies
Objective: To investigate the cellular mechanisms of contrast agent uptake and efflux.
Procedure:
-
Isolation of Primary Hepatocytes: Primary hepatocytes are isolated from animal (e.g., mouse or rat) or human liver tissue using a two-step collagenase perfusion method[14][15][16].
-
Cell Culture: Isolated hepatocytes are cultured in appropriate media, often in a sandwich configuration between two layers of collagen to maintain their polarity and function.
-
Uptake Assay:
-
Hepatocytes are incubated with the contrast agent at various concentrations and for different time periods.
-
The incubation is stopped, and the cells are washed to remove extracellular contrast agent.
-
The cells are then lysed, and the intracellular concentration of the contrast agent is quantified using ICP-MS.
-
-
Inhibition Studies: To identify the transporters involved, uptake assays are performed in the presence of known inhibitors of specific transporters (e.g., rifampicin for OATPs).
Conclusion
The pharmacokinetic properties of liver-specific contrast agents are a critical determinant of their diagnostic performance. Gadolinium-based agents like this compound and gadobenate dimeglumine exhibit a dual elimination pathway, with hepatobiliary excretion being the key feature for liver-specific imaging. In contrast, SPIO nanoparticles are primarily cleared by the reticuloendothelial system. A thorough understanding of their quantitative pharmacokinetic parameters, cellular transport mechanisms, and the experimental methodologies used to determine these properties is essential for the effective development and clinical application of these powerful diagnostic tools. This guide provides a foundational resource for professionals in the field to facilitate further research and innovation.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Superparamagnetic iron oxide: pharmacokinetics and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Gadolinium determination in tissue samples by inductively coupled plasma mass spectrometry and inductively coupled plasma atomic emission spectrometry in evaluation of the action of magnetic resonance imaging contrast agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lib3.dss.go.th [lib3.dss.go.th]
- 10. Dual-input two-compartment pharmacokinetic model of dynamic contrast-enhanced magnetic resonance imaging in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dynamic contrast enhanced MRI with clinical hepatospecific MRI contrast agents in pigs: initial experience | bioRxiv [biorxiv.org]
- 12. Quantitative Hepatic Perfusion Modeling using DCE-MRI with Sequential Breath-Holds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. An Improved Time- and Labor- Efficient Protocol for Mouse Primary Hepatocyte Isolation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A rapid two-step method for isolation of functional primary mouse hepatocytes: cell characterization and asialoglycoprotein receptor based assay development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mouselivercells.com [mouselivercells.com]
Gadoxetate Disodium: A Technical Guide to its Role in Molecular Imaging of the Liver
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gadoxetate disodium, also known by the trade names Eovist® (in the USA) and Primovist® (outside the USA), is a gadolinium-based contrast agent (GBCA) specifically designed for magnetic resonance imaging (MRI) of the liver.[1][2] Its unique properties classify it as a dual-function agent, exhibiting characteristics of both a standard extracellular contrast agent and a hepatocyte-specific agent.[3][4] This dual functionality allows for a comprehensive liver assessment, providing information on both vascularity and hepatocellular function from a single contrast injection.[4][5]
The core of its mechanism lies in its structure: a gadolinium ion chelated by a derivative of diethylenetriaminepentaacetic acid (DTPA), which features a lipophilic ethoxybenzyl (EOB) group.[4] This EOB moiety is crucial for its recognition and uptake by hepatocytes.[4] Initially, after intravenous injection, this compound distributes within the vascular and extracellular spaces, enabling dynamic phase imaging similar to conventional GBCAs.[1][3] Subsequently, it is actively transported into functional hepatocytes, leading to a distinct "hepatobiliary phase" (HBP), typically imaged 20 minutes post-injection.[1][4] This specific uptake provides a powerful tool for the detection and characterization of focal liver lesions.[2][6]
Mechanism of Action: A Molecular Perspective
The utility of this compound in molecular imaging stems from its interaction with specific transporters on the hepatocyte membrane. This process allows for the direct visualization of hepatocellular function.
Hepatocellular Uptake and Excretion Pathway
Upon reaching the hepatic sinusoids, the EOB moiety of this compound is recognized by Organic Anion Transporting Polypeptides (OATPs) , specifically OATP1B1 and OATP1B3 , located on the basolateral (sinusoidal) membrane of hepatocytes.[4][7][8][9] These transporters actively move the agent from the extracellular space into the hepatocyte's cytoplasm.[4] This selective uptake is the key feature that distinguishes it from other GBCAs.[7]
Once inside the hepatocyte, the agent is then excreted into the bile canaliculi via Multidrug Resistance-Associated Proteins (MRPs) , particularly MRP2 (also known as cMOAT) , on the apical (canalicular) membrane.[3][4][8] This hepatobiliary excretion pathway accounts for approximately 50% of the injected dose in individuals with normal liver and kidney function.[1][4][7] The remaining 50% is eliminated renally.[1][4][7]
This targeted uptake means that the degree of enhancement in the hepatobiliary phase is directly proportional to the expression and function of these OATP transporters. Liver lesions that contain functional hepatocytes (like focal nodular hyperplasia) will take up the contrast agent and appear bright (isointense to hyperintense) on HBP images.[1] Conversely, lesions without functional hepatocytes or with impaired OATP function (such as metastases, cysts, or many hepatocellular carcinomas) will not accumulate the agent and will appear dark (hypointense) relative to the enhanced surrounding liver parenchyma.[1][2][7]
Physicochemical and Pharmacokinetic Properties
The performance of this compound is defined by its physicochemical and pharmacokinetic parameters, which are summarized below.
| Property | Value / Description | Reference(s) |
| Classification | Linear, ionic, hepatobiliary-specific GBCA | [1] |
| Recommended Dosage | 0.025 mmol/kg body weight (0.1 mL/kg) | [1][10][11] |
| Administration | Intravenous bolus injection at 1-2 mL/second | [10][12][13] |
| Excretion Pathway | ~50% Hepatobiliary, ~50% Renal | [1][7][14] |
| Plasma Half-Life | Approximately 1 hour in patients with normal function | [7] |
| Protein Binding | ~10% | [4][14] |
| T1 Relaxivity (1.5 T) | ~6.5 - 7.3 L mmol⁻¹s⁻¹ (in blood/plasma) | [1] |
| T1 Relaxivity (1.5 T) | ~14.6 L mmol⁻¹s⁻¹ (ex vivo rat liver tissue) | [15] |
Table 1: Key Physicochemical and Pharmacokinetic Properties of this compound.
Experimental Protocol: Standard Liver MRI Examination
A standardized and optimized protocol is critical for achieving high-quality diagnostic images with this compound. The workflow must account for both the initial dynamic phases and the delayed hepatobiliary phase.
Patient Preparation and Dosing
-
Screening : Screen patients for contraindications to GBCAs, particularly severe renal insufficiency (GFR < 30 mL/min/1.73 m²), due to the risk of Nephrogenic Systemic Fibrosis (NSF).[10]
-
Dosage Calculation : The standard dose is 0.025 mmol/kg of body weight, which corresponds to 0.1 mL/kg.[10][16][17]
-
Administration : Administer as an undiluted intravenous bolus injection at a rate of 1-2 mL/s, followed immediately by a saline flush to ensure complete delivery.[12][18][19]
MRI Imaging Sequences and Timing
The protocol involves acquiring images before and at multiple time points after contrast administration.
-
Pre-Contrast (Baseline) Imaging :
-
T1-weighted (in- and opposed-phase) gradient-echo (GRE) sequences for anatomical detail and detection of fat/iron.
-
T2-weighted sequences (e.g., single-shot fast spin-echo) for lesion characterization.
-
Diffusion-Weighted Imaging (DWI).
-
-
Dynamic Post-Contrast Imaging :
-
Late Arterial Phase : Acquired ~15-25 seconds post-injection to assess arterial hyperenhancement, a key feature of hepatocellular carcinoma (HCC).[5][18]
-
Portal Venous Phase : Acquired ~60 seconds post-injection, crucial for evaluating venous structures and lesion washout.[5][18]
-
Transitional Phase : Acquired ~120-180 seconds post-injection, as the agent transitions from the extracellular space to hepatocytes.[5][20]
-
-
Hepatobiliary Phase (HBP) Imaging :
Diagnostic Applications and Performance
This compound provides high diagnostic accuracy for detecting and differentiating various focal liver lesions.[2] Its primary value lies in the information gleaned from the hepatobiliary phase.
Differentiating Benign Lesions: FNH vs. Hepatocellular Adenoma
The distinction between Focal Nodular Hyperplasia (FNH) and Hepatocellular Adenoma (HCA) is a classic application.
-
FNH : Contains functioning hepatocytes and abnormal bile ductules, leading to uptake of gadoxetate. FNH typically appears iso- to hyperintense on HBP images.[1]
-
HCA : While composed of hepatocytes, most subtypes show impaired OATP function and/or lack normal biliary drainage pathways. They typically appear hypointense on HBP images relative to the liver.[1]
Studies have shown that HBP imaging significantly improves the accuracy of differentiating FNH from HCA.[21][22] A hepatocyte phase lesion-to-liver enhancement ratio of less than 0.7 was found to be 100% specific and 91.6% sensitive for hepatocellular adenoma.[22]
Characterization of Hepatocellular Carcinoma (HCC)
In cirrhotic livers, the diagnosis of HCC relies on specific vascular features. This compound enhances this by adding functional information. Most moderately and poorly differentiated HCCs lack normal OATP transporter expression, resulting in a characteristic hypointense appearance on HBP images .[5] This feature improves the detection of small or isovascular HCCs that might be missed on dynamic imaging alone.[5][6]
Detection of Liver Metastases
Metastatic lesions are, by definition, not of hepatocellular origin and therefore lack OATP transporters. This results in a conspicuous lack of uptake, making them appear as sharply demarcated hypointense defects against the brightly enhanced liver parenchyma in the HBP. This high lesion-to-liver contrast significantly improves the sensitivity for detecting liver metastases, especially small lesions.[1]
Quantitative Performance Data
The diagnostic accuracy of this compound-enhanced MRI has been evaluated in numerous studies.
| Application | Sensitivity | Specificity | Reference(s) |
| Detection of Liver Metastases (Overall) | 93% | 95% | [23] |
| Detection of Colorectal Liver Metastases | 93.1% | 87.3% | [24] |
| Diagnosis of HCC (vs. other lesions) | 82-99% | 70-95% | [25] |
| Differentiation of FNH vs. HCA (HBP) | 91.6% (for HCA) | 100% (for HCA) | [22] |
Table 2: Summary of Diagnostic Performance for this compound-Enhanced MRI.
Conclusion
This compound represents a significant advancement in the molecular imaging of the liver. By directly targeting the OATP transporters on hepatocytes, it provides a non-invasive method to assess hepatocellular function in addition to conventional morphologic and vascular assessment.[4] Its dual-phase properties allow for a comprehensive examination from a single injection, improving the detection and characterization of a wide range of focal liver lesions, including metastases, HCC, FNH, and adenomas. The detailed understanding of its molecular pathway, combined with optimized imaging protocols, makes this compound an indispensable tool for researchers, clinicians, and drug development professionals in the field of hepatology.
References
- 1. radiopaedia.org [radiopaedia.org]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Use of this compound for functional MRI based on its unique molecular mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insight into hepatocellular carcinoma biology with this compound-enhanced MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diagnosis of Hepatocellular Carcinoma Using Gd-EOB-DTPA MR Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. cDNA Microarray Analysis and Influx Transporter OATP1B1 in Liver Cells After Exposure to this compound, a Gadolinium-based Contrast Agent in MRI Liver Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. drugs.com [drugs.com]
- 11. geiselmed.dartmouth.edu [geiselmed.dartmouth.edu]
- 12. drugs.com [drugs.com]
- 13. DailyMed - EOVIST- this compound injection, solution [dailymed.nlm.nih.gov]
- 14. radiopaedia.org [radiopaedia.org]
- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. radiologysolutions.bayer.com [radiologysolutions.bayer.com]
- 18. droracle.ai [droracle.ai]
- 19. accessdata.fda.gov [accessdata.fda.gov]
- 20. pure.skku.edu [pure.skku.edu]
- 21. Characteristics and distinguishing features of hepatocellular adenoma and focal nodular hyperplasia on this compound-enhanced MRI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ajronline.org [ajronline.org]
- 23. Meta-Analysis of Gadoxetic Acid Disodium (Gd-EOB-DTPA)-Enhanced Magnetic Resonance Imaging for the Detection of Liver Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Diagnostic performance of CT, this compound-enhanced MRI, and PET/CT for the diagnosis of colorectal liver metastasis: Systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Liver-specific gadoxetic acid-enhanced magnetic resonance for focal lesion evaluation | Revista de Gastroenterología de México [revistagastroenterologiamexico.org]
An In-depth Technical Guide to the Dual-Phase Properties of Gadoxetate Disodium in MRI
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gadoxetate disodium (Gd-EOB-DTPA), commercially known as Eovist® in the United States and Primovist® elsewhere, is a gadolinium-based contrast agent (GBCA) with unique dual-phase properties that have revolutionized liver magnetic resonance imaging (MRI).[1] This guide provides a comprehensive technical overview of the core principles underlying the dual functionality of this compound, its mechanism of action, experimental protocols for its evaluation, and a summary of key quantitative data.
Core Principles: A Dual-Phase Contrast Agent
This compound acts as both an extracellular and a hepatobiliary-specific contrast agent.[2][3] This dual functionality stems from its chemical structure, which combines the hydrophilic gadolinium-DTPA complex with a lipophilic ethoxybenzyl (EOB) moiety.[2]
-
Extracellular (Dynamic) Phase: Immediately following intravenous injection, this compound distributes within the vascular and interstitial spaces, behaving similarly to conventional extracellular GBCAs.[1] This allows for dynamic contrast-enhanced (DCE) imaging to assess tissue vascularity, which is crucial for characterizing the arterial and portal venous phases of liver lesions.[2][3]
-
Hepatobiliary Phase: The lipophilic EOB group facilitates the active uptake of this compound by functional hepatocytes.[2] The contrast agent is then excreted into the biliary canaliculi. This selective uptake and excretion result in a delayed enhancement of the liver parenchyma, known as the hepatobiliary phase, which typically occurs around 20 minutes post-injection in patients with normal liver function.[1][2][3] This phase provides valuable information on hepatocellular function and is instrumental in the detection and characterization of liver lesions that lack functional hepatocytes.[3]
Mechanism of Action: The Role of Transporters
The hepatobiliary specificity of this compound is mediated by a series of active transport processes involving specific protein transporters on the sinusoidal and canalicular membranes of hepatocytes.
Signaling Pathway for Hepatocellular Transport
The uptake of this compound from the sinusoidal blood into hepatocytes is primarily mediated by Organic Anion Transporting Polypeptides (OATPs), specifically OATP1B1 and OATP1B3.[4] Following intracellular transport, it is then actively excreted into the bile canaliculi by the Multidrug Resistance-Associated Protein 2 (MRP2).[3]
Hepatocellular transport pathway of this compound.
Pharmacokinetic Properties
This compound exhibits a unique pharmacokinetic profile characterized by a dual excretion pathway. Approximately 50% of the administered dose is excreted via the renal route, while the remaining 50% is eliminated through the hepatobiliary system in individuals with normal liver and kidney function.[1][3] This dual excretion mechanism is a key feature that distinguishes it from other GBCAs.
| Parameter | Value | Reference |
| Recommended Dose | 0.025 mmol/kg body weight | [1][2] |
| Excretion Routes | ~50% Renal, ~50% Hepatobiliary | [1][3] |
| Plasma Half-life | Approximately 56 minutes | [2] |
| Protein Binding | ~10% | [2] |
Quantitative Data and Experimental Protocols
The quantitative assessment of liver function and characterization of liver lesions using this compound-enhanced MRI relies on standardized experimental protocols and the analysis of various quantitative parameters.
Experimental Protocol: Dynamic Contrast-Enhanced (DCE) MRI of the Liver
A typical comprehensive MRI examination of the liver using this compound involves a multi-phase acquisition protocol.
Experimental workflow for a comprehensive liver MRI.
Detailed Methodologies:
-
Pre-contrast Imaging: Acquire baseline T1-weighted (in- and opposed-phase), T2-weighted, and diffusion-weighted images (DWI).[2]
-
Contrast Administration: Administer this compound as an intravenous bolus at a dose of 0.025 mmol/kg body weight, followed by a saline flush.[2][5]
-
Dynamic Phase Imaging: Immediately after injection, acquire sequential T1-weighted fat-suppressed images to capture the arterial, portal venous, and late dynamic phases.[2]
-
Hepatobiliary Phase Imaging: Approximately 20 minutes after contrast injection, acquire high-resolution T1-weighted fat-suppressed images.[1][2] In patients with impaired liver function, delayed imaging at up to 60 minutes may be necessary.[2]
Quantitative Parameters
The dual-phase properties of this compound allow for the quantification of various parameters related to liver perfusion and function.
| Parameter | Description | Typical Values (Healthy Volunteers) | Reference |
| T1 Relaxivity (r1) in Blood | The increase in the longitudinal relaxation rate (1/T1) per millimolar concentration of the contrast agent. | 6.2 - 7.5 L mmol⁻¹ s⁻¹ (at 1.41 - 7 T) | [6] |
| T1 Relaxivity (r1) in Liver Tissue | T1 relaxivity within the liver parenchyma. | 6.0 - 15.0 L mmol⁻¹ s⁻¹ (at 1.41 - 7 T) | [6] |
| Hepatocellular Uptake Rate (ki) | The rate of this compound uptake from the extracellular space into hepatocytes. | 0.22 ± 0.05 min⁻¹ | [5] |
| Hepatocellular Efflux Rate (kef) | The rate of this compound excretion from hepatocytes into the bile canaliculi. | 0.017 ± 0.006 min⁻¹ | [5] |
| Hepatic Extraction Fraction | The fraction of the contrast agent extracted by the liver from the blood in a single pass. | 0.19 ± 0.04 | [5] |
| Hepatocellular Uptake Index (HUI) | An index for the amount of this compound uptake into hepatocytes, calculated from liver and spleen signal intensities and liver volume. | Correlates with ICG clearance rate (r = 0.87) | [3][7] |
Applications in Research and Drug Development
The unique properties of this compound make it a powerful tool for:
-
Preclinical and Clinical Drug Development: Assessing potential drug-induced liver injury by quantifying changes in hepatocellular function.
-
Liver Disease Research: Investigating the pathophysiology of liver diseases such as cirrhosis and non-alcoholic fatty liver disease (NAFLD) by measuring regional liver function.
-
Oncology Research: Improving the detection and characterization of focal liver lesions, including hepatocellular carcinoma (HCC) and metastases.[1][3] The differential uptake of this compound between healthy liver tissue and tumors enhances lesion conspicuity in the hepatobiliary phase.[3]
Conclusion
This compound's dual-phase properties, arising from its unique chemical structure and interaction with specific hepatocellular transporters, provide a comprehensive assessment of both liver morphology and function in a single MRI examination. The ability to quantify parameters such as hepatocellular uptake and excretion rates offers a non-invasive window into liver physiology, making it an invaluable tool for researchers, scientists, and drug development professionals. A thorough understanding of its mechanism of action and the application of standardized imaging protocols are essential for leveraging the full potential of this advanced contrast agent.
References
- 1. radiopaedia.org [radiopaedia.org]
- 2. geiselmed.dartmouth.edu [geiselmed.dartmouth.edu]
- 3. Use of this compound for functional MRI based on its unique molecular mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative Assessment of Liver Function Using Gadoxetate-Enhanced Magnetic Resonance Imaging: Monitoring Transporter-Mediated Processes in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ex vivo gadoxetate relaxivities in rat liver tissue and blood at five magnetic field strengths from 1.41 to 7 T - PMC [pmc.ncbi.nlm.nih.gov]
- 7. soar-ir.repo.nii.ac.jp [soar-ir.repo.nii.ac.jp]
Gadoxetate Disodium: A Functional MRI Contrast Medium for Advanced Hepatic Imaging
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Gadoxetate disodium (Gd-EOB-DTPA), a gadolinium-based contrast agent, represents a significant advancement in magnetic resonance imaging (MRI) of the liver. Its unique dual-phase properties, characterized by an initial extracellular distribution followed by specific uptake and excretion by hepatocytes, enable a comprehensive assessment of both liver morphology and function. This technical guide provides a detailed overview of the core mechanisms, pharmacokinetics, and experimental protocols associated with this compound. It is intended for researchers, scientists, and drug development professionals seeking to leverage this contrast agent for functional liver imaging in preclinical and clinical research.
Introduction
This compound is a hepatocyte-specific MRI contrast agent that provides both dynamic vascular and hepatobiliary phase imaging in a single examination.[1][2] Structurally, it is an ionic, linear gadolinium chelate covalently linked to a lipophilic ethoxybenzyl (EOB) moiety.[1][2] This EOB group facilitates the active transport of the agent into hepatocytes, a key feature that distinguishes it from conventional extracellular contrast agents.[1][3] This dual functionality allows for not only the detection and characterization of liver lesions but also the quantitative assessment of liver function.[1][4]
Mechanism of Action
This compound is a paramagnetic compound that, when placed in a magnetic field, shortens the T1 relaxation time of adjacent water protons.[5] This effect leads to a significant increase in signal intensity on T1-weighted MR images, enhancing the contrast between different tissues.[5]
Its mechanism is biphasic:
-
Dynamic Vascular Phases: Immediately following intravenous injection, this compound distributes within the extracellular space, behaving like a conventional gadolinium-based agent.[1][6] This allows for the assessment of lesion vascularity during the arterial, portal venous, and transitional phases.[1][7]
-
Hepatobiliary Phase (HBP): Subsequently, the agent is actively transported from the blood into hepatocytes. This uptake is primarily mediated by organic anion transporting polypeptides (OATPs), specifically OATP1B1 and OATP1B3, located on the sinusoidal (basolateral) membrane of hepatocytes.[1][3] Inside the hepatocyte, this compound is not metabolized.[8] It is then excreted into the bile canaliculi via the multidrug resistance-associated protein 2 (MRP2).[1][9] This specific uptake and excretion pathway results in strong enhancement of functional liver parenchyma in the hepatobiliary phase, which typically occurs around 20 minutes post-injection in patients with normal liver function.[1][2][7] Liver lesions that lack functional hepatocytes or have altered transporter expression, such as metastases and most hepatocellular carcinomas (HCCs), do not accumulate the agent and thus appear hypointense relative to the enhanced liver parenchyma.[3][10]
References
- 1. Use of this compound for functional MRI based on its unique molecular mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. geiselmed.dartmouth.edu [geiselmed.dartmouth.edu]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. soar-ir.repo.nii.ac.jp [soar-ir.repo.nii.ac.jp]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. radiopaedia.org [radiopaedia.org]
- 8. This compound | C23H28GdN3Na2O11 | CID 91754427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. cDNA Microarray Analysis and Influx Transporter OATP1B1 in Liver Cells After Exposure to this compound, a Gadolinium-based Contrast Agent in MRI Liver Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is this compound used for? [synapse.patsnap.com]
Methodological & Application
Application Notes and Protocols for Gadoxetate Disodium Enhanced MRI in Rodent Liver Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gadoxetate disodium, a hepatocyte-specific magnetic resonance imaging (MRI) contrast agent, offers unique capabilities for the preclinical assessment of liver function and pathology in rodent models.[1][2] Its mechanism of action, involving uptake by hepatocytes via organic anion transporting polypeptides (OATPs) and subsequent excretion into the biliary canaliculi, allows for a comprehensive evaluation of both vascular and hepatocellular phases of contrast enhancement.[3][4] This dual functionality enables not only the detection and characterization of focal liver lesions but also the quantitative assessment of liver function, which is invaluable in drug development and disease modeling.[1][5]
Dynamic contrast-enhanced MRI (DCE-MRI) with this compound provides quantitative biomarkers that can be translated between preclinical and clinical research, aiding in the evaluation of conditions such as liver fibrosis.[1][5] This document provides detailed protocols and application notes for conducting this compound-enhanced MRI studies in rodents for liver imaging.
Experimental Protocols
Animal Preparation
-
Acclimatization: Allow rodents to acclimate to the animal facility for at least one week prior to imaging studies to minimize stress.
-
Fasting: Fast the animals for 4-6 hours before the MRI scan to reduce gastrointestinal motility and associated imaging artifacts. Ensure free access to water.
-
Catheterization: For precise and repeatable administration of this compound, place a catheter in the tail vein of the rodent. This can be done prior to placing the animal in the MRI scanner.
Anesthesia and Physiological Monitoring
-
Anesthesia: Induce and maintain anesthesia using isoflurane (1-2% in oxygen). The use of a vaporizer and a nose cone is recommended for stable and controlled anesthesia throughout the imaging procedure.
-
Physiological Monitoring: It is crucial to monitor the animal's vital signs, including respiration rate and body temperature. A respiratory sensor and a heated water or air circulation system should be used to maintain physiological stability.
MRI System and Coils
-
MRI Scanner: High-field MRI systems (e.g., 4.7T or 7T) are commonly used for rodent imaging to achieve high spatial resolution and signal-to-noise ratio.[6][7]
-
RF Coils: Utilize a volume coil for signal transmission and a dedicated rodent surface coil for signal reception to optimize image quality of the liver.
This compound Administration
-
Dosage: The recommended dose of this compound for rodent liver imaging can vary. Studies have used doses ranging from 0.025 mmol/kg to 60 µmol/kg body weight.[3][7] The dose can be optimized based on the specific application and the desired contrast enhancement. A common starting point is 0.025 mmol/kg.
-
Administration: Administer the this compound as an intravenous bolus injection through the tail vein catheter at a flow rate of approximately 2 mL/second.[8] Flush the catheter with a small volume of physiological saline solution immediately after injection.
MRI Protocol
A comprehensive MRI protocol for this compound-enhanced liver imaging in rodents typically includes the following sequences:
-
Pre-contrast Imaging:
-
T2-weighted Imaging: Acquire axial T2-weighted fast spin-echo images to visualize anatomy and detect lesions. Unenhanced T2-weighted images can be superior for the detection of hepatocellular carcinoma due to a higher tumor-to-liver contrast-to-noise ratio.[7]
-
T1-weighted Imaging: Obtain axial T1-weighted spin-echo or gradient-echo images before contrast administration to serve as a baseline.
-
T1 Mapping: To quantify changes in T1 relaxation time, generate a T1 map using a variable flip angle technique (e.g., with flip angles of 2°, 8°, 15°, 22°, 29°) before the injection of the contrast agent.[1]
-
-
Dynamic Contrast-Enhanced (DCE) MRI:
-
Acquisition: Perform a dynamic series of fat-suppressed T1-weighted gradient-echo images before, during, and after the administration of this compound.
-
Temporal Resolution: The temporal resolution of the dynamic scan should be high enough to capture the rapid changes in signal intensity during the arterial and portal venous phases.
-
Phases: The dynamic acquisition allows for the characterization of:
-
Arterial Phase: To assess hypervascular lesions.
-
Portal Venous Phase: For comprehensive evaluation of liver perfusion.
-
Late Dynamic Phase: To observe the transition to the hepatobiliary phase.
-
-
-
Hepatobiliary Phase Imaging:
-
Timing: Acquire hepatobiliary phase images approximately 20 minutes after the injection of this compound.[4][9] In models of liver cirrhosis, peak parenchymal enhancement may be delayed, requiring imaging at later time points (e.g., 40 minutes or more).[10]
-
Sequence: Use a T1-weighted 3D gradient-echo sequence for high-resolution imaging of the liver parenchyma and biliary system.
-
Data Presentation
Quantitative MRI Parameters for Rodent Liver Imaging
| Parameter | Value/Range | Animal Model | Field Strength | Reference |
| This compound Dose | 60 µmol/kg | Rat | 4.7 T | [7] |
| This compound Dose | 0.025 mmol/kg | General | Not specified | [3] |
| T1 Mapping Flip Angles | 2°, 8°, 15°, 22°, 29° | Rat | Not specified | [1] |
| Field of View (FOV) | 100 x 100 mm | Rat | Not specified | [1] |
| Slice Thickness | 1.5 mm | Rat | Not specified | [1] |
| Hepatobiliary Phase Timing | ~20 minutes post-injection | General | Not specified | [4][9] |
Visualizations
Caption: Experimental workflow for rodent liver MRI with this compound.
References
- 1. Gadoxetate-enhanced dynamic contrast-enhanced MRI for evaluation of liver function and liver fibrosis in preclinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gadoxetate - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. geiselmed.dartmouth.edu [geiselmed.dartmouth.edu]
- 4. Use of this compound for functional MRI based on its unique molecular mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gadoxetate-enhanced dynamic contrast-enhanced MRI for evaluation of liver function and liver fibrosis in preclinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessment of hepatic transporter function in rats using dynamic gadoxetate-enhanced MRI: a reproducibility study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of unenhanced and this compound-enhanced spin-echo magnetic resonance imaging for the detection of experimental hepatocellular carcinoma in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. radiopaedia.org [radiopaedia.org]
- 10. mriquestions.com [mriquestions.com]
Revolutionizing Liver Function Assessment: A Quantitative Approach with Gadoxetate Disodium
Application Notes and Protocols for Researchers and Drug Development Professionals
The accurate assessment of liver function is paramount in clinical diagnostics, surgical planning, and the development of new therapeutics. Traditional methods, while valuable, often provide a global assessment of liver function and may lack the spatial resolution required for segmental analysis. Gadoxetetate disodium-enhanced magnetic resonance imaging (MRI) has emerged as a powerful, non-invasive tool that provides both morphological and functional information about the liver. This document provides detailed application notes and protocols for the quantitative analysis of liver function using gadoxetate disodium, tailored for researchers, scientists, and drug development professionals.
Principle of Action
This compound (Gd-EOB-DTPA) is a gadolinium-based contrast agent with hepatocyte-specific properties. Following intravenous administration, it distributes in the extracellular space, allowing for dynamic contrast-enhanced imaging of vascular structures. Subsequently, it is actively transported into hepatocytes via organic anion transporting polypeptides (OATPs), specifically OATP1B1 and OATP1B3, located on the sinusoidal membrane.[1][2] It is then excreted into the biliary canaliculi through multidrug resistance-associated proteins (MRPs) at the canalicular membrane.[1][2] This unique uptake and excretion pathway allows for the quantitative assessment of hepatocyte function. In healthy individuals, approximately 50% of the injected dose is excreted via the hepatobiliary system, while the remainder is cleared by the kidneys.[1]
Key Quantitative Parameters
Several quantitative parameters derived from this compound-enhanced MRI have been established to assess liver function. These metrics correlate well with established liver function tests, such as the indocyanine green (ICG) clearance test.[3][4][5][6]
| Parameter | Description | Formula/Method | Key Findings |
| Hepatocellular Uptake Index (HUI) | An index reflecting the amount of this compound uptake into hepatocytes. | VL[(L20/S20) - 1], where VL is liver volume, L20 is the mean signal intensity of the liver, and S20 is the mean signal intensity of the spleen on contrast-enhanced T1-weighted images at 20 minutes post-injection.[3][4][5] | HUI shows a strong correlation with the plasma disappearance rate of ICG (ICG-PDR) (R = 0.87).[3][4][5][6] |
| Liver-Spleen Contrast Ratio | A corrected measurement of liver parenchymal signal intensity using the spleen as an internal standard. | Calculated from signal intensities of the liver and spleen in the hepatobiliary phase. | Correlates with ICG clearance and Child-Pugh score.[1] |
| Hepatic Extraction Fraction (HEF) | Represents the fraction of the contrast agent extracted by the liver from the blood. | Estimated by fitting a monoexponential decay to the deconvolved liver response function from dynamic contrast-enhanced MRI data. | In healthy volunteers, the hepatic extraction fraction was estimated to be 0.19 ± 0.04/min[7] and 0.21 ± 0.05.[7] |
| Hepatocyte Uptake Rate (ki) | The rate of this compound uptake into hepatocytes. | Derived from a two-compartment uptake and efflux model analysis of dynamic contrast-enhanced MRI data. | The mean uptake rate in healthy volunteers was 0.22 ± 0.05 /min.[7][8] |
| Hepatocyte Efflux Rate (kef) | The rate of this compound efflux from hepatocytes into the bile. | Derived from a two-compartment uptake and efflux model analysis of dynamic contrast-enhanced MRI data. | The mean efflux rate in healthy volunteers was 0.017 ± 0.006 /min.[7][8] |
| Hepatic Perfusion-Uptake Index (HPUI) | A composite index reflecting arterial inflow, portal venous inflow, and hepatocellular uptake. | HPUI = -K1a + K1p + Ki, where K1a is the velocity constant of arterial inflow, K1p is the velocity constant of portal venous inflow, and Ki is the velocity constant of hepatocellular uptake.[9] | HPUI is a significant independent predictor of liver stiffness.[9] |
Experimental Protocols
Protocol 1: Dynamic Contrast-Enhanced MRI (DCE-MRI) for Quantitative Liver Function Assessment
Objective: To acquire dynamic and hepatobiliary phase images for the calculation of quantitative liver function parameters.
Materials:
-
MRI scanner (1.5T or 3T)
-
This compound (e.g., Eovist®, Primovist®)
-
IV access supplies
-
Saline flush
Procedure:
-
Patient Preparation: Ensure the patient has fasted for at least 4 hours to minimize gallbladder contraction and ensure optimal visualization. Obtain informed consent.
-
Pre-contrast Imaging: Acquire pre-contrast T1-weighted images of the liver. A 3D gradient-echo sequence (e.g., VIBE, LAVA) is recommended.
-
Contrast Administration:
-
Dynamic Phase Imaging:
-
Arterial Phase: Acquire images approximately 20-30 seconds after the start of the contrast injection.
-
Portal Venous Phase: Acquire images approximately 60-70 seconds post-injection.
-
Transitional Phase: Acquire images at 3 minutes post-injection.[1]
-
-
Hepatobiliary Phase Imaging:
-
Image Analysis:
-
Measure the mean signal intensity of the liver and spleen on the 20-minute hepatobiliary phase images.
-
Calculate liver volume from the acquired images.
-
Use these values to calculate the Hepatocellular Uptake Index (HUI) and other relevant parameters.
-
Protocol 2: Indocyanine Green (ICG) Clearance Test
Objective: To obtain a comparative measure of global liver function.
Materials:
-
Indocyanine green (ICG)
-
Spectrophotometer
-
Blood collection supplies
Procedure:
-
Baseline Blood Sample: Draw a baseline blood sample from the patient.
-
ICG Administration: Administer ICG intravenously at a dose of 0.5 mg/kg body weight.[3][5][13]
-
Serial Blood Sampling: Withdraw blood at 5, 10, and 15 minutes following ICG administration.[3][5][13]
-
Spectrophotometric Analysis: Determine the concentration of ICG in the plasma samples using a spectrophotometer.
-
Calculation of ICG Plasma Disappearance Rate (ICG-PDR): Determine the ICG-PDR by regression analysis of the plasma concentration over time.[3][5][13] An ICG-PDR higher than 0.15 can be considered as normal liver function.[3][5]
Visualizations
Caption: Cellular transport of this compound in hepatocytes.
Caption: Experimental workflow for DCE-MRI with this compound.
Caption: Logical relationship for calculating the Hepatocellular Uptake Index (HUI).
Conclusion
Quantitative analysis of liver function using this compound-enhanced MRI offers a significant advancement in hepatology and drug development. By providing detailed, spatially resolved functional information, this technique allows for a more precise understanding of liver physiology and pathology. The protocols and parameters outlined in this document provide a robust framework for researchers and clinicians to implement this powerful tool in their work, ultimately contributing to improved patient care and more efficient drug development pipelines. The use of gadoxetate-enhanced MRI is a valuable tool for both detecting and characterizing focal liver lesions.[11]
References
- 1. Use of this compound for functional MRI based on its unique molecular mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. soar-ir.repo.nii.ac.jp [soar-ir.repo.nii.ac.jp]
- 4. Quantitative evaluation of liver function with use of this compound-enhanced MR imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.rsna.org [pubs.rsna.org]
- 6. pubs.rsna.org [pubs.rsna.org]
- 7. Quantitative Assessment of Liver Function Using Gadoxetate-Enhanced Magnetic Resonance Imaging: Monitoring Transporter-Mediated Processes in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative Assessment of Liver Function Using Gadoxetate-Enhanced Magnetic Resonance Imaging: Monitoring Transporter-Mediated Processes in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative estimation of progression of chronic liver disease using this compound-enhanced magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. radiopaedia.org [radiopaedia.org]
- 11. geiselmed.dartmouth.edu [geiselmed.dartmouth.edu]
- 12. Gadoxetate-Enhanced MRI as a Diagnostic Tool in the Management of Hepatocellular Carcinoma: Report from a 2020 Asia-Pacific Multidisciplinary Expert Meeting - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Dynamic Contrast-Enhanced MRI with Gadoxetate Disodium: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI) studies using the hepatocyte-specific contrast agent, Gadoxetate Disodium (Gd-EOB-DTPA). This document is intended to guide researchers in the design, execution, and analysis of DCE-MRI studies for the quantitative assessment of liver function and hemodynamics.
Introduction to this compound in DCE-MRI
This compound is a gadolinium-based contrast agent with a unique dual-mode of action. Initially, it distributes in the extracellular space, allowing for dynamic perfusion imaging similar to conventional extracellular contrast agents. Subsequently, it is actively taken up by functional hepatocytes via organic anion transporting polypeptides (OATPs), primarily OATP1B1 and OATP1B3, and excreted into the biliary system.[1][2][3] This hepatocyte-specific uptake enables the quantitative assessment of liver function in the later hepatobiliary phase.[4]
The pharmacokinetic properties of this compound, including its approximate 50% renal and 50% biliary excretion in individuals with normal liver and kidney function, make it a valuable tool for comprehensive liver imaging.[5] Its use in DCE-MRI allows for the non-invasive measurement of various physiological parameters that are critical in drug development and liver disease research.
Experimental Protocols
A standardized and meticulously executed protocol is crucial for acquiring high-quality, quantitative DCE-MRI data. The following sections detail the key steps involved in a typical study.
Patient/Subject Preparation
Proper preparation of the subject is essential to minimize physiological variability and ensure patient safety.
-
Fasting: It is recommended that subjects fast for at least 4 hours prior to the MRI examination to reduce gastrointestinal motility and gallbladder filling, which can interfere with liver imaging.
-
Hydration: Subjects should be well-hydrated. Dehydration can affect renal clearance and potentially alter the pharmacokinetic measurements.
-
Medication Review: A thorough review of the subject's current medications is necessary, as some drugs may interfere with the transporters involved in this compound uptake and excretion.
-
Contraindications: Standard MRI contraindications (e.g., pacemakers, certain metallic implants) must be screened for. Renal function should be assessed, as impaired renal function can increase the risk of nephrogenic systemic fibrosis with gadolinium-based contrast agents.
Contrast Agent Administration
The administration of this compound requires precision to ensure a consistent and reproducible contrast bolus.
-
Dosage: The standard recommended dose is 0.025 mmol per kilogram of body weight (0.1 mL/kg).[3][5]
-
Injection Rate: A consistent injection rate of 1-2 mL/s is recommended, followed by a saline flush (typically 20-30 mL) at the same rate.[6] This helps to ensure a compact bolus of the contrast agent reaches the hepatic circulation.
-
Power Injector: The use of a power injector is highly recommended for precise control over the injection rate and volume.
MRI Acquisition Protocol
The MRI acquisition protocol should be optimized to capture the dynamic changes in signal intensity following contrast administration.
-
Pre-contrast Imaging: T1-weighted and T2-weighted images are acquired before contrast administration to provide anatomical reference and baseline signal intensity measurements. T1 mapping sequences (e.g., using variable flip angles) are essential for the quantitative conversion of signal intensity to contrast agent concentration.
-
Dynamic T1-Weighted Imaging: A 3D T1-weighted gradient echo (GRE) sequence with fat suppression is typically used for dynamic imaging. Key considerations include:
-
Temporal Resolution: High temporal resolution (e.g., < 6-8 seconds per acquisition) is crucial to accurately capture the arterial phase and the peak of the arterial input function (AIF).[7]
-
Spatial Resolution: A balance must be struck between temporal and spatial resolution to ensure adequate anatomical detail of the liver and its vasculature.
-
Scan Duration: The dynamic acquisition should cover the initial arterial, portal venous, and transitional phases, typically lasting for the first 5-10 minutes post-injection.
-
-
Imaging Phases:
-
Arterial Phase: Acquired approximately 20-35 seconds after the start of injection to capture the peak arterial enhancement.
-
Portal Venous Phase: Acquired at approximately 60-80 seconds post-injection, showing maximal enhancement of the portal vein and liver parenchyma.
-
Transitional Phase: Acquired around 3-5 minutes post-injection, representing the transition from the vascular to the early hepatobiliary phase.
-
Hepatobiliary Phase: Acquired at 20 minutes or later post-injection, when the contrast agent has accumulated in the hepatocytes, providing a measure of liver function.[5][8]
-
Quantitative Data Analysis
The analysis of DCE-MRI data involves fitting the time-course of the signal enhancement to a pharmacokinetic model to derive quantitative parameters.
Pharmacokinetic Modeling
The dual-input, two-compartment model is commonly employed for analyzing this compound DCE-MRI data of the liver. This model accounts for the dual blood supply to the liver (hepatic artery and portal vein) and the exchange of the contrast agent between the blood plasma, the extracellular extravascular space, and the intracellular (hepatocyte) space.
Key Quantitative Parameters
The following tables summarize key quantitative parameters derived from DCE-MRI studies using this compound.
Table 1: Perfusion and Permeability Parameters
| Parameter | Description | Typical Values in Healthy Liver |
| Ktrans (min-1) | Volume transfer constant between blood plasma and the extracellular extravascular space. Reflects tissue perfusion and vessel permeability. | Varies depending on the specific pharmacokinetic model and analysis method. |
| ve (mL/mL) | Fractional volume of the extracellular extravascular space. | ~0.20 ± 0.05[6] |
| vp (mL/mL) | Fractional volume of the blood plasma. | Varies by region and methodology. |
| Hepatic Perfusion (mL/min/100mL) | Total blood flow to the liver parenchyma. | Varies with physiological state. |
Note: The absolute values of Ktrans and vp can be highly dependent on the specific model and software used for analysis. Direct comparison between studies should be made with caution.
Table 2: Hepatocyte Uptake and Excretion Parameters
| Parameter | Description | Typical Values in Healthy Volunteers |
| ki (min-1) | Uptake rate of this compound into hepatocytes. | 0.22 ± 0.05[6] |
| kef (min-1) | Efflux rate of this compound from hepatocytes into the bile. | 0.017 ± 0.006[6] |
| Hepatic Extraction Fraction | The fraction of contrast agent extracted from the blood by hepatocytes in a single pass. | 0.19 ± 0.04[6] |
Visualizations
The following diagrams illustrate key aspects of a DCE-MRI study with this compound.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Disodium gadoxetate uptake in progressive familial intrahepatic cholestasis type I: Enhancing our understanding of the cholestatic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. geiselmed.dartmouth.edu [geiselmed.dartmouth.edu]
- 4. Use of this compound for functional MRI based on its unique molecular mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. radiopaedia.org [radiopaedia.org]
- 6. Quantitative Assessment of Liver Function Using Gadoxetate-Enhanced Magnetic Resonance Imaging: Monitoring Transporter-Mediated Processes in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) in Hepatocellular Carcinoma: A Review of Emerging Applications for Locoregional Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound for Contrast Magnetic Resonance Imaging of the Liver - PMC [pmc.ncbi.nlm.nih.gov]
Application of Gadoxetate Disodium in Biliary Imaging Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gadoxetate Disodium, also known under the trade names Eovist® and Primovist®, is a gadolinium-based contrast agent (GBCA) with unique properties that make it an invaluable tool for biliary and liver imaging research.[1][2] Its mechanism of action allows for a comprehensive evaluation of both liver morphology and function.[3][4] Unlike conventional extracellular GBCAs, this compound is selectively taken up by hepatocytes and subsequently excreted into the biliary system, providing a "hepatobiliary phase" of imaging that offers functional insights into hepatocyte and biliary duct integrity.[3][5][6]
This document provides detailed application notes and experimental protocols for the use of this compound in biliary imaging research, targeting researchers, scientists, and professionals in drug development.
Mechanism of Action
Upon intravenous administration, this compound exhibits a dual-phase distribution. Initially, it distributes within the vascular and extracellular spaces, allowing for dynamic phase imaging similar to other GBCAs.[3][5][7] Subsequently, its lipophilic ethoxybenzyl moiety facilitates uptake into hepatocytes via organic anion transporting polypeptides (OATPs), specifically OATP1B1 and OATP1B3, located on the sinusoidal membrane of hepatocytes.[1][3][8] Following intracellular transport, it is actively excreted into the bile canaliculi by the multidrug resistance-associated protein 2 (MRP2).[3][5][8] Approximately 50% of the injected dose is excreted via the hepatobiliary route, while the other 50% is eliminated through renal excretion.[1][3][7] This specific uptake and excretion pathway forms the basis of its utility in functional biliary imaging.
Key Research Applications & Protocols
This compound is utilized in a variety of research applications to non-invasively assess biliary function and liver health.
Assessment of Biliary Excretion and Transit Time
This application is crucial for studying conditions affecting bile flow, such as cholestasis, biliary obstruction, or bile leakage.[3]
Experimental Protocol: Murine Model of Biliary Transit
-
Animal Preparation:
-
Use adult male C57BL/6 mice (8-10 weeks old).
-
Anesthetize the mouse using isoflurane (1-2% in oxygen). Maintain body temperature at 37°C using a heating pad.
-
Place a tail-vein catheter for contrast agent administration.
-
-
MRI System Setup:
-
Use a small-animal MRI scanner (e.g., 7T).
-
Position the animal in a dedicated mouse body coil.
-
-
Image Acquisition Protocol:
-
Pre-contrast: Acquire a T1-weighted 3D gradient-echo (GRE) sequence covering the liver and biliary tree.
-
Contrast Administration: Administer this compound via the tail vein catheter at a dose of 0.025 mmol/kg body weight.[7]
-
Dynamic and Delayed Imaging:
-
Immediately following injection, acquire dynamic T1-weighted images every 2 minutes for the first 10 minutes to observe vascular phases.
-
Acquire delayed T1-weighted 3D GRE images at 15, 20, 25, 30, and 40 minutes post-injection to visualize biliary excretion.[9] The hepatobiliary phase is typically established around 20 minutes in healthy subjects.[3][7]
-
-
-
Data Analysis:
-
Visually assess the time at which the contrast agent first appears in the intrahepatic bile ducts, common bile duct, and duodenum.
-
Quantify signal intensity changes over time in regions of interest (ROIs) placed over the liver parenchyma and major bile ducts.
-
Quantitative Data Summary: Biliary Transit Times
The following table summarizes typical transit times in human subjects with normal liver function, which can serve as a baseline for preclinical and clinical research.
| Biliary Segment | Mean Transit Time (min:sec) | Percentage of Patients Visualized at 20 min |
| Intrahepatic Bile Ducts (IBD) | 12:13 | 100%[10][11] |
| Common Bile Duct (CBD) | 12:27 | 100%[10][11] |
| Gallbladder | 13:32 | 86.9%[10][11] |
| Duodenum | Not consistently reported | 65.5%[10][11] |
Data adapted from studies in patients with normal liver function.[10][11]
Evaluation of Liver Fibrosis
Chronic liver diseases often lead to fibrosis, which impairs hepatocyte function and OATP expression.[12] this compound uptake is reduced in fibrotic livers, providing a method for non-invasive staging.[13][14]
Experimental Protocol: Quantitative Assessment of Liver Fibrosis
-
Subject/Animal Preparation: As described in the biliary transit protocol.
-
MRI System Setup: Clinical (1.5T or 3T) or small-animal MRI scanner.
-
Image Acquisition Protocol:
-
Data Analysis: Contrast Enhancement Index (CEI)
-
Place ROIs in the liver parenchyma and a reference muscle (e.g., paraspinal muscle) on both pre- and post-contrast images.[15]
-
Calculate the liver-to-muscle signal intensity (SI) ratio for both time points.
-
Calculate the CEI using the formula: CEI = (SIliver / SImuscle)post-contrast / (SIliver / SImuscle)pre-contrast [15][16]
-
Quantitative Data Summary: CEI and Liver Fibrosis Stage
A significant negative correlation exists between the CEI and the stage of liver fibrosis.[13][14][15]
| Fibrosis Stage (METAVIR) | Description | Typical CEI Trend | Correlation (r-value) with Fibrosis Stage |
| F0 | No fibrosis | Highest | -0.545 to -0.79[14][15] |
| F1 | Mild fibrosis | Decreasing | |
| F2 | Moderate fibrosis | Decreasing | |
| F3 | Severe fibrosis | Decreasing | |
| F4 | Cirrhosis | Lowest |
CEI decreases as the fibrosis stage progresses.[13]
Assessment of Hepatocellular Function
The rate and extent of this compound uptake are directly related to the functional capacity of hepatocytes. This is particularly useful in drug development to assess potential drug-induced liver injury (DILI) or to monitor the efficacy of therapies for liver disease.[12][17]
Experimental Protocol: Dynamic Contrast-Enhanced (DCE) MRI for Liver Function
-
Subject/Animal Preparation: As previously described.
-
MRI System Setup: Clinical or high-field small-animal MRI scanner.
-
Image Acquisition Protocol:
-
Acquire pre-contrast T1 maps.
-
Administer this compound (0.025 mmol/kg).
-
Acquire a time-series of T1-weighted images with high temporal resolution (e.g., every 6-10 seconds) for an extended duration (e.g., 50 minutes) to capture uptake and efflux kinetics.[18]
-
-
Data Analysis: Tracer Kinetic Modeling
-
Place ROIs over the liver parenchyma, spleen, and a major artery (e.g., aorta) to derive the arterial input function.
-
Apply a two-compartment tracer kinetic model to the signal intensity time-course data.[18]
-
This modeling yields quantitative parameters such as the hepatocyte uptake rate (ki) and the efflux rate into the bile (kef).[18]
-
Quantitative Data Summary: Kinetic Parameters in Healthy Volunteers
The following parameters were estimated in healthy human volunteers using a 50-minute acquisition protocol.[18]
| Parameter | Description | Mean Value ± SD (/min) |
| ki | Uptake rate in hepatocytes | 0.22 ± 0.05 |
| kef | Efflux rate into bile | 0.017 ± 0.006 |
| Hepatic Extraction Fraction | Fraction of agent extracted by liver | 0.19 ± 0.04 |
Data from a study in healthy volunteers.[18]
Conclusion
This compound is a powerful research tool for the functional assessment of the hepatobiliary system. Its unique mechanism of action, involving specific hepatocellular transporters, allows for the non-invasive quantification of biliary excretion, the impact of liver fibrosis, and overall hepatocellular function. The protocols and quantitative data presented here provide a foundation for researchers to design and interpret studies aimed at understanding liver pathophysiology and evaluating novel therapeutic interventions.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Use of this compound for functional MRI based on its unique molecular mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. geiselmed.dartmouth.edu [geiselmed.dartmouth.edu]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. pubs.rsna.org [pubs.rsna.org]
- 7. radiopaedia.org [radiopaedia.org]
- 8. cDNA Microarray Analysis and Influx Transporter OATP1B1 in Liver Cells After Exposure to this compound, a Gadolinium-based Contrast Agent in MRI Liver Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound-Enhanced MR Cholangiography for Evaluation of Biliary-Enteric Anastomoses: Added Value Beyond Conventional T2-Weighted Images - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hepatobiliary transit times of this compound (Primovist®) for protocol optimization of comprehensive MR imaging of the biliary system--what is normal? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hepatobiliary transit times of this compound (Primovist) for protocol optimization of comprehensive MR imaging of the biliary system-What is normal? (Journal Article) | ETDEWEB [osti.gov]
- 12. antarosmedical.com [antarosmedical.com]
- 13. medigraphic.com [medigraphic.com]
- 14. pubs.rsna.org [pubs.rsna.org]
- 15. Noninvasive assessment of hepatic fibrosis using gadoxetate-disodium-enhanced 3T MRI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Gadoxetate-disodium-enhanced magnetic resonance imaging for liver fibrosis staging: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. soar-ir.repo.nii.ac.jp [soar-ir.repo.nii.ac.jp]
- 18. Quantitative Assessment of Liver Function Using Gadoxetate-Enhanced Magnetic Resonance Imaging: Monitoring Transporter-Mediated Processes in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Standardized Injection Protocol for Gadoxetate Disodium in Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and standardized protocols for the use of Gadoxetate Disodium (Gd-EOB-DTPA), a hepatocyte-specific MRI contrast agent, in both clinical and preclinical research settings. Adherence to a standardized protocol is critical for ensuring data reproducibility and comparability across studies.
Introduction to this compound
This compound is a gadolinium-based contrast agent with a unique biphasic mode of action.[1] Initially, it distributes in the extracellular space, enabling dynamic contrast-enhanced imaging similar to conventional extracellular agents. Subsequently, it is selectively taken up by functional hepatocytes via organic anion transporting polypeptides (OATPs), primarily OATP1B1 and OATP1B3, and excreted into the biliary canaliculi by the multidrug resistance-associated protein 2 (MRP2), also known as cMOAT.[2] This hepatocyte-specific uptake allows for a delayed or "hepatobiliary phase" (HBP) imaging, providing valuable functional information about the liver.[3][4] Approximately 50% of the injected dose is excreted via the hepatobiliary system and the other 50% is eliminated through the kidneys.[3][5]
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound relevant to research applications.
Table 1: Recommended Injection Parameters
| Parameter | Human (Clinical Research) | Rodent (Preclinical Research) | Canine (Preclinical Research) |
| Dosage | 0.025 mmol/kg body weight (0.1 mL/kg)[2][6][7] | 0.025 - 0.1 mmol/kg body weight | 0.025 mmol/kg body weight[8] |
| Injection Rate | 1-2 mL/second[2][6][9] | Slow bolus (rate varies with catheter size) | Slow bolus (rate varies with catheter size) |
| Flush | 20-30 mL normal saline at the same injection rate[10] | Saline flush appropriate for catheter volume | Saline flush appropriate for catheter volume |
| Dilution | Typically administered undiluted[7][9]; 1:1 dilution with saline may reduce artifacts[11][12][13] | Can be diluted with saline for smaller volumes | Can be diluted with saline for smaller volumes |
Table 2: Pharmacokinetic Parameters
| Parameter | Human | Rat | Dog |
| Plasma Half-life | ~1.0 - 1.6 hours[14] | Nonlinear, dose-dependent | Nonlinear, dose-dependent[9] |
| Plasma Protein Binding | <10% | ~10% | Not specified |
| Total Serum Clearance | ~250 mL/min | 24.8 - 44.5 mL/min/kg | Not specified |
| Renal Clearance | ~120 mL/min[15] | Not specified | Not specified |
| Hepatobiliary Excretion | ~50%[3][5] | ~50-80% (dose-dependent) | Not specified |
| Renal Excretion | ~50%[3][5] | ~17-30% (dose-dependent) | Not specified |
Table 3: T1 Relaxivity (r1) in L mmol⁻¹ s⁻¹
| Tissue/Fluid | 0.47 T | 1.5 T | 3.0 T |
| Plasma | ~8.7[9] | 6.9[1][14] | 6.2[1] |
| Blood | Not specified | 7.5 | Not specified |
| Liver Tissue (Rat) | Not specified | 14.6 | Not specified |
Experimental Protocols
Clinical Research Protocol
This protocol is intended for use in human subjects for research purposes and should be performed under the supervision of a qualified physician and in accordance with institutional review board (IRB) guidelines.
3.1.1. Subject Preparation:
-
Obtain informed consent from the participant.
-
Screen for contraindications to gadolinium-based contrast agents, including severe renal impairment (eGFR < 30 mL/min/1.73 m²) due to the risk of nephrogenic systemic fibrosis (NSF).[7]
-
Ensure the subject has been fasting for at least 4-6 hours to minimize gallbladder contraction and bowel peristalsis.
-
Establish intravenous (IV) access, preferably with a 20- or 22-gauge catheter in an antecubital vein.
3.1.2. Contrast Agent Administration:
-
Prepare the this compound injection. The standard dose is 0.025 mmol/kg body weight (equivalent to 0.1 mL/kg).[2][6][7]
-
Administer the contrast agent as an intravenous bolus injection at a rate of 1-2 mL/second.[2][6][9]
-
Immediately follow the injection with a saline flush (20-30 mL) at the same rate.[10]
3.1.3. MRI Acquisition:
-
Pre-contrast Imaging: Acquire baseline T1-weighted, T2-weighted, and diffusion-weighted images.
-
Dynamic Phase Imaging:
-
Hepatobiliary Phase (HBP) Imaging:
Preclinical Research Protocol (Rodent)
This protocol is intended for use in small animal models such as rats and mice and should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
3.2.1. Animal Preparation:
-
Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane).
-
Place a tail vein catheter for intravenous injection.
-
Position the animal in the MRI scanner with respiratory monitoring and temperature control.
3.2.2. Contrast Agent Administration:
-
The recommended dose is typically 0.025 mmol/kg, though higher doses up to 0.1 mmol/kg have been used in animal studies.[2]
-
Administer the this compound as a slow bolus injection through the tail vein catheter.
-
Follow with a small volume saline flush to ensure the full dose is delivered.
3.2.3. MRI Acquisition:
-
Pre-contrast Imaging: Acquire baseline T1- and T2-weighted images.
-
Dynamic Phase Imaging: Due to the faster heart rate and circulation time in rodents, the timing of dynamic phases needs to be adjusted. This often requires a test bolus or automated bolus tracking.
-
Arterial Phase: Typically within seconds of injection.
-
Portal Venous Phase: ~30-45 seconds post-injection.
-
Transitional Phase: ~60-90 seconds post-injection.
-
-
Hepatobiliary Phase (HBP) Imaging: HBP imaging can be initiated as early as 10 minutes post-injection, with optimal enhancement often seen around 20-40 minutes.
Signaling Pathways and Experimental Workflows
Cellular Transport of this compound
The uptake and excretion of this compound by hepatocytes is a key aspect of its functionality. This process is mediated by specific transporters on the sinusoidal and canalicular membranes of the hepatocyte.
Cellular transport pathway of this compound in hepatocytes.
Experimental Workflow for Liver Function Assessment
This workflow outlines the key steps in using this compound-enhanced MRI to assess liver function.
Experimental workflow for liver function assessment using this compound.
Troubleshooting
Problem: Weak arterial phase enhancement. Cause: The lower gadolinium content of this compound compared to extracellular agents can lead to less intense arterial enhancement.[16] Solutions:
-
Slower Injection Rate: An injection rate of 1 mL/s has been shown to be superior to 2 mL/s for arterial enhancement in animal models.[2]
-
Saline Dilution: Diluting the contrast agent 1:1 with saline can stretch the bolus and may improve image quality by reducing truncation artifacts.[2][11][12][13]
-
Subtraction Imaging: Subtracting the pre-contrast from the arterial phase images can improve the conspicuity of enhancing lesions.[16]
Problem: Motion artifacts during the arterial phase. Cause: Transient severe motion can occur in some subjects immediately following injection. Solutions:
-
Breath-holding coaching: Ensure the subject understands and can comply with breath-holding instructions.
-
Modified Injection Protocol: A slower injection rate or dilution may reduce the incidence of motion artifacts.[11][12][13]
-
Radial k-space acquisition: This imaging technique is less sensitive to motion artifacts.
Problem: Suboptimal hepatobiliary phase enhancement. Cause: Impaired liver function can lead to reduced uptake of this compound by hepatocytes. Solutions:
-
Delayed Imaging: In patients with elevated bilirubin, extending the HBP imaging window up to 60-120 minutes may be necessary.[2][6]
-
Quantitative Analysis: Even with reduced visual enhancement, quantitative analysis of T1 relaxation times can still provide valuable functional information.[17]
References
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. geiselmed.dartmouth.edu [geiselmed.dartmouth.edu]
- 3. Use of this compound for functional MRI based on its unique molecular mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. soar-ir.repo.nii.ac.jp [soar-ir.repo.nii.ac.jp]
- 5. radiopaedia.org [radiopaedia.org]
- 6. droracle.ai [droracle.ai]
- 7. drugs.com [drugs.com]
- 8. This compound (GD-EOB-DTPA) CONTRAST ENHANCED MAGNETIC RESONANCE IMAGING CHARACTERISTICS OF HEPATOCELLULAR CARCINOMA IN DOGS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Intraindividual crossover comparison of gadobenate dimeglumine-enhanced and this compound-enhanced MRI for characterizing focal liver lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Reducing Artifacts during Arterial Phase of this compound-enhanced MR Imaging: Dilution Method versus Reduced Injection Rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Influence of dilution on arterial-phase artifacts and signal intensity on gadoxetic acid–enhanced liver MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 14. assets.hpra.ie [assets.hpra.ie]
- 15. verification.fda.gov.ph [verification.fda.gov.ph]
- 16. Gadoxetate-Enhanced MRI as a Diagnostic Tool in the Management of Hepatocellular Carcinoma: Report from a 2020 Asia-Pacific Multidisciplinary Expert Meeting - PMC [pmc.ncbi.nlm.nih.gov]
- 17. refubium.fu-berlin.de [refubium.fu-berlin.de]
Application Notes and Protocols for Hepatobiliary Phase Imaging with Gadoxetate Disodium
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of hepatobiliary phase (HBP) imaging using Gadoxetate Disodium (Gd-EOB-DTPA), a liver-specific MRI contrast agent. This document outlines the underlying mechanisms, experimental protocols for quantitative and qualitative assessment of liver function and pathology, and data presentation guidelines.
This compound is a paramagnetic contrast agent with a dual mode of action. Initially, it distributes in the extracellular space, enabling dynamic vascular imaging. Subsequently, it is selectively taken up by functioning hepatocytes via organic anion transporting polypeptides (OATPs) and excreted into the bile through multidrug resistance-associated proteins (MRPs).[1][2] This unique property allows for the assessment of both liver perfusion and hepatocellular function. Approximately 50% of the injected dose is taken up by the liver, while the other 50% is excreted renally.[3]
Core Applications:
-
Quantitative Liver Function Assessment: Non-invasive evaluation of global and regional liver function.[4][5][6]
-
Focal Liver Lesion Detection and Characterization: Differentiating hepatocellular lesions (e.g., hepatocellular carcinoma (HCC), focal nodular hyperplasia (FNH)) from non-hepatocellular lesions (e.g., metastases).[7][8][9]
-
Assessment of Chronic Liver Disease: Monitoring the progression of liver fibrosis and cirrhosis.[10][11][12]
-
Biliary System Evaluation: Functional assessment of bile ducts and detection of bile leaks.[2][3]
Signaling Pathway of this compound in Hepatocytes
The uptake and excretion of this compound by hepatocytes is a multi-step process mediated by specific transmembrane transporters. This pathway is crucial for the functional information obtained during the hepatobiliary phase.
Caption: Cellular transport of this compound in hepatocytes.
Experimental Protocols
Standard Protocol for this compound Enhanced Liver MRI
This protocol is designed for the comprehensive evaluation of focal liver lesions and overall liver morphology.
-
Patient Preparation: No specific preparation is typically required. However, fasting for 4-6 hours prior to the scan can reduce bowel motion and improve image quality.
-
Contrast Agent Administration:
-
MRI Sequences: A comprehensive liver MRI protocol includes pre-contrast sequences followed by dynamic and hepatobiliary phase imaging after contrast administration.[16][17]
Sequence Purpose T2-weighted (e.g., HASTE, TSE with fat saturation) Anatomic overview and characterization of lesion T2 signal. T1-weighted in-and-out-of-phase Detection of intracellular lipid and iron deposition. Diffusion-Weighted Imaging (DWI) Assessment of tissue cellularity. Pre-contrast T1-weighted 3D GRE with fat suppression Baseline for comparison with post-contrast images. -
Post-Contrast Imaging Phases:
Phase Timing Post-Injection Purpose Arterial Phase 15-30 seconds Assessment of arterial enhancement of hypervascular lesions. Portal Venous Phase 60-70 seconds Evaluation of portal vein patency and enhancement of hypovascular lesions. Transitional Phase 2-5 minutes Observing washout characteristics of lesions. Hepatobiliary Phase (HBP) 10-20 minutes Assessment of hepatocellular uptake. Can be extended up to 120 minutes in patients with impaired liver function.[3][7][13]
Protocol for Quantitative Liver Function Assessment
This protocol focuses on acquiring data for the calculation of functional indices.
-
Image Acquisition:
-
Perform a standardized this compound enhanced MRI as described above.
-
It is critical to maintain consistent imaging parameters (TR, TE, flip angle) for pre- and post-contrast T1-weighted 3D GRE sequences to ensure accurate signal intensity measurements.[4]
-
-
Data Analysis for Hepatocellular Uptake Index (HUI):
-
Objective: To quantify the global and segmental liver function, which correlates with the indocyanine green (ICG) plasma disappearance rate.[4][5][6][18]
-
Methodology:
-
On the 20-minute hepatobiliary phase T1-weighted 3D GRE images with fat suppression, measure the mean signal intensity of the entire liver (L20) and the spleen (S20) using region of interest (ROI) analysis.[4][18]
-
Calculate the total liver volume (VL) from the same image series.
-
The HUI is calculated using the following formula: HUI = VL * [(L20 / S20) - 1] .[4][18]
-
-
For assessment of the future liver remnant (FLR), the HUI of the remnant liver (rHUI) can be calculated and is a predictor of post-hepatectomy liver failure.[19][20]
-
Quantitative Data Summary
The following tables summarize key quantitative parameters derived from this compound enhanced MRI.
Table 1: Pharmacokinetic and Physicochemical Properties
| Property | Value | Reference |
| Recommended Dosage | 0.025 mmol/kg | [3][7] |
| Concentration | 0.25 mmol/mL | [3] |
| T1 Relaxivity (1.5 T) | 6.5 - 7.3 L mmol-1s-1 | [3][8] |
| Hepatocellular Uptake | ~50% | [3][9][21] |
| Renal Excretion | ~50% | [3][9] |
| Protein Binding | <10% | [22] |
Table 2: Quantitative Functional Parameters
| Parameter | Formula / Method | Clinical Relevance | Reference |
| Hepatocellular Uptake Index (HUI) | VL * [(L20 / S20) - 1] | Correlates with ICG clearance (R=0.87), assesses global and segmental liver function. | [4][5][6][18] |
| Liver-Spleen Contrast Ratio | (SIliver - SIspleen) / SIspleen at HBP | Correlates with Child-Pugh score and ICG clearance. | [2] |
| Hepatic Extraction Fraction | Deconvolution of liver response function | Measures the efficiency of hepatocyte uptake. | [23] |
| Hepatocyte Uptake Rate (ki) | Two-compartment kinetic modeling | Quantifies the rate of contrast uptake into hepatocytes. | [12][23] |
| Hepatocyte Efflux Rate (kef) | Two-compartment kinetic modeling | Quantifies the rate of contrast excretion into bile. | [23] |
Experimental Workflow Diagram
The following diagram illustrates the typical workflow for a this compound enhanced liver MRI study, from patient preparation to data analysis.
Caption: Workflow for this compound enhanced liver MRI.
Considerations and Limitations
-
Impaired Liver Function: In patients with severe liver dysfunction, the uptake of this compound is reduced, leading to poor liver enhancement in the HBP. The time to peak enhancement may also be delayed.[2][15]
-
Biliary Obstruction: Cholestasis can impair the excretion of the contrast agent, potentially affecting HBP imaging.[19]
-
Arterial Phase Artifacts: Transient severe motion artifacts can sometimes occur during the arterial phase, potentially limiting the assessment of hypervascular lesions.[24]
-
Cost: Liver-specific contrast agents are generally more expensive than conventional extracellular agents.[16]
By providing both morphological and functional information in a single examination, this compound enhanced MRI is a powerful tool in liver imaging for clinical practice and drug development.[6][7]
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Use of this compound for functional MRI based on its unique molecular mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. radiopaedia.org [radiopaedia.org]
- 4. soar-ir.repo.nii.ac.jp [soar-ir.repo.nii.ac.jp]
- 5. pubs.rsna.org [pubs.rsna.org]
- 6. pubs.rsna.org [pubs.rsna.org]
- 7. geiselmed.dartmouth.edu [geiselmed.dartmouth.edu]
- 8. Improved Characterization of Focal Liver Lesions With Liver-Specific Gadoxetic Acid Disodium–Enhanced Magnetic Resonance Imaging: A Multicenter Phase 3 Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound for Contrast Magnetic Resonance Imaging of the Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Use of this compound in patients with chronic liver disease and its implications for liver imaging reporting and data system (LI-RADS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 12. Quantitative estimation of progression of chronic liver disease using this compound-enhanced magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. droracle.ai [droracle.ai]
- 14. Patterns of enhancement in the hepatobiliary phase of gadoxetic acid-enhanced MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mriquestions.com [mriquestions.com]
- 16. Hepatobiliary phases in magnetic resonance imaging using liver-specific contrast for focal lesions in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. radiopaedia.org [radiopaedia.org]
- 18. Quantitative evaluation of liver function with use of this compound-enhanced MR imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Hepatocellular uptake index obtained with this compound-enhanced magnetic resonance imaging in the assessment future liver remnant function after major hepatectomy for biliary malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Utility of this compound-enhanced magnetic resonance imaging in evaluating liver failure risk after major hepatic resection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. What is the mechanism of this compound? [synapse.patsnap.com]
- 22. radiopaedia.org [radiopaedia.org]
- 23. Quantitative Assessment of Liver Function Using Gadoxetate-Enhanced Magnetic Resonance Imaging: Monitoring Transporter-Mediated Processes in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Troubleshooting Arterial-Phase MR Images of this compound-Enhanced Liver - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Characterization of Hepatocellular Carcinoma Using Gadoxetate Disodium
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Gadoxetate Disodium (Gd-EOB-DTPA), a hepatocyte-specific magnetic resonance imaging (MRI) contrast agent, in the characterization of hepatocellular carcinoma (HCC).
Introduction
This compound is a gadolinium-based contrast agent with a unique dual-phase mechanism that enhances the characterization of liver lesions, particularly HCC.[1][2][3] Initially, it distributes in the extracellular space, allowing for dynamic contrast-enhanced imaging similar to conventional extracellular agents.[4][5] Subsequently, it is actively transported into hepatocytes via organic anion transporting polypeptides (OATP1B1 and OATP1B3), providing functional information in the hepatobiliary phase (HBP).[1][6][7] This dual functionality improves the detection and characterization of HCC, which often demonstrates altered OATP expression compared to healthy liver parenchyma.[1][3]
Mechanism of Action
The utility of this compound in HCC imaging stems from its specific uptake and excretion pathways. Following intravenous administration, approximately 50% of the injected dose is taken up by hepatocytes, while the remainder is excreted by the kidneys.[1][5][6]
-
Vascular Phase: In the initial dynamic phases (arterial, portal venous, and transitional), this compound acts as an extracellular agent, highlighting the vascular characteristics of liver lesions.[5][7]
-
Hepatobiliary Phase (HBP): Healthy hepatocytes actively take up this compound via OATP1B1/B3 transporters on the sinusoidal membrane.[1][6][7] It is then excreted into the biliary canaliculi by multidrug resistance-associated proteins (MRPs) on the canalicular membrane.[4][6] Most HCCs show reduced or absent expression of OATP1B1/B3, leading to decreased uptake of the contrast agent and appearing hypointense relative to the surrounding liver parenchyma in the HBP.[1][3] This differential uptake is a key feature for HCC characterization.[1]
Data Presentation
Diagnostic Performance of this compound-Enhanced MRI for HCC
| Diagnostic Metric | Value | Study/Comparison | Citation |
| Sensitivity | |||
| Per-lesion (vs. MDCT) | 83% vs. 70% | Combined dynamic and HBP | [8] |
| Per-lesion (vs. ECCM MRI) | 76.8% vs. 78.5% | Retrospective analysis | [8] |
| For HCC < 2 cm (vs. ECCM MRI) | Significantly higher with Gadoxetate | Meta-analysis | [8] |
| LI-RADS v2018 (Overall) | 81% | Retrospective study | [9] |
| LI-RADS v2018 (10-19 mm HCC) | 76% | Retrospective study | [9] |
| Modified LI-RADS (Overall) | 72% | Secondary analysis of prospective study | [10] |
| Specificity | |||
| LI-RADS v2018 (10-19 mm HCC) | 94% | Retrospective study | [9] |
| Positive Predictive Value | |||
| Per-lesion (vs. MDCT) | 94.2% vs. 85.8% | Meta-analysis | [8] |
| Modified LI-RADS | 94% | Secondary analysis of prospective study | [10] |
| Accuracy | |||
| Modified LI-RADS | 80% | Secondary analysis of prospective study | [10] |
MDCT: Multidetector Computed Tomography; ECCM: Extracellular Contrast Media; LI-RADS: Liver Imaging Reporting and Data System.
Experimental Protocols
This compound-Enhanced Liver MRI Protocol
This protocol is a generalized guideline and may require optimization based on the specific MRI scanner and institutional preferences.
1. Patient Preparation:
-
Fasting for 4-6 hours prior to the examination is recommended to reduce bowel peristalsis and optimize gallbladder filling.
-
Obtain informed consent and screen for contraindications to gadolinium-based contrast agents.
2. MRI System:
-
1.5T or 3T superconducting magnet scanner.[11]
3. Contrast Agent and Injection:
-
Agent: this compound (e.g., Eovist®/Primovist®).
-
Dosage: 0.025 mmol/kg body weight (0.1 mL/kg body weight).[5][12]
-
Administration: Intravenous bolus injection using a power injector, followed by a saline flush.[3][11] A lower injection rate or dilution with saline may be considered to stretch the contrast bolus for the arterial phase.[12]
4. Imaging Sequences:
| Sequence | Phase | Key Parameters and Purpose |
| Pre-Contrast | ||
| T1-weighted Gradient Echo (GRE) in- and out-of-phase | Pre-contrast | To detect intracellular fat. |
| T2-weighted Single-Shot Fast Spin Echo (SSFSE) | Pre-contrast | To assess for T2 hyperintensity in lesions. |
| Diffusion-Weighted Imaging (DWI) | Pre-contrast | To evaluate for restricted diffusion, an ancillary feature of malignancy. |
| Dynamic Contrast-Enhanced | ||
| 3D T1-weighted GRE with fat saturation | Arterial Phase (late) | Acquired during the late arterial phase to assess for arterial phase hyperenhancement (APHE).[7] |
| 3D T1-weighted GRE with fat saturation | Portal Venous Phase | Acquired at approximately 60-80 seconds post-injection to assess for "washout".[7] |
| 3D T1-weighted GRE with fat saturation | Transitional Phase | Acquired at approximately 120-180 seconds post-injection to further assess for "washout".[7] |
| Hepatobiliary Phase | ||
| 3D T1-weighted GRE with fat saturation | Hepatobiliary Phase | Acquired at 20 minutes post-injection to evaluate for lesion hypointensity relative to the enhanced liver parenchyma.[5] |
Visualizations
Signaling Pathway of this compound in Hepatocytes
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Diagnostic Efficacy and Safety of this compound vs Gadobenate Dimeglumine in Patients With Known or Suspected Focal Liver Lesions: Results of a Clinical Phase III Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. radiopaedia.org [radiopaedia.org]
- 6. Use of this compound for functional MRI based on its unique molecular mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insight into hepatocellular carcinoma biology with this compound-enhanced MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gadoxetate-Enhanced MRI as a Diagnostic Tool in the Management of Hepatocellular Carcinoma: Report from a 2020 Asia-Pacific Multidisciplinary Expert Meeting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsna.org [pubs.rsna.org]
- 10. Modifying LI-RADS on this compound-Enhanced MRI: A Secondary Analysis of a Prospective Observational Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimal Combination of Features on this compound-enhanced MR Imaging for Non-invasive Differential Diagnosis of Hepatocellular Carcinoma: The JAMP-HCC Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. geiselmed.dartmouth.edu [geiselmed.dartmouth.edu]
Application Notes and Protocols: Workflow-Optimized Pulse Sequence for Gadoxetate Disodium MRI
Audience: Researchers, scientists, and drug development professionals.
Introduction Gadoxetate disodium (Gd-EOB-DTPA), a hepatocyte-specific MRI contrast agent, offers both dynamic and hepatobiliary phase (HBP) imaging, providing comprehensive liver lesion detection and characterization.[1][2][3] This dual functionality, however, can extend examination times, posing a challenge to clinical workflow.[3] Workflow-optimized protocols, particularly abbreviated MRI (AMRI) sequences, have been developed to reduce scan times and costs without compromising diagnostic accuracy, making them valuable tools in research and drug development settings, especially for hepatocellular carcinoma (HCC) surveillance.[4][5][6] These protocols are designed to be more efficient than complete MRI studies by reducing the number of sequences performed.[5]
Pharmacokinetics and Imaging Phases of this compound this compound is taken up by hepatocytes, allowing for a unique hepatobiliary phase of imaging approximately 20 minutes after injection.[7][8][9] This phase is crucial for identifying liver lesions, as most non-hepatocellular lesions or dysfunctional hepatocytes will not retain the contrast agent and will appear hypointense against the enhanced liver parenchyma.[10] The agent's dual nature allows for both standard dynamic phase imaging (arterial, portal venous) and delayed hepatocyte-specific imaging within a single examination.[11]
Experimental Protocols
Full Comprehensive MRI Protocol
This protocol provides a complete assessment of the liver with multiple pre- and post-contrast sequences.
Patient Preparation:
-
Patients should be NPO (nothing by mouth) for at least 4 hours prior to the study to ensure gallbladder filling and reduce bowel peristalsis.[12]
Contrast Administration:
-
Agent: this compound (Gd-EOB-DTPA)
-
Dosage: A standard dose of 10 mL or a weight-based dose of 0.025 mmol/kg (0.1 mL/kg).[13][14] Non-weight-based dosing may increase contrast enhancement.[13]
-
Injection Rate: 1-2 mL/s, followed by a 20-mL saline flush.[14]
Imaging Protocol:
-
Pre-Contrast Imaging:
-
T1-weighted in- and opposed-phase imaging.
-
T2-weighted imaging (e.g., single-shot fast spin-echo).
-
Diffusion-weighted imaging (DWI).
-
High-resolution 3D MR cholangiopancreatography (MRCP) should be performed before contrast administration.[15]
-
-
Dynamic Post-Contrast Imaging:
-
Arterial Phase: Acquired 15-25 seconds post-injection.[14] To optimize this phase, a lower injection rate or dilution with saline can be used to stretch the contrast bolus.[3]
-
Portal Venous Phase: Acquired at approximately 60 seconds post-injection.[14]
-
Transitional Phase: Acquired at approximately 120 seconds post-injection.[14]
-
-
Hepatobiliary Phase (HBP) Imaging:
Workflow-Optimized & Abbreviated MRI (AMRI) Protocols
To improve efficiency, T2-weighted and DWI sequences can be performed after the dynamic contrast-enhanced phases and before the hepatobiliary phase without significant loss of diagnostic information.[3] Abbreviated protocols further reduce scan time by limiting the number of sequences.
A. Non-Contrast AMRI (NC-AMRI):
-
Sequences: T2-weighted imaging (T2WI) + Diffusion-weighted imaging (DWI).
-
Workflow: This protocol omits contrast administration entirely.
B. Dynamic AMRI (Dyn-AMRI):
-
Sequences: Multiphase dynamic T1-weighted imaging (arterial and portal venous phases) + DWI.[4][5][6]
-
Workflow: Focuses on the vascular characteristics of lesions.
C. Hepatobiliary Phase AMRI (HBP-AMRI):
-
Sequences: T2-weighted imaging (T2WI) + Diffusion-weighted imaging (DWI) + Hepatobiliary Phase (HBP) T1-weighted imaging.[4][5][6]
-
Workflow: The contrast agent is injected outside the MRI room, and only the 20-minute HBP images are acquired, simplifying the procedure.[5]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the described MRI protocols.
Table 1: Comparison of MRI Protocol Scan Times
| Protocol Type | Included Sequences | Estimated Scan Time | Reference |
| Full Comprehensive Protocol | Pre-contrast (T1, T2, DWI), Dynamic Phases (Arterial, Portal, Transitional), Hepatobiliary Phase | ~30 minutes | [3] |
| Non-Contrast AMRI (NC-AMRI) | T2WI, DWI | < 5 minutes | [4][6] |
| Dynamic AMRI (Dyn-AMRI) | Dynamic T1WI (Arterial, Portal), DWI | ~6 minutes | [4][6] |
| Hepatobiliary AMRI (HBP-AMRI) | T2WI, DWI, HBP T1WI | < 5 minutes | [4][6] |
Table 2: Example MRI Pulse Sequence Parameters
| Sequence | Repetition Time (TR) | Echo Time (TE) | Flip Angle | Field of View (FOV) | Voxel Size |
| T1-VIBE (HBP) | 3.9–4.2 ms | 1.2/2.5 ms (in/opposed) | 9° | 38–40 cm | Not Specified |
| T2-SSFSE | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |
| DWI | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |
| Note: Specific parameters can vary significantly based on the MRI system manufacturer and field strength. |
Table 3: Diagnostic Performance of an HBP-AMRI Protocol for HCC Screening
| Metric | Reader 1 | Reader 2 | Reference |
| Sensitivity | 85.2% | 85.2% | [16] |
| Positive Predictive Value (PPV) | 85.2% | 71.9% | [16] |
| Negative Predictive Value (NPV) | 95.2% | 94.9% | [16] |
| This simulated AMRI protocol consisted of axial T1-weighted images in the hepatobiliary phase and axial T2-weighted single-shot fast spin-echo images.[16] |
Visualized Workflows and Logical Relationships
The following diagrams illustrate the sequence of events in standard and abbreviated MRI protocols.
Caption: Standard Comprehensive Gd-EOB-DTPA MRI Workflow.
Caption: Workflow-Optimized Abbreviated MRI (AMRI) Protocols.
References
- 1. ajronline.org [ajronline.org]
- 2. This compound-enhanced MRI of the liver: part 1, protocol optimization and lesion appearance in the noncirrhotic liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. geiselmed.dartmouth.edu [geiselmed.dartmouth.edu]
- 4. Gadoxetic acid disodium (Gd-EOB-DTPA) contrast-enhanced abbreviated magnetic resonance imaging (MRI) for hepatocellular carcinoma surveillance in at-risk patients: a multi-center study in China - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Abbreviated MR Protocols for chronic liver disease and liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gadoxetic acid disodium (Gd-EOB-DTPA) contrast-enhanced abbreviated magnetic resonance imaging (MRI) for hepatocellular carcinoma surveillance in at-risk patients: a multi-center study in China - He - Quantitative Imaging in Medicine and Surgery [qims.amegroups.org]
- 7. radiopaedia.org [radiopaedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative Assessment of Liver Function Using Gadoxetate-Enhanced Magnetic Resonance Imaging: Monitoring Transporter-Mediated Processes in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Use of this compound for functional MRI based on its unique molecular mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MR liver imaging with Gd-EOB-DTPA: a delay time of 10 minutes is sufficient for lesion characterisation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tranow.com [tranow.com]
- 13. Optimal Timing and Diagnostic Adequacy of Hepatocyte Phase Imaging with Gadoxetate-Enhanced Liver MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 14. droracle.ai [droracle.ai]
- 15. Hepatic MR Imaging Techniques, Optimization, and Artifacts | Radiology Key [radiologykey.com]
- 16. Diagnostic per-lesion performance of a simulated this compound-enhanced abbreviated MRI protocol for hepatocellular carcinoma screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Mitigating Respiratory Motion Artifacts in Gadoxetate Disodium-Enhanced MRI
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing respiratory motion artifacts during Gadoxetate Disodium-enhanced magnetic resonance imaging (MRI) experiments.
Troubleshooting Guides
This section addresses specific issues related to respiratory motion artifacts in a question-and-answer format, offering practical solutions and protocols.
Question 1: We are observing severe motion artifacts specifically during the arterial phase of our this compound-enhanced liver MRI scans. What is causing this and how can we prevent it?
Answer:
This phenomenon is known as "transient severe motion" (TSM) and is a recognized challenge with this compound.[1][2][3] TSM is characterized by the sudden onset of severe respiratory motion artifacts during the arterial phase, which can degrade image quality and potentially render the scan non-diagnostic.[2] While the exact pathophysiology is not fully understood, it is a self-limiting event that typically resolves in later phases of the scan.[4] The incidence of TSM is reported to be between 2.4% and 22% of patients.[2][5][6]
Several strategies can be employed to mitigate TSM:
-
Patient Preparation and Communication:
-
Modified Breathing Commands: Training technicians to use a simple, patient-adapted breathing command can significantly improve arterial phase image quality.[7] A study showed that a modified breathing command reduced severe and extensive breathing artifacts from 33.3% to 6.7% of patients.[7]
-
Breath-Hold Training: Practicing breath-holding with the patient before the scan can improve their ability to hold their breath for the required duration.[8][9]
-
-
Contrast Injection Protocol Modification:
-
Slower Injection Rate: Reducing the injection rate of this compound to 1 mL/sec has been proposed as a technique to overcome motion artifacts.[4]
-
Dilution of Contrast Agent: Diluting this compound with saline (e.g., a 1:1 dilution) and injecting it at a rate of 2 mL/sec has been shown to significantly reduce severe ghosting artifacts in the arterial phase compared to a slow injection of undiluted contrast.[10]
-
Increased Dose: In some cases, an increased dose of this compound may help improve image quality.[4]
-
-
Supplemental Oxygen:
Below is a DOT script visualizing a decision-making workflow for mitigating Transient Severe Motion (TSM).
Question 2: Our research subjects have difficulty with breath-holding, leading to significant motion artifacts throughout the entire scan. What are our options?
Answer:
For subjects who cannot reliably perform breath-holds, several free-breathing MRI techniques can be employed to reduce respiratory motion artifacts.
-
Free-Breathing Sequences:
-
Golden-Angle Radial Sparse Parallel (GRASP) VIBE: This technique allows for free-breathing imaging and retrospective reconstruction of multiple contrast-enhanced phases.[13] It has been shown to improve diagnostic image quality, minimize breathing artifacts, and increase departmental efficiency.[13]
-
Motion-Insensitive Sequences: Sequences like CAIPIRINHA VIBE and radial-VIBE are promising for reducing motion artifacts.[1]
-
-
Respiratory Gating:
-
This technique synchronizes data acquisition with the patient's breathing cycle, typically acquiring data during the end-expiration phase when motion is minimal.[14]
-
-
Advanced Motion Correction Techniques:
-
Deep Learning-Based Filters: A deep learning-based filter using a convolutional neural network (MARC) has been shown to significantly improve MR image quality by reducing motion artifacts, especially in cases with severely degraded images.[15] This post-processing technique can improve lesion conspicuity without removing anatomical details.[15]
-
Unsupervised Networks: Innovative unsupervised networks like DR-CycleGAN can effectively reduce motion artifacts in the arterial phase images of gadoxetic acid-enhanced liver MRI examinations.[16]
-
Below is a DOT script illustrating the workflow for managing patients with breath-holding difficulties.
Frequently Asked Questions (FAQs)
Q1: Is transient severe motion (TSM) more common with this compound than with other contrast agents?
A1: Yes, while TSM has been described with other gadolinium agents, it is much more prevalent with this compound.[4] Studies comparing this compound with agents like gadobutrol and gadobenate dimeglumine have shown a higher incidence of severe arterial phase motion artifacts with this compound.[17][18] However, one study found that with proper application of a modified breath-holding technique, the occurrence of TSM with this compound was comparable to that with gadopentetate dimeglumine.[19]
Q2: Are there any known risk factors for developing TSM?
A2: Several risk factors have been investigated, but results have been inconsistent across studies.[1] Some identified potential risk factors include a prior history of TSM, high-volume gadoxetate injection, low body weight, a history of allergy to iodinated contrast media, and chronic obstructive pulmonary disease (COPD).[1][4] However, some studies did not find low body weight and COPD to be significant risk factors.[1]
Q3: Can we acquire multiple arterial phases to increase the chance of getting a motion-free image?
A3: Yes, acquiring multiple arterial phases is a viable strategy.[1][4] This approach increases the probability that at least one of the arterial phase acquisitions will be well-timed and not compromised by motion.[1] A technique called DISCO (Differential Subsampling with Cartesian Ordering) allows for high spatiotemporal resolution dynamic contrast-enhanced MRI and can provide at least one image set with adequate scan timing in the arterial phase.[20]
Q4: Does the injection rate of this compound affect image quality beyond motion artifacts?
A4: Yes, the injection rate can influence signal-to-noise ratio (SNR). One study found that a lower contrast injection rate resulted in significantly higher arterial SNR in the aorta and portal vein.[5]
Quantitative Data Summary
| Technique/Parameter | Finding | Reference |
| Modified Breathing Command | Decreased severe and extensive arterial phase breathing artifacts from 33.3% to 6.7%. | [7] |
| Dilution of Contrast Agent | Diluted this compound (1:1 with saline) injected at 2.0 mL/sec resulted in a lower mean artifact score (1.46) and frequency of severe artifact (3.8%) compared to slow injection of undiluted contrast at 1.0 mL/sec (mean artifact score 1.95, severe artifact frequency 15.1%). | [10] |
| Deep Learning-Based Filter (MARC) | Improved average motion artifact score from 2.53 to 1.97. Improved motion scores from 3 to 2 in 72.12% of cases and from 4 to 3 in 62.96% of cases with substantial artifacts. | [15] |
| Supplemental Oxygen | In patients with a prior episode of TSM, oxygen inhalation significantly improved image quality in the arterial phase. | [12] |
| Free-Breathing GRASP VIBE | Implementation led to a 42% reduction in suboptimal images and a 75% decrease in scan cancellations. | [13] |
Experimental Protocols
Protocol 1: Modified Breathing Command for Patients
-
Objective: To standardize breathing instructions to minimize patient-induced motion.
-
Procedure:
-
Before the scan, explain the breathing instructions to the patient in a clear and calm manner.
-
Instead of the traditional "breathe in, breathe out, hold your breath," use a more patient-adapted command. An example of a modified command is: "Take a normal breath in... and out... and now hold your breath at the end of the exhale."
-
Practice the breathing command with the patient before initiating the contrast injection to ensure they understand and are comfortable with the instruction.
-
Provide reassurance and clear communication throughout the scan.
-
Protocol 2: Dilution of this compound for Injection
-
Objective: To reduce the incidence of transient severe motion by modifying the contrast bolus.
-
Materials:
-
This compound
-
Sterile saline
-
Appropriate syringes and connecting tubing
-
-
Procedure:
-
Calculate the required dose of this compound based on the subject's weight (standard dose is 0.025 mmol/kg).[1]
-
Draw the calculated volume of this compound into a syringe.
-
In a separate syringe, draw an equal volume of sterile saline.
-
Using a sterile connector, mix the this compound and saline to achieve a 1:1 dilution.
-
Administer the diluted contrast agent at a rate of 2.0 mL/sec.[10]
-
Protocol 3: Free-Breathing Acquisition with GRASP VIBE
-
Objective: To acquire motion-robust images in subjects unable to perform breath-holds.
-
Procedure:
-
Select a 3D T1-weighted sequence with a golden-angle radial k-space trajectory (e.g., GRASP VIBE).
-
Inform the patient that they can breathe freely and quietly during this part of the scan.
-
Initiate the sequence and inject the this compound according to the standard or modified protocol.
-
The continuous data acquisition during free-breathing will allow for the retrospective reconstruction of images corresponding to different phases of contrast enhancement with reduced motion artifacts.
-
Below is a DOT script illustrating the signaling pathway of this compound leading to potential TSM.
References
- 1. Troubleshooting Arterial-Phase MR Images of this compound-Enhanced Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. radiopaedia.org [radiopaedia.org]
- 5. Evaluation of transient respiratory motion artifact at this compound-enhanced MRI—Influence of different contrast agent application protocols | PLOS One [journals.plos.org]
- 6. Rate of this compound (Eovist®) induced transient respiratory motion in children and young adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reduction in respiratory motion artefacts on gadoxetate-enhanced MRI after training technicians to apply a simple and more patient-adapted breathing command - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mriquestions.com [mriquestions.com]
- 9. researchgate.net [researchgate.net]
- 10. Reducing Artifacts during Arterial Phase of this compound-enhanced MR Imaging: Dilution Method versus Reduced Injection Rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reducing transient severe motion artifacts of this compound-enhanced MRI by oxygen inhalation: effective for pleural effusion but not ascites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reducing artifacts of this compound-enhanced MRI with oxygen inhalation in patients with prior episode of arterial phase motion: intra-individual comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Overcoming breath-hold difficulties with GRASP VIBE for contrast-enhanced MRI liver and pancreas to improve image diagnostic quality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mrimaster.com [mrimaster.com]
- 15. Reduction of respiratory motion artifacts in gadoxetate-enhanced MR with a deep learning-based filter using convolutional neural network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Respiratory motion artefacts in dynamic liver MRI: a comparison using this compound and gadobutrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Matched within-patient cohort study of transient arterial phase respiratory motion-related artifact in MR imaging of the liver: this compound versus gadobenate dimeglumine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Comparison of transient severe motion in this compound and gadopentetate dimeglumine-enhanced MRI: effect of modified breath-holding method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Transient Respiratory-motion Artifact and Scan Timing during the Arterial Phase of this compound-enhanced MR Imaging: The Benefit of Shortened Acquisition and Multiple Arterial Phase Acquisition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Gadoxetate Disodium Administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the injection rate of Gadoxetate Disodium to reduce imaging artifacts.
Troubleshooting Guide: Artifact Reduction Strategies
Q1: We are experiencing significant motion artifacts in the arterial phase of our this compound-enhanced liver MRI scans. What are the recommended initial steps to mitigate this?
A1: Transient severe motion (TSM) artifacts are a recognized issue in the arterial phase of this compound-enhanced MRI, occurring in 5-22% of patients.[1][2] The primary cause is often related to the patient's impaired ability to hold their breath following the injection.[2] Here are the initial troubleshooting steps:
-
Review Your Injection Protocol: The standard recommended dose is 0.1 mL/kg body weight (0.025 mmol/kg) administered as an intravenous bolus.[3][4] The injection rate is a critical parameter to adjust.
-
Consider a Slower Injection Rate: Reducing the injection rate to 1 mL/sec has been suggested as a method to reduce artifacts.[2][5] A slower rate can prolong the contrast bolus, potentially leading to more favorable enhancement.[6][7]
-
Evaluate the Dilution Method: A highly effective alternative is to dilute the this compound. A 1:1 dilution with saline, injected at a rate of 2.0 mL/sec, has been shown to significantly reduce ghosting artifacts compared to a slow injection of undiluted contrast.[8][9][10]
Q2: We have tried a slower injection rate, but are still observing artifacts. What other techniques can we employ?
A2: If a slower injection rate alone is insufficient, consider the following advanced strategies:
-
Implement the Dilution Protocol: As mentioned, diluting the contrast agent is a robust method for artifact reduction.[8][9][10] This approach can be more effective than simply slowing the injection of undiluted contrast.
-
Supplemental Oxygen: For patients who have previously experienced motion artifacts, administering supplemental oxygen via a nasal tube during the MRI has been shown to improve image quality.[11]
-
Breath-Hold Training: Providing patients with clear instructions and an opportunity to practice the breath-hold maneuver before the scan can help minimize motion.
-
Imaging Sequence Optimization: Consider using accelerated and free-breathing MRI sequences, which may be less susceptible to motion artifacts.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the standard injection protocol for this compound?
A1: The standard protocol for this compound administration is a dose of 0.1 mL/kg body weight (0.025 mmol/kg) injected intravenously at a flow rate of approximately 1-2 mL/second, followed by a saline flush.[3][12]
Q2: Does the injection rate of this compound affect the signal-to-noise ratio (SNR)?
A2: Yes, studies have shown that a lower injection rate can result in a significantly higher arterial SNR in the aorta and portal vein.[6][13]
Q3: Is there a consensus on the optimal injection strategy to prevent transient severe motion (TSM) artifacts?
A3: While slower injection rates and dilution are proposed strategies to prevent TSM, some studies suggest that technical factors related to contrast administration, including injection rate and volume, may not significantly reduce the incidence of severe motion artifacts in all cases.[1][2][6][13] The dilution method, however, has shown significant success in reducing ghosting artifacts.[8][9][10]
Q4: Are there any patient-related factors that can increase the risk of motion artifacts with this compound?
A4: Yes, a high BMI and the presence of pulmonary disease have been described as potential risk factors for transient severe motion artifacts.[2]
Quantitative Data Summary
The following tables summarize quantitative data from studies comparing different injection protocols for this compound.
Table 1: Comparison of Dilution vs. Slow Injection for Artifact Reduction
| Parameter | Dilution Subcohort (1:1 Dilution at 2.0 mL/sec) | Slow Injection Subcohort (Undiluted at 1.0 mL/sec) | P-value |
| Mean Artifact Score | 1.46 | 1.95 | ≤ .001 |
| Frequency of Severe Artifact | 3.8% (6 of 159) | 15.1% (24 of 159) | < .001 |
Data adapted from a retrospective case-controlled cohort study.[8][9]
Experimental Protocols
Protocol 1: Slow Injection Rate
-
Patient Preparation: Ensure the patient is positioned comfortably in the MRI scanner and has received clear breath-hold instructions.
-
Contrast Agent Preparation: Prepare an undiluted dose of this compound at 0.1 mL/kg body weight.
-
Injection: Administer the contrast agent intravenously at a controlled rate of 1.0 mL/sec using a power injector.
-
Saline Flush: Immediately follow the contrast injection with a saline flush.
-
Image Acquisition: Begin arterial phase imaging according to your institution's standard timing protocol.
Protocol 2: Dilution Method
-
Patient Preparation: As above.
-
Contrast Agent Preparation: Dilute the standard 0.1 mL/kg body weight dose of this compound with an equal volume of saline (1:1 dilution).
-
Injection: Administer the diluted contrast agent intravenously at a controlled rate of 2.0 mL/sec using a power injector.
-
Saline Flush: Immediately follow the contrast injection with a saline flush.
-
Image Acquisition: Begin arterial phase imaging according to your institution's standard timing protocol.
Visualizations
Caption: Experimental workflow for comparing slow injection and dilution methods.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. Transient Severe Respiratory Motion Artifacts After Application of this compound: What We Currently Know - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Troubleshooting Arterial-Phase MR Images of this compound-Enhanced Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of transient respiratory motion artifact at this compound-enhanced MRI—Influence of different contrast agent application protocols | PLOS One [journals.plos.org]
- 7. geiselmed.dartmouth.edu [geiselmed.dartmouth.edu]
- 8. Reducing Artifacts during Arterial Phase of this compound-enhanced MR Imaging: Dilution Method versus Reduced Injection Rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.rsna.org [pubs.rsna.org]
- 10. researchgate.net [researchgate.net]
- 11. Reducing artifacts of this compound-enhanced MRI with oxygen inhalation in patients with prior episode of arterial phase motion: intra-individual comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. droracle.ai [droracle.ai]
- 13. Evaluation of transient respiratory motion artifact at this compound-enhanced MRI—Influence of different contrast agent application protocols - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting weak arterial enhancement with Gadoxetate Disodium
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments involving Gadoxetate Disodium, with a specific focus on weak arterial enhancement.
Frequently Asked Questions (FAQs)
Q1: Why does this compound sometimes result in weak arterial enhancement compared to other contrast agents?
A1: Weak arterial enhancement with this compound can be attributed to its unique properties. The standard dose has a smaller injection volume and a quarter of the gadolinium content compared to conventional extracellular MR contrast agents.[1] This smaller bolus of contrast material can be more challenging to image optimally during the brief arterial phase window.[1][2]
Q2: What is Transient Severe Motion (TSM) and how does it relate to this compound?
A2: Transient Severe Motion (TSM) is a phenomenon characterized by respiratory motion artifacts that can occur during the arterial phase of this compound-enhanced liver MRI.[1] It is reported to occur in over 10% of patients and can degrade image quality.[1] In patients with high-risk factors for TSM, considering an alternative contrast agent may be beneficial if optimal arterial phase imaging is critical.[1]
Q3: Can patient-specific factors influence arterial enhancement?
A3: Yes, patient-specific factors can play a role. For instance, cardiac output can affect the timing and magnitude of peak aortic enhancement.[3][4] Additionally, impaired liver function can alter the pharmacokinetics of this compound, leading to diminished and delayed parenchymal enhancement, which might indirectly impact the perceived quality of the dynamic phases.[5][6][7]
Q4: Is it advisable to use a fixed delay time for arterial phase imaging with this compound?
A4: Using a simple fixed delay for arterial phase timing is generally not recommended with this compound due to individual patient variations.[1][2] Techniques like bolus tracking or a test bolus are considered superior for capturing the optimal hepatic arterial phase.[1]
Troubleshooting Guide for Weak Arterial Enhancement
Weak arterial enhancement can compromise the diagnostic quality of liver imaging. Below are common causes and actionable solutions to optimize your experimental outcomes.
Issue 1: Suboptimal Contrast Bolus Dynamics
Cause: The inherent low volume and low gadolinium concentration of the standard this compound dose can lead to a short and narrow peak of aortic enhancement.[2][8]
Solutions:
-
Modify Injection Protocol:
-
Slower Injection Rate: A decreased injection rate of 1 mL/s has been shown to be beneficial in prolonging the contrast bolus and increasing the magnitude of peak enhancement.[1][8]
-
Saline Flush: Following the contrast injection with a 30 mL saline flush at the same rate can help push the contrast bolus and improve its shape.[8]
-
Dilution: Diluting this compound with saline can enlarge the injection volume, stretch the contrast bolus, and may reduce truncation artifacts.[9][10]
-
-
Increase Contrast Dose (Off-Label):
-
Using a higher, off-label dose, such as a fixed 10 mL or 20 mL, has been described to prolong the peak arterial perfusion time and improve the liver-to-lesion contrast.[1] However, the safety of higher doses has not been fully established, and it may increase the frequency of Transient Severe Motion (TSM).[1]
-
Issue 2: Inaccurate Arterial Phase Timing
Cause: The narrow window of peak arterial enhancement with this compound demands precise timing for image acquisition.[2][8]
Solutions:
-
Employ Real-Time Bolus Monitoring:
-
MR Fluoroscopic Triggering: This technique allows for real-time monitoring of the contrast agent's arrival in the abdominal aorta, enabling more precise timing of the arterial phase scan.[2][8]
-
Test Bolus: Injecting a small test bolus (e.g., 1 mL) before the main injection can help determine the optimal scan delay. However, this may lead to some premature enhancement of the liver parenchyma.[8]
-
-
Optimized Scan Delay:
-
Studies have suggested that the optimal scan delay for hypervascular lesions is 7-12 seconds after the peak aortic enhancement when using a slow injection protocol.[8]
-
Data Summary Tables
Table 1: Recommended Injection Protocol Modifications
| Parameter | Standard Protocol | Recommended Modification | Rationale |
| Injection Rate | 2-3 mL/s | 1 mL/s | Stretches the contrast bolus and increases peak enhancement.[1] |
| Dose | 0.025 mmol/kg | Fixed 10 mL or 20 mL (Off-label) | Prolongs peak arterial perfusion and improves lesion contrast.[1] |
| Dilution | None | 1:1 with saline | Enlarges injection volume and may reduce artifacts.[9][10] |
| Saline Flush | Variable | 30 mL at the same injection rate | Improves bolus shape and compactness.[8] |
Table 2: Arterial Phase Timing Strategies
| Timing Method | Description | Advantages | Disadvantages |
| Fixed Delay | Predetermined delay after injection start. | Simple to implement. | Prone to timing errors due to patient variability.[1][2] |
| Test Bolus | A small (1 mL) contrast injection to determine circulation time. | Effective for determining aortic peak enhancement. | May cause unfavorable background liver enhancement.[8] |
| Bolus Tracking (MR Fluoroscopy) | Real-time monitoring of contrast arrival in the aorta to trigger scanning. | Precise and patient-specific timing. | Requires appropriate sequence and technologist expertise.[2][8] |
Experimental Protocols
Protocol 1: Slow Injection with MR Fluoroscopic Triggering
-
Patient Preparation: Position the patient in the MRI scanner.
-
Contrast Agent Preparation: Prepare a syringe with 0.025 mmol/kg body weight of this compound. Prepare a second syringe with 30 mL of saline.
-
Injection: Administer the this compound at an injection rate of 1 mL/s using a power injector, immediately followed by the 30 mL saline flush at the same rate.[8]
-
MR Fluoroscopy: Simultaneously with the injection, begin MR fluoroscopy to monitor the arrival of the contrast agent in the abdominal aorta.[8]
-
Image Acquisition: Initiate the arterial phase MR imaging sequence 7-12 seconds after the visually detected peak aortic enhancement on the MR fluoroscopy images.[8]
Visualizations
Caption: Troubleshooting logic for weak arterial enhancement.
Caption: Optimized injection and imaging workflow.
References
- 1. Troubleshooting Arterial-Phase MR Images of this compound-Enhanced Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajronline.org [ajronline.org]
- 3. Paradoxical Effect of Cardiac Output on Arterial Enhancement at Computed Tomography: Does Cardiac Output Reduction Simply Result in an Increase in Aortic Peak Enhancement? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. Hepatic enhancement during the hepatobiliary phase after this compound administration in patients with chronic liver disease: the role of laboratory factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Use of this compound for functional MRI based on its unique molecular mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ajronline.org [ajronline.org]
- 8. ajronline.org [ajronline.org]
- 9. geiselmed.dartmouth.edu [geiselmed.dartmouth.edu]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Gadoxetate Disodium in Animal Models with Liver Dysfunction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Gadoxetate Disodium in animal models with liver dysfunction.
Frequently Asked Questions (FAQs)
Q1: What is the standard recommended dose of this compound in preclinical animal models?
A1: The standard clinical dose of 0.025 mmol/kg body weight is often used as a reference in animal studies.[1][2][3][4] However, the optimal dose can vary depending on the animal model and the specific research question. Some studies have used doses up to 0.1 mmol/kg in rats to investigate pharmacokinetic properties in the absence of one of the two excretory pathways (urinary or biliary).[1]
Q2: Is a dose adjustment for this compound required in animal models with liver dysfunction?
A2: While clinical guidelines for humans with hepatic impairment do not recommend a dose adjustment, the decision in preclinical animal models is more nuanced.[2][5] In animal models of liver cirrhosis, reduced liver parenchymal enhancement has been observed, which is attributed to slower hepatocyte uptake and rapid elimination due to decreased OATP1 activity and increased MRP2 activity.[6] Although a specific dose adjustment is not universally established, researchers should be aware that the pharmacokinetics of this compound are significantly altered in severe liver dysfunction. This can manifest as reduced and delayed enhancement of the liver parenchyma and delayed biliary excretion.[6]
Q3: How does liver dysfunction affect the pharmacokinetics of this compound?
A3: this compound is taken up by hepatocytes via organic anion transporting polypeptides (OATPs) and excreted into the bile through multidrug resistance-associated proteins (MRPs).[6][7] Liver dysfunction, such as cirrhosis or drug-induced liver injury, can impair these transport mechanisms.[6] This leads to decreased uptake of the contrast agent by hepatocytes, resulting in reduced signal intensity in the liver parenchyma during the hepatobiliary phase.[6] Consequently, a greater proportion of the agent may be eliminated via the renal route.[1] In patients with normal liver and kidney function, approximately 50% of the administered dose is excreted through the hepatobiliary system and the other 50% is excreted through the kidneys.[3][6]
Q4: What are common animal models of liver dysfunction used in studies with this compound?
A4: Common animal models include:
-
Bile Duct Ligation (BDL): This surgical model induces cholestatic liver injury and fibrosis.[1]
-
Drug-Induced Liver Injury (DILI): Models using hepatotoxic agents like carbon tetrachloride (CCl4) or thioacetamide are used to mimic drug-induced damage.[8]
-
Cirrhosis Models: Chronic administration of agents like CCl4 or diethylnitrosamine can induce liver cirrhosis.[6][8]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Reduced or no visible liver enhancement in the hepatobiliary phase. | Severe hepatocellular dysfunction leading to impaired uptake of this compound. | - Confirm the severity of liver disease in the animal model through histology and liver function tests.- Consider that the lack of enhancement may be an expected finding in a model with severe liver dysfunction.[6]- Ensure the timing of the hepatobiliary phase imaging is appropriate (typically 20 minutes post-injection, but may be delayed in dysfunctional livers).[3][6] |
| Inconsistent liver enhancement across animals in the same experimental group. | - Variability in the severity of induced liver disease.- Individual animal physiological differences. | - Stratify animals based on baseline liver function tests before the experiment.- Increase the number of animals per group to account for biological variability.- Standardize the induction of liver disease as much as possible. |
| Delayed biliary excretion of the contrast agent. | Impaired function of the MRP2 transporters responsible for biliary excretion. | - This is an expected finding in models of cholestatic liver injury or severe hepatocellular dysfunction.[6]- Acquire later images (e.g., 40-60 minutes post-injection) to visualize delayed excretion. |
| High signal intensity in the kidneys and urinary bladder. | Compensatory renal excretion due to impaired hepatobiliary clearance. | - This is a normal physiological response when the liver's excretory function is compromised.[1]- Quantifying renal excretion can be a secondary endpoint to assess the degree of liver dysfunction. |
| Potential drug interactions affecting this compound uptake. | Co-administration of drugs that are also substrates or inhibitors of OATP transporters (e.g., rifampicin). | - Review the literature for potential interactions of any co-administered compounds with OATP transporters.[6]- If a potential interaction exists, consider a washout period for the interacting drug before this compound administration, if feasible within the experimental design. |
Experimental Protocols
Pharmacokinetic Pathway of this compound
The following diagram illustrates the uptake and excretion of this compound in a healthy hepatocyte versus a dysfunctional hepatocyte.
Caption: this compound uptake and excretion pathway.
Experimental Workflow for Assessing Liver Dysfunction
This diagram outlines a typical experimental workflow for using this compound in an animal model of liver dysfunction.
References
- 1. geiselmed.dartmouth.edu [geiselmed.dartmouth.edu]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. radiopaedia.org [radiopaedia.org]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. This compound Dosage Guide + Max Dose, Adjustments - Drugs.com [drugs.com]
- 6. Use of this compound for functional MRI based on its unique molecular mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mathematical models for biomarker calculation of drug-induced liver injury in humans and experimental models based on gadoxetate enhanced magnetic resonance imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development on Animal Models for Drug/Chemical Induced Liver Injury – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
Technical Support Center: Overcoming Challenges in Arterial Phase Imaging with Gadoxetate Disodium
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during arterial phase imaging with Gadoxetate Disodium. The information is tailored for researchers, scientists, and drug development professionals to optimize their experimental outcomes.
Troubleshooting Guide
This guide addresses specific issues that may arise during arterial phase imaging with this compound, offering potential causes and actionable solutions.
| Problem | Potential Causes | Solutions |
| Weak Arterial Enhancement | - Small Administered Volume and Gadolinium Content: this compound has a lower gadolinium concentration and is administered in a smaller volume compared to conventional extracellular contrast agents.[1] - Incorrect Injection Protocol: A fast injection rate can lead to a narrow contrast bolus, making it difficult to capture the optimal arterial phase.[1][2] | - Modify Injection Protocol: - Slower Injection Rate: An injection rate of 1 mL/sec is often recommended to prolong the contrast bolus.[1][2][3] - Higher Dose: Off-label use of a higher dose (e.g., fixed 10 mL or 20 mL, or 0.05 mmol/kg) may improve peak aortic enhancement, but this is still under debate.[1] - Dilution: Diluting the contrast agent with saline can increase the injection volume and stretch the contrast bolus.[2] - Utilize Subtraction Imaging: Subtraction of the unenhanced phase from the arterial phase can enhance the depiction of arterial enhancement.[1][4] |
| Poor Arterial Phase Timing / Mismatch | - Narrow Time Window: The contrast bolus from this compound is narrower compared to extracellular agents, demanding more precise timing.[1][5] - Use of Fixed Delay: A simple fixed delay for scanning is often inadequate due to individual patient variations.[1] | - Employ Advanced Timing Techniques: - Bolus Tracking: This is a recommended method to individually tailor the scan delay.[1] - Test Bolus: A small test injection can help determine the optimal scan delay for the main contrast injection.[1] - Optimal Scan Delay: One study suggests an optimal scan delay of 7-12 seconds after peak aortic enhancement with a 1 mL/sec injection rate.[1][6] |
| Transient Severe Motion (TSM) Artifacts | - Physiological Response: TSM is a transient dyspnea or impaired breath-holding ability that can occur in 5-22% of patients after this compound injection.[7][8] The exact mechanism is not fully understood.[7] | - Patient Screening and Management: - Identify High-Risk Patients: Risk factors include a previous TSM episode, allergy to iodinated contrast, low body weight, and COPD.[1][9] Consider using a conventional contrast agent for these patients.[1] - Oxygen Inhalation: Administering oxygen may improve image quality in patients with a prior history of TSM.[10] - Modify Injection Protocol: - Slower Injection Rate: A rate of 1 mL/sec may help.[9] - Dilution: Diluting the contrast agent may also mitigate TSM.[11] - Advanced Imaging Sequences: - Multiple Arterial Phase Acquisitions: This technique can help to acquire at least one motion-free arterial phase.[1][5][9][12] - Motion-Resistant Sequences: Utilize sequences that are less susceptible to motion artifacts.[1] |
Frequently Asked Questions (FAQs)
Q1: Why is arterial phase imaging more challenging with this compound compared to other contrast agents?
A1: The primary challenges stem from the unique properties of this compound. It is administered at a lower dose (0.025 mmol/kg) and has a smaller gadolinium content compared to standard extracellular agents.[1][2] This results in a smaller and more transient contrast bolus, making the timing of the arterial phase critical and arterial enhancement potentially weaker.[1][5] Additionally, a phenomenon known as Transient Severe Motion (TSM), or transient dyspnea, can occur in a subset of patients, leading to significant motion artifacts during the arterial phase.[1][7][9]
Q2: What is Transient Severe Motion (TSM) and what are its risk factors?
A2: TSM is a temporary difficulty in holding one's breath that occurs shortly after the injection of this compound, leading to motion artifacts in the arterial phase images.[7][8] The incidence is reported to be between 5% and 22%.[7] While the exact cause is not fully understood, identified risk factors include a history of a previous TSM episode, high-volume injection of gadoxetate, low body weight, a history of allergy to iodinated contrast media, and chronic obstructive pulmonary disease (COPD).[1][9]
Q3: What are the recommended injection protocols to optimize arterial phase imaging?
A3: To compensate for the small contrast volume, a slower injection rate of 1 mL/s is often recommended to broaden the peak enhancement window.[1][2] Some studies have explored off-label higher doses or fixed volumes (e.g., 10 mL or 20 mL) to increase arterial enhancement, though this is not standard practice.[1] Diluting the contrast agent with an equal volume of saline and injecting at 2 mL/s has also been shown to reduce artifacts compared to a slow injection of undiluted contrast.[11]
Q4: How can I ensure accurate timing of the arterial phase?
A4: Due to the narrow time window for optimal arterial phase imaging with this compound, a simple fixed delay is not recommended.[1] More sophisticated methods like bolus tracking or a test bolus are preferred to individualize the scan timing.[1] Research suggests that the optimal scan delay for hypervascular liver lesions is approximately 7-12 seconds after the peak aortic enhancement when using a slow injection protocol of 1 mL/s.[1][6]
Q5: Are there any imaging techniques that can help mitigate the effects of TSM?
A5: Yes, several imaging strategies can be employed. Acquiring multiple arterial phases, sometimes with a higher temporal resolution, increases the probability of obtaining at least one diagnostic quality, motion-free image.[1][5][9] The use of motion-resistant or free-breathing imaging sequences can also be beneficial.[7] Furthermore, subtraction imaging, where the pre-contrast images are subtracted from the arterial phase images, can improve the conspicuity of enhancing lesions.[1][4]
Experimental Protocols
Optimized Injection and Imaging Protocol for Arterial Phase
This protocol is a synthesis of recommendations to enhance arterial phase quality and minimize artifacts.
-
Patient Preparation and Screening:
-
Contrast Administration:
-
Arterial Phase Timing:
-
Image Acquisition:
-
Post-Processing:
Visualizations
Caption: Optimized workflow for arterial phase imaging with this compound.
Caption: Troubleshooting decision tree for suboptimal arterial phase imaging.
References
- 1. Troubleshooting Arterial-Phase MR Images of this compound-Enhanced Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 2. geiselmed.dartmouth.edu [geiselmed.dartmouth.edu]
- 3. Evaluation of transient respiratory motion artifact at this compound-enhanced MRI—Influence of different contrast agent application protocols | PLOS One [journals.plos.org]
- 4. Gadoxetate-Enhanced MRI as a Diagnostic Tool in the Management of Hepatocellular Carcinoma: Report from a 2020 Asia-Pacific Multidisciplinary Expert Meeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Triple Arterial Phase MR Imaging with Gadoxetic Acid Using a Combination of Contrast Enhanced Time Robust Angiography, Keyhole, and Viewsharing Techniques and Two-Dimensional Parallel Imaging in Comparison with Conventional Single Arterial Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ajronline.org [ajronline.org]
- 7. Transient Severe Respiratory Motion Artifacts After Application of this compound: What We Currently Know - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. thieme-connect.com [thieme-connect.com]
- 9. radiopaedia.org [radiopaedia.org]
- 10. Reducing artifacts of this compound-enhanced MRI with oxygen inhalation in patients with prior episode of arterial phase motion: intra-individual comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of late arterial acquisition and image quality after this compound injection using the CDT-VIBE sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 13. radiopaedia.org [radiopaedia.org]
- 14. Optimal Timing and Diagnostic Adequacy of Hepatocyte Phase Imaging with Gadoxetate-Enhanced Liver MRI - PMC [pmc.ncbi.nlm.nih.gov]
Impact of bilirubin levels on Gadoxetate Disodium enhancement
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Gadoxetate Disodium (Gd-EOB-DTPA) enhanced Magnetic Resonance Imaging (MRI), with a specific focus on the impact of bilirubin levels on image enhancement.
Frequently Asked Questions (FAQs)
Q1: We are observing suboptimal liver enhancement in the hepatobiliary phase (HBP) in our study subjects with known or suspected liver dysfunction. What could be the underlying cause?
A1: Suboptimal liver enhancement in the HBP is often multifactorial but is significantly influenced by liver function. This compound is actively transported into hepatocytes by Organic Anion Transporting Polypeptides (OATPs), primarily OATP1B1 and OATP1B3.[1][2][3] In subjects with impaired liver function, the expression and/or function of these transporters can be compromised, leading to reduced uptake of the contrast agent by hepatocytes.
Furthermore, elevated bilirubin levels can competitively inhibit the uptake of this compound, as both bilirubin and the contrast agent utilize the same OATP transporters.[1][4][5] This competition reduces the amount of this compound entering the hepatocytes, resulting in decreased signal intensity and suboptimal enhancement during the HBP.
Q2: Is there a specific bilirubin level at which we should expect to see a significant impact on this compound enhancement?
A2: Yes, studies have shown a correlation between elevated bilirubin levels and reduced hepatic enhancement. While a definitive universal threshold is not established, some research suggests that issues may arise when total serum bilirubin levels exceed certain values. For instance, reduced biliary excretion has been noted in patients with total serum bilirubin levels ≥ 1.8mg/dL.[6] The package insert for this compound notes that reduced uptake and excretion may occur when bilirubin levels exceed 3mg/dL.[6] One study identified an optimal total bilirubin cutoff of 2.3 mg/dL as a predictor for poor liver-to-spleen contrast in the standard 20-minute hepatobiliary phase.[7]
Q3: How does impaired liver function, beyond just hyperbilirubinemia, affect this compound enhancement?
A3: Impaired liver function, as often quantified by the Model for End-stage Liver Disease (MELD) score or Child-Pugh classification, is associated with reduced hepatic enhancement.[1][8] Higher MELD scores and a greater number of abnormal liver function test (LFT) components show a strong negative correlation with hepatic enhancement coefficients.[8] This is because chronic liver disease can lead to a decrease in the number and function of hepatocytes and their associated OATP transporters, thereby diminishing the liver's capacity to take up this compound.[1]
Q4: We are experiencing difficulties in obtaining high-quality arterial phase images when using this compound. Is this related to liver function?
A4: While liver function primarily impacts the hepatobiliary phase, challenges in the arterial phase with this compound are also recognized, though not directly related to bilirubin levels.[9][10] These challenges are often attributed to the smaller recommended dose of this compound (0.025 mmol/kg) compared to conventional extracellular contrast agents, which can result in a less robust arterial enhancement.[4][9][11] Additionally, a phenomenon known as "transient severe motion" has been reported more frequently with this compound, which can degrade image quality during the arterial phase.[9][10]
Q5: What are the recommended troubleshooting strategies when suboptimal HBP enhancement is anticipated or observed in subjects with elevated bilirubin?
A5: When suboptimal HBP enhancement is expected due to hyperbilirubinemia or poor liver function, the following strategies can be considered:
-
Delayed Imaging: Acquiring images at later time points, such as 40-60 minutes or even longer (termed "super delayed phase imaging"), can allow for sufficient contrast uptake in patients with delayed excretion.[4][7][12] In patients with impaired liver function, peak parenchymal enhancement may be delayed.[4]
-
Quantitative Analysis: Employing quantitative methods to measure liver enhancement, such as calculating the hepatic enhancement coefficient (HEK) or liver-to-spleen contrast (LSC) ratio, can provide a more objective assessment of contrast uptake.[7][8]
-
Alternative Contrast Agents: In cases of severe hyperbilirubinemia or advanced liver disease where HBP imaging is expected to be non-diagnostic, the use of a standard extracellular contrast agent might be considered if the primary goal is to assess vascularity rather than hepatocyte function.[13][14]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Poor liver parenchymal enhancement in the 20-minute hepatobiliary phase. | Elevated bilirubin levels competitively inhibiting OATP transporters.[1][4] | Consider delayed imaging at 40-60 minutes or a "super delayed phase" up to 120 minutes post-injection.[7][12] |
| Severely impaired liver function (e.g., high MELD score, advanced cirrhosis).[1][8] | Assess the necessity of the hepatobiliary phase for the diagnostic question. An extracellular agent may be sufficient for dynamic phase imaging.[13] | |
| Delayed or non-visualization of the biliary tree. | Impaired biliary excretion secondary to liver dysfunction or obstruction.[1][6] | Acquire delayed images to allow more time for the contrast to be excreted into the bile ducts.[15] |
| Weak arterial phase enhancement. | Low injection volume of this compound.[9] | Optimize injection protocol (e.g., slower injection rate) to prolong the bolus.[9] Consider if a higher, off-label dose is appropriate for the study protocol.[9] |
| Motion artifacts during the arterial phase. | Transient severe motion (TSM).[9][10] | Employ motion correction techniques. Ensure clear breathing instructions are given to the subject. |
Quantitative Data Summary
Table 1: Impact of Liver Function on Hepatic Enhancement
| Parameter | Finding | Reference |
| Hepatic Enhancement Coefficient (HEK) | Significantly lower in patients with chronic liver disease (CLD) compared to controls. | [8] |
| No significant difference in HEK between controls and CLD patients with normal direct bilirubin. | [8] | |
| Significantly reduced HEK in CLD patients with elevated direct bilirubin. | [8] | |
| Correlation with LFTs | Highly negative correlation between HEK and the number of abnormal liver function tests (r = -0.93). | [8] |
| Correlation with MELD Score | Highly negative correlation between HEK and MELD scores (r = -0.89). | [8] |
| Total Bilirubin Cutoff | An optimal total bilirubin cutoff of 2.3 mg/dL was a useful predictor for improvement in liver-to-spleen contrast with super delayed phase imaging. | [7] |
Experimental Protocols
Protocol 1: Standard this compound Enhanced Liver MRI
-
Patient Preparation: Ensure the patient has fasted for at least 4 hours to minimize bowel peristalsis and promote gallbladder filling.
-
Pre-contrast Imaging: Acquire T1-weighted (in- and out-of-phase), T2-weighted, and diffusion-weighted images of the liver.
-
Contrast Administration: Administer this compound intravenously as a bolus injection at a dose of 0.025 mmol/kg body weight, followed by a saline flush. The injection rate is typically 1-2 mL/s.[9]
-
Dynamic Phase Imaging: Perform multiphasic T1-weighted gradient-echo imaging with fat suppression during the arterial, portal venous, and transitional phases.
-
Hepatobiliary Phase Imaging: Acquire T1-weighted gradient-echo images with fat suppression at 20 minutes post-injection.[16][17]
Protocol 2: Troubleshooting Protocol for Suspected Impaired Hepatobiliary Function
-
Standard Protocol: Follow steps 1-4 of the Standard Protocol.
-
Initial Hepatobiliary Phase: Acquire the standard 20-minute hepatobiliary phase images.
-
Image Assessment: If liver enhancement is suboptimal or biliary excretion is not visualized, proceed to delayed imaging.
-
Delayed Hepatobiliary Phase: Acquire additional T1-weighted gradient-echo images with fat suppression at 40-60 minutes post-injection.[4]
-
Super Delayed Phase (Optional): If enhancement remains poor, consider further imaging at 90-120 minutes.[7][12]
Visualizations
Caption: Cellular transport pathway of this compound and competitive inhibition by bilirubin.
Caption: Experimental workflow for this compound MRI with troubleshooting for poor enhancement.
References
- 1. Use of this compound for functional MRI based on its unique molecular mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. geiselmed.dartmouth.edu [geiselmed.dartmouth.edu]
- 5. Assessment of gadoxetate DCE-MRI as a biomarker of hepatobiliary transporter inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hepatobiliary MR Imaging with Gadolinium Based Contrast Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Super delayed phase imaging in gadoxetic acid-enhanced MRI: investigating factors contributing to improved liver contrast - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hepatic enhancement during the hepatobiliary phase after this compound administration in patients with chronic liver disease: the role of laboratory factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Troubleshooting Arterial-Phase MR Images of this compound-Enhanced Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Troubleshooting Arterial-Phase MR Images of this compound-Enhanced Liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound for Contrast Magnetic Resonance Imaging of the Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 14. MRI of the liver: choosing the right contrast agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound in patients with primary sclerosing cholangitis: an analysis of hepatobiliary contrast excretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. radiopaedia.org [radiopaedia.org]
- 17. Magnetic resonance imaging performed with this compound for the diagnosis of hepatocellular carcinoma in cirrhotic and non‐cirrhotic patients - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Protocol Optimization for Improved Image Quality in Non-cirrhotic Livers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize imaging protocols for non-cirrhotic livers.
Troubleshooting Guides
This section addresses common issues encountered during liver imaging experiments and provides step-by-step solutions to improve image quality.
Issue 1: Poor Image Quality in MRI due to Motion Artifacts
Motion artifacts, caused by patient respiration or involuntary movement, can significantly degrade the quality of liver MRI scans, potentially obscuring important details.[1][2]
Question: How can we minimize respiratory motion artifacts in our liver MRI scans?
Answer:
-
Breath-Holding Techniques: Instructing patients to hold their breath during image acquisition is a primary strategy.[3] For patients who have difficulty with breath-holding, consider the following:
-
Free-Breathing Techniques: Employ motion-resistant sequences like 2D chemical shift-encoded (CSE) MRI with flip angle modulation (FAM) and nonlocal means (NLM) motion-corrected averaging.[3] This combination has been shown to improve signal-to-noise ratio (SNR) and reduce artifacts compared to conventional breath-hold 3D CSE-MRI.[3]
-
Motion-Resistant Sequences: Utilize faster imaging protocols and motion-artifact minimization methods.[1] Techniques like radial gradient recalled echo (GRE) can help minimize motion effects, especially in the critical hepatic arterial phase.[1]
-
-
Gating and Triggering: Use respiratory gating or triggering to acquire data only during specific phases of the respiratory cycle.
-
Advanced Techniques:
-
Compressed Sensing (CS) and Parallel Imaging (PI): These techniques can shorten scan times, reducing the window for motion.[4] A 10-second scan with a CS factor of 2.0 has been shown to provide good image quality in a 1.5T MRI system.[4]
-
Deep Learning-Based Reconstruction: AI algorithms can effectively reduce motion artifacts from acquired images.[5] Deep learning models with high-pass filtering have been shown to improve image sharpness and reduce motion artifacts.[5]
-
Issue 2: Suboptimal Contrast Enhancement in Dynamic Liver Imaging
Achieving optimal contrast between lesions and the surrounding liver parenchyma is crucial for accurate diagnosis. This is particularly important during the different phases of dynamic contrast-enhanced imaging.
Question: What are the key considerations for optimizing intravenous contrast protocols in CT and MRI of the liver?
Answer:
-
CT Protocol Optimization:
-
Injection Rate and Volume: For biphasic CT in the evaluation of metastatic disease, a monophasic injection of 125-150 cc of nonionic contrast agent at 4 cc/sec is recommended.[6]
-
Scan Timing: Precise timing is critical. For metastatic disease evaluation, recommended scan delays are 30 seconds for the hepatic arterial phase and 65 seconds for the portal venous phase.[6] Bolus tracking, where the scan is initiated after the contrast reaches a certain threshold in a region of interest (e.g., the aorta), can significantly improve the timing of the late arterial phase.[7][8]
-
Patient-Specific Protocols: Tailoring the protocol based on patient weight or BMI can improve image quality and lesion depiction.[7]
-
-
MRI Protocol Optimization:
-
Contrast Agent Selection: Hepatobiliary agents like gadoxetate disodium (Gd-EOB-DTPA) allow for both dynamic and hepatocyte-phase imaging, providing additional information for lesion detection and characterization.[9] However, these agents can sometimes lead to transient severe motion artifacts in the arterial phase.[10] Extracellular gadolinium-based agents are another option and may be preferred in certain situations.[11][12]
-
Injection and Phasing: For this compound, an injection of 0.025 mmol/kg body weight at 1-2 mL/sec is standard.[13] Dynamic phases include the arterial phase (15-25 seconds post-injection), portal venous phase (around 60 seconds), and equilibrium phase (around 120 seconds).[13] The hepatobiliary phase is typically imaged at 20 minutes post-injection.[13]
-
Frequently Asked Questions (FAQs)
General Questions
Q1: What are the primary goals of a modern liver imaging protocol?
A1: A modern liver imaging protocol should aim to detect and quantify diffuse liver diseases such as steatosis (fatty liver) and iron deposition, as well as detect and characterize focal liver lesions.[14] The protocol should be optimized to produce high-quality images with good spatial resolution while minimizing artifacts and acquisition time.[14]
MRI-Specific Questions
Q2: What are the essential sequences in a standard MRI protocol for the non-cirrhotic liver?
A2: A standard protocol typically includes T2-weighted images (often with fat saturation), T1-weighted in-phase and out-of-phase images, diffusion-weighted imaging (DWI), and post-contrast T1-weighted sequences in arterial, portal venous, and delayed phases.[15]
Q3: How can I improve the signal-to-noise ratio (SNR) in my liver MRI images?
A3: SNR can be improved by several methods:
-
Increasing the number of excitations (NEX) or averages: This increases scan time.[16]
-
Increasing slice thickness or field of view (FOV): This may reduce spatial resolution.[16][17]
-
Using appropriate radiofrequency coils: Surface coils placed close to the liver provide better SNR.[16]
-
Optimizing sequence parameters: Decreasing the echo time (TE) and increasing the repetition time (TR) can increase the signal.[17]
-
Post-processing techniques: Fourier-based algorithms and deep learning reconstruction can enhance SNR.[18]
Q4: What are abbreviated MRI (AMRI) protocols and when should they be used?
A4: Abbreviated MRI protocols use a limited number of key sequences to reduce scan time and cost.[19][20] They are being investigated for applications like screening for hepatocellular carcinoma and evaluating diffuse liver disease.[20] Different types of AMRI protocols exist, including non-contrast, dynamic, and hepatobiliary phase protocols.[20]
CT-Specific Questions
Q5: Why is the late arterial phase so critical in liver CT, and how can I ensure it's timed correctly?
A5: The late arterial phase is crucial for detecting hypervascular tumors, which receive their blood supply primarily from the hepatic artery.[6][21] Mistiming this phase can lead to missed lesions.[22] To optimize timing, it is recommended to use patient-specific protocols with rapid contrast injection followed by a saline flush and to employ bolus tracking techniques.[21]
Q6: Can low-dose CT protocols be used for liver imaging without compromising image quality?
A6: Yes, with the advent of deep learning-based denoising algorithms, low-dose CT (LDCT) can achieve non-inferior overall image quality and lesion detectability compared to standard-dose CT, with a significant reduction in radiation dose.[23]
Ultrasound-Specific Questions
Q7: What are the key technical considerations for optimizing liver ultrasound for surveillance in non-cirrhotic patients at risk for liver disease?
A7: Optimized ultrasound technique is crucial for accurate diagnosis.[24] This includes using a focused liver imaging protocol rather than a general abdominal protocol, which has been shown to have a higher detection rate for hepatocellular carcinoma.[25] A dedicated protocol should include evaluation of the liver capsule, spleen size, and assessment for ascites.[25]
Quantitative Data Summary
Table 1: Comparison of Image Quality Metrics with Deep Learning Reconstruction in Liver MRI
| Sequence | Protocol | Signal-to-Noise Ratio (SNR) | Contrast-to-Noise Ratio (CNR) | Overall Image Quality (5-point scale) | Acquisition Time (seconds) |
| SSFSE T2 | AIR Recon Deep Learning™ (ARDL) | Higher than NAÏVE & NON-DL | Higher than NAÏVE & NON-DL | 4.94 ± 0.23 | 19.08 ± 2.5 |
| NAÏVE (Conventional High-Res) | - | - | 3.26 ± 0.75 | 24.1 ± 2 | |
| NON-DL (ARDL turned off) | - | - | 3.28 ± 0.60 | - | |
| DWI | AIR Recon Deep Learning™ (ARDL) | No significant difference vs. NAÏVE | Higher than NON-DL | 4.22 ± 0.81 | 207.3 ± 54 |
| NAÏVE (Conventional High-Res) | - | No significant difference vs. ARDL | 2.92 ± 0.85 | 513.6 ± 98.6 | |
| NON-DL (ARDL turned off) | - | - | 2.90 ± 0.73 | - |
Data adapted from a study comparing a deep learning-based reconstruction algorithm (ARDL) to conventional (NAÏVE) and non-deep learning (NON-DL) protocols.[26][27][28][29]
Table 2: Quantitative Results of an Optimized IV Contrast Protocol in Liver CT
| Parameter | Pre-implementation | Post-implementation | P-value |
| Late Arterial Phase | |||
| Aorta HU | Lower | Higher | <0.001 |
| Portal Vein HU | Lower | Higher | <0.001 |
| Liver HU | Lower | Higher | <0.001 |
| Portal Venous Phase | |||
| Aorta HU | Lower | Higher | <0.001 |
| Portal Vein HU | Lower | Higher | 0.001 |
| Liver HU | Lower | Higher | <0.001 |
| Liver ΔHU (Non-contrast to Portal Venous) | 40.3 ± 17.7 | 60.4 ± 18.4 | <0.001 |
Data from a study implementing a bolus-tracked, weight-based IV contrast CT protocol.[7] HU = Hounsfield Units.
Experimental Protocols
Protocol 1: Standard Multiphase Contrast-Enhanced MRI of the Liver
This protocol is designed for the comprehensive evaluation of focal liver lesions in a non-cirrhotic liver.
-
Patient Preparation: Patient fasts for 4-6 hours prior to the scan to reduce bowel peristalsis.
-
Sequences:
-
Pre-contrast:
-
Axial and Coronal T2-weighted single-shot fast spin-echo (HASTE) for anatomical overview.[15]
-
Axial T2-weighted fat-saturated turbo spin-echo (TSE) for lesion characterization.[15]
-
Axial T1-weighted in-phase and out-of-phase gradient-echo (GRE) to detect fat and iron.[15]
-
Axial Diffusion-Weighted Imaging (DWI) with multiple b-values (e.g., 50, 400, 800 s/mm²) to assess water molecule diffusion.[15]
-
-
Contrast Administration:
-
Administer a gadolinium-based contrast agent. For a hepatobiliary agent like this compound, the dose is typically 0.025 mmol/kg.[13]
-
-
Post-contrast Dynamic T1-weighted GRE with fat saturation:
-
Hepatobiliary Phase (if using a hepatobiliary agent):
-
Acquire T1-weighted images 10-20 minutes after contrast injection.[15]
-
-
Protocol 2: Biphasic Contrast-Enhanced CT for Liver Metastases Evaluation
This protocol is optimized for the detection and characterization of hypervascular and hypovascular liver metastases.
-
Patient Preparation: No specific preparation is typically required, though institutional protocols may vary.
-
Contrast Administration:
-
Administer 125-150 mL of a non-ionic contrast agent via a power injector at a rate of 4 mL/s.[6]
-
-
Scan Phases:
-
Late Arterial Phase: Initiate scanning 30 seconds after the start of contrast injection.[6] This phase is critical for visualizing hypervascular metastases.
-
Portal Venous Phase: Initiate scanning 65 seconds after the start of contrast injection.[6] The liver parenchyma is maximally enhanced in this phase, providing optimal contrast for detecting hypovascular metastases.[21]
-
-
Scan Parameters:
Visualizations
Caption: Standard experimental workflow for a contrast-enhanced liver MRI.
Caption: Troubleshooting workflow for addressing motion artifacts in liver MRI.
Caption: Simplified pathway of hepatobiliary contrast agent uptake and excretion.
References
- 1. New Imaging Strategies Using a Motion-Resistant Liver Sequence in Uncooperative Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. radiopaedia.org [radiopaedia.org]
- 3. auntminnieeurope.com [auntminnieeurope.com]
- 4. academic.oup.com [academic.oup.com]
- 5. [Reduction of Motion Artifacts in Liver MRI Using Deep Learning with High-pass Filtering] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. auntminnie.com [auntminnie.com]
- 7. bsgar.org [bsgar.org]
- 8. radiopaedia.org [radiopaedia.org]
- 9. This compound-enhanced MRI of the liver: part 1, protocol optimization and lesion appearance in the noncirrhotic liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Investigation of transient severe motion artifacts on gadoxetic acid–enhanced MRI: frequency and risk factors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mrimaster.com [mrimaster.com]
- 12. dirjournal.org [dirjournal.org]
- 13. droracle.ai [droracle.ai]
- 14. cdn0.scrvt.com [cdn0.scrvt.com]
- 15. radiopaedia.org [radiopaedia.org]
- 16. mrimaster.com [mrimaster.com]
- 17. radiopaedia.org [radiopaedia.org]
- 18. researchgate.net [researchgate.net]
- 19. Strategies and Techniques for Liver Magnetic Resonance Imaging: New and Pending Applications for Routine Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Abbreviated MR Protocols for chronic liver disease and liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. CT Techniques, Protocols, Advancements and Future Directions in Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Image quality in liver CT: low-dose deep learning vs standard-dose model-based iterative reconstructions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Non-invasive evaluation of liver cirrhosis using ultrasound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Optimizing US for HCC surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Artificial intelligence based image quality enhancement in liver MRI: a quantitative and qualitative evaluation | springermedizin.de [springermedizin.de]
- 27. researchgate.net [researchgate.net]
- 28. d-nb.info [d-nb.info]
- 29. Artificial intelligence based image quality enhancement in liver MRI: a quantitative and qualitative evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Arterial Phase Imaging
This guide provides troubleshooting advice and answers to frequently asked questions regarding insufficient image quality during the arterial phase of imaging experiments. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide: Insufficient Arterial Phase Image Quality
This section addresses common issues encountered during the arterial phase of imaging studies.
| Problem ID | Issue | Potential Causes | Recommended Solutions |
| AP-001 | Weak or insufficient arterial enhancement. | - Incorrect timing: Scan initiated too early or too late.[1] - Low contrast injection rate: Slower injection leads to less compact bolus.[2][3] - Inadequate contrast volume or concentration: Insufficient iodine or gadolinium dose.[3][4][5] - High patient cardiac output: Rapid circulation dilutes the contrast agent.[2] - Suboptimal tube voltage (CT): Higher kVp reduces iodine attenuation.[6][7] | - Utilize bolus tracking: Triggers the scan when contrast reaches a predefined threshold in a target artery.[8][9] - Increase injection rate: A faster rate creates a tighter contrast bolus, leading to higher peak enhancement.[3] - Adjust contrast dose: Increase the volume or use a higher concentration contrast agent.[3][5] - Administer a saline flush: Pushes the contrast bolus from the injection site into central circulation, improving bolus shape and efficiency.[8][7][10] - Optimize kVp settings (CT): Lowering the tube voltage (e.g., 70-90 kV) can increase the conspicuity of iodine, allowing for a reduction in contrast dose while maintaining or improving enhancement.[5][6][7] |
| AP-002 | Inconsistent arterial enhancement across subjects. | - Physiological variability: Differences in heart rate, body weight, and body composition (e.g., adipose tissue) affect contrast kinetics.[2][9][10] - Anesthesia depth: Can influence cardiovascular parameters. | - Standardize animal preparation: Ensure consistent fasting times and anesthesia protocols. - Dose contrast based on lean body weight: This can be more accurate than total body weight, especially in subjects with significant adipose tissue.[2] - Monitor physiological parameters: Record heart rate and blood pressure to identify outliers. Increased heart rate can be associated with phase lateness.[9][10] |
| AP-003 | Motion artifacts during the arterial phase. | - Patient/animal movement: Can be due to inadequate anesthesia or discomfort. - Respiratory motion: Particularly problematic in abdominal and thoracic imaging. - Transient Severe Motion (TSM): A known issue with certain contrast agents like gadoxetate disodium in MRI.[4] | - Ensure adequate anesthesia and monitoring. - Use respiratory gating or breath-hold techniques where feasible. [11] - For TSM in MRI: Consider acquiring multiple arterial phase images to increase the chance of obtaining a motion-free dataset.[4] |
| AP-004 | Difficulty visualizing hypervascular lesions. | - Incorrect scan timing: The window for peak lesion enhancement is often brief.[7][12] - Partial volume effects: Small lesions may be obscured if slice thickness is too large. | - Optimize scan delay: The late arterial phase is often optimal for hypervascular tumor detection.[1][12] - Use a test bolus or bolus tracking to individualize scan timing. [4][13] - Employ high-resolution imaging protocols with thin slices. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal injection rate for arterial phase imaging?
A1: The optimal injection rate is dependent on the species, the size of the animal, the imaging modality, and the specific vessel of interest. Generally, a higher injection rate leads to a more compact contrast bolus and higher peak arterial enhancement.[3] For small animal preclinical studies, this needs to be balanced with the small vessel size and physiological tolerance. It is recommended to start with established protocols and optimize based on pilot experiments.
Q2: How does a saline flush improve arterial phase imaging?
A2: Administering a saline flush immediately after the contrast injection enhances arterial opacification by pushing the contrast agent from the peripheral injection vein into the central circulation.[8][10] This creates a tighter, more uniform bolus, which can lead to improved peak enhancement and can help reduce the required volume of contrast medium.[8][7]
Q3: What is bolus tracking and how does it help?
A3: Bolus tracking is an automated technique where a region of interest (ROI) is placed over a major artery (e.g., the aorta). The scanner performs low-dose monitoring scans and, once the enhancement in the ROI reaches a predefined threshold (in Hounsfield Units for CT), the diagnostic scan is automatically triggered.[9] This method helps to individualize the scan timing for each subject, accounting for variations in cardiac output and circulation time, thereby increasing the consistency of capturing the peak arterial phase.[8]
Q4: Can I reduce the contrast dose by lowering the tube voltage (kVp) in CT?
A4: Yes. Lowering the tube voltage (e.g., from 120 kVp to 80 kVp) increases the photoelectric effect, which enhances the attenuation of iodine-based contrast agents.[5][7] This can allow for a significant reduction in the required contrast dose while achieving comparable or even superior arterial enhancement.[6] However, lowering the kVp can also increase image noise, which may require the use of advanced image reconstruction techniques.[7][14]
Q5: Why is my arterial enhancement poor when using this compound in MRI?
A5: Acquiring optimal arterial phase images with this compound can be challenging.[4] This is due to the smaller volume of contrast agent typically administered and its lower gadolinium content compared to conventional extracellular agents, which can result in a weaker peak enhancement.[4] Additionally, this agent is associated with a higher incidence of "transient severe motion" (TSM), which can degrade image quality.[4] Strategies to mitigate this include modifying injection protocols (e.g., rate and volume) and acquiring multiple arterial phase images.[4]
Experimental Protocols & Data
Table 1: Example CT Contrast Injection Protocols for Rodent Models
| Parameter | Protocol A: Standard Dose | Protocol B: Low kVp Optimized |
| Tube Voltage | 120 kVp | 80 kVp |
| Contrast Agent | Iodinated Contrast (300 mg I/mL) | Iodinated Contrast (300 mg I/mL) |
| Injection Volume | 0.1 mL / 100g body weight | 0.05 mL / 100g body weight |
| Injection Rate | 1.0 mL/min | 1.0 mL/min |
| Saline Flush | 0.2 mL | 0.2 mL |
| Scan Trigger | Bolus tracking in abdominal aorta (Threshold: 150 HU) | Bolus tracking in abdominal aorta (Threshold: 150 HU) |
Table 2: Factors Influencing Arterial Phase Enhancement
| Factor Category | Factor | Effect on Arterial Enhancement | Reference |
| Patient-Related | High Heart Rate | Can lead to phase lateness. | [9][10] |
| High Body Weight / Adipose Tissue | May require dose adjustment based on lean body weight. | [2] | |
| Cardiac Output | Higher output can dilute contrast and shorten the peak enhancement window. | [2] | |
| Contrast Media-Related | Injection Rate | Higher rate generally increases peak enhancement. | [2][3] |
| Injection Duration | Shorter duration at a constant iodine delivery rate can result in higher peak enhancement. | [6] | |
| Contrast Volume | Increased volume generally leads to increased peak enhancement. | [3] | |
| Saline Flush | Improves bolus shape and enhances arterial opacification. | [8][10] | |
| Scanner-Related | Scan Timing (Delay) | Critical for capturing the brief arterial phase. | [7] |
| Bolus Tracking | Improves timing accuracy and consistency. | [8] | |
| Low Tube Voltage (CT) | Increases iodine attenuation, allowing for dose reduction. | [6][7] |
Visualizations
Caption: Troubleshooting workflow for insufficient arterial phase image quality.
Caption: Relationship between injection parameters and arterial enhancement quality.
References
- 1. The Radiology Assistant : CT contrast injection and protocols [radiologyassistant.nl]
- 2. Factors Influencing Contrast Enhancement in Abdominal Computed Tomography Angiography in the Dog: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Factors influencing vascular and hepatic enhancement at CT: experimental study on injection protocol using a canine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Troubleshooting Arterial-Phase MR Images of this compound-Enhanced Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimizing Contrast Media Injection Protocols in Computed Tomography Angiography at Different Tube Voltages: Evaluation in a Circulation Phantom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimizing contrast media injection protocols in state-of-the art computed tomographic angiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CT Techniques, Protocols, Advancements and Future Directions in Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Factors Influencing Contrast Enhancement in Abdominal Computed Tomography Angiography in the Dog: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. avmajournals.avma.org [avmajournals.avma.org]
- 10. researchgate.net [researchgate.net]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. auntminnie.com [auntminnie.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Battle of Contrast Agents: Gadoxetate Disodium vs. Gadobenate Dimeglumine for Hepatocellular Carcinoma Detection
For researchers, scientists, and drug development professionals, the precise detection of hepatocellular carcinoma (HCC) is paramount for effective treatment and monitoring. In the realm of magnetic resonance imaging (MRI), the choice of contrast agent can significantly impact diagnostic accuracy. This guide provides an objective comparison of two widely used hepatobiliary-specific contrast agents: gadoxetate disodium and gadobenate dimeglumine, supported by experimental data and detailed protocols.
Two prominent players in this field are this compound and gadobenate dimeglumine. Both are gadolinium-based contrast agents that are taken up by hepatocytes, allowing for enhanced imaging of liver lesions. However, they differ in their pharmacokinetic properties, which can influence their performance in detecting HCC. This guide delves into the comparative efficacy of these two agents, presenting quantitative data from clinical studies to aid in informed decision-making for clinical research and drug development.
Quantitative Performance in HCC Detection
The diagnostic performance of a contrast agent is a critical factor in its clinical utility. The following tables summarize key performance metrics from comparative studies of this compound and gadobenate dimeglumine for the detection of HCC.
A prospective, multicenter, double-blind, randomized, inter-individual Phase III study demonstrated distinct advantages for this compound in certain patient populations. While the overall increase in sensitivity was comparable between the two agents, this compound showed a significantly higher increase in sensitivity for patients with HCC (7%) and those with both HCC and cirrhosis (12.8%) compared to gadobenate dimeglumine.[1][2] Furthermore, this compound demonstrated a significantly lower loss of specificity across all subgroups.[1][2]
| Performance Metric | This compound | Gadobenate Dimeglumine | Patient Subgroup | Source |
| Increase in Sensitivity | 7% | Not specified | HCC | [1][2] |
| Increase in Sensitivity | 12.8% | Not specified | HCC + Cirrhosis | [1][2] |
| Change in Specificity | -2.8% to -6.3% | -3.3% to -8.7% | All subgroups | [1][2] |
In a prospective intraindividual randomized study, the sensitivity for HCC was found to be higher for gadobenate dimeglumine across different imaging phases and for smaller lesions.[3][4]
| Imaging Phase | Lesion Size | Gadobenate Dimeglumine Sensitivity | This compound Sensitivity | Source |
| Dynamic Images Alone | All HCCs | 74.0-80.2% | 54.2-67.7% | [3][4] |
| Dynamic + Hepatobiliary Phase | All HCCs | 82.1-87.4% | 66.3-81.1% | [3][4] |
| Dynamic Images Alone | 1.0-2.0 cm | 61.9% | 38.1-57.1% | [3] |
| Dynamic + Hepatobiliary Phase | 1.0-2.0 cm | 76.2-85.7% | 52.4-61.9% | [3] |
It is important to note that the positive predictive value (PPV) for HCC was high for both agents, ranging from 88.6% to 97.4% across different readers and image sets in the same study.[3]
Experimental Protocols
The methodologies employed in comparative studies are crucial for interpreting the results. Below are summaries of the experimental protocols from key studies.
Prospective Intraindividual Randomized Study
This study design involved each patient undergoing two separate MRI examinations, one with gadobenate dimeglumine and the other with this compound, allowing for a direct intra-patient comparison.[3]
-
Participants: 126 patients at high risk for HCC.[3]
-
Contrast Agents and Dosage:
-
Imaging Protocol:
-
Two 3-T liver MRI examinations were performed with a 7-14 day interval between scans.[3]
-
The order of contrast agent administration was randomized.[3]
-
Imaging included postcontrast dynamic and hepatobiliary phases.[3]
-
Hepatobiliary phase images were acquired at 120 minutes for gadobenate dimeglumine and 20 minutes for this compound.[3]
-
-
Image Analysis:
Phase III Multicenter Double-Blind Randomized Study
This study compared the two contrast agents in different patient groups to evaluate their diagnostic efficacy and safety.[1][2]
-
Participants: 295 patients with known or suspected focal liver lesions, categorized into four subgroups: all patients, patients with HCC, patients with cirrhosis, and patients with HCC and cirrhosis.[1][2]
-
Contrast Agents:
-
This compound
-
Gadobenate dimeglumine
-
-
Study Design: Prospective, multicenter, double-blind, randomized, inter-individual.[1]
-
Standard of Reference: Dual multi-detector liver computed tomography (CT).[1][2]
-
Primary Outcome: Diagnostic efficacy, including sensitivity and specificity.[1]
Visualizing the Experimental Workflow
The following diagrams illustrate the typical experimental workflows for HCC detection using this compound and gadobenate dimeglumine based on the described protocols.
Discussion and Conclusion
The choice between this compound and gadobenate dimeglumine for HCC detection is nuanced and may depend on the specific clinical or research context.
This compound, with its higher hepatocyte-specific uptake, may offer advantages in detecting lesions in patients with HCC, particularly when cirrhosis is also present, as suggested by the increased sensitivity in these subgroups.[1][2] The shorter time to the hepatobiliary phase (around 20 minutes) can also be a practical advantage in a clinical setting.
On the other hand, gadobenate dimeglumine has demonstrated higher overall sensitivity for HCC detection, especially for smaller lesions, in a direct intraindividual comparison.[3][4] The higher sensitivity of gadobenate dimeglumine in the dynamic phases alone is a noteworthy finding from this study.[3]
Researchers and drug development professionals should consider these performance differences when designing clinical trials or imaging protocols for HCC. For studies focusing on patients with known HCC and cirrhosis, this compound might be preferred. Conversely, for screening high-risk populations where the detection of small, early-stage HCC is critical, gadobenate dimeglumine could be the more sensitive option.
Ultimately, the selection of a contrast agent should be based on a careful consideration of the study population, the primary research question, and the specific imaging endpoints. Both this compound and gadobenate dimeglumine are powerful tools in the non-invasive assessment of HCC, and understanding their relative strengths and weaknesses is essential for optimizing their use in research and clinical practice.
References
- 1. Diagnostic Efficacy and Safety of this compound vs Gadobenate Dimeglumine in Patients With Known or Suspected Focal Liver Lesions: Results of a Clinical Phase III Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Comparison of Gadobenate-Enhanced MRI and Gadoxetate-Enhanced MRI for Hepatocellular Carcinoma Detection Using LI-RADS Version 2018: A Prospective Intraindividual Randomized Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ajronline.org [ajronline.org]
A Comparative Analysis of Liver-Specific MRI Contrast Agents: A Guide for Researchers and Drug Development Professionals
A deep dive into the performance, mechanisms, and experimental validation of hepatobiliary and reticuloendothelial MRI contrast agents.
The accurate detection and characterization of focal liver lesions are paramount in oncologic imaging and the management of liver diseases. Magnetic Resonance Imaging (MRI) stands as a cornerstone in this diagnostic landscape, with its capabilities significantly enhanced by the use of liver-specific contrast agents. These agents, by targeting specific cell types within the liver, provide functional information that complements the anatomical detail offered by conventional MRI. This guide presents a comparative analysis of the major classes of liver-specific MRI contrast agents, providing researchers, scientists, and drug development professionals with the essential data and methodologies to inform their work.
Executive Summary
Liver-specific MRI contrast agents can be broadly categorized into two main classes based on their mechanism of action:
-
Hepatobiliary Agents: These are primarily gadolinium-based or manganese-based compounds that are taken up by functional hepatocytes and subsequently excreted into the biliary system. This dual-phase action, with an initial extracellular distribution followed by hepatocyte-specific uptake, allows for both dynamic vascular assessment and delayed-phase imaging of hepatocellular function. Key examples include gadoxetate disodium (Gd-EOB-DTPA) and gadobenate dimeglumine (Gd-BOPTA).
-
Reticuloendothelial System (RES) Agents: This class consists of superparamagnetic iron oxide (SPIO) nanoparticles, such as ferumoxytol. These agents are phagocytosed by the Kupffer cells of the reticuloendothelial system within the liver. This uptake leads to a signal decrease in normal liver tissue on T2-weighted images, thereby increasing the conspicuity of lesions that lack Kupffer cells, such as metastases.
This guide will delve into a detailed comparison of these agents, presenting quantitative data, experimental protocols, and visual representations of their mechanisms of action.
Data Presentation: A Quantitative Comparison
The selection of a liver-specific contrast agent is often guided by its intrinsic properties and performance in clinical and preclinical settings. The following tables summarize key quantitative data for a selection of prominent agents.
Table 1: Physicochemical and Pharmacokinetic Properties
| Property | This compound (Gd-EOB-DTPA) | Gadobenate Dimeglumine (Gd-BOPTA) | Ferumoxytol (SPIO) |
| Agent Class | Hepatobiliary (Gadolinium-based) | Hepatobiliary (Gadolinium-based) | Reticuloendothelial (Iron Oxide) |
| Mechanism of Action | Uptake by hepatocytes via OATP1B1/B3, biliary excretion via MRP2 | Uptake by hepatocytes via OATP1B1/B3, biliary excretion via MRP2 | Phagocytosis by Kupffer cells |
| Recommended Dose | 0.025 mmol/kg[1][2][3] | 0.05 - 0.1 mmol/kg[1][2] | 1-5 mg/kg for imaging[4] |
| Protein Binding | ~10%[5] | <5%[5] | Not applicable |
| Hepatobiliary Excretion | ~50%[1][5] | 2-5%[1][2] | Not applicable |
| Renal Excretion | ~50%[5] | 95-98% | Primarily cleared by RES |
| Imaging Window (Hepatobiliary/Delayed Phase) | 10-20 minutes post-injection[1][2] | 60-120 minutes post-injection[1][2] | Prolonged blood pool phase, RES uptake over hours to days[4] |
Table 2: Relaxivity and Imaging Performance
| Parameter | This compound (Gd-EOB-DTPA) | Gadobenate Dimeglumine (Gd-BOPTA) | Ferumoxytol (SPIO) |
| T1 Relaxivity (r1) at 1.5T (L mmol⁻¹ s⁻¹) | 6.5 - 7.3[6] | 6.0 - 6.6[7] | Potent T1 and T2 relaxation agent |
| T2 Relaxivity (r2) at 1.5T (L mmol⁻¹ s⁻¹) | Higher than most extracellular agents | High T2 relaxivity | Very high T2/T2* relaxivity |
| Primary Effect on Image | T1 shortening (signal increase) | T1 shortening (signal increase) | T2/T2* shortening (signal decrease) |
| Lesion-to-Liver Contrast-to-Noise Ratio (CNR) | Higher in hepatobiliary phase[8] | Higher in dynamic phases[9] | High in T2-weighted images for RES-lacking lesions |
Table 3: Clinical Efficacy in Liver Lesion Detection (Hepatocellular Carcinoma - HCC)
| Agent | Sensitivity | Specificity | Reference |
| This compound | Increase of 6.2% to 9.9% post-contrast | Decrease of -2.8% to -6.3% post-contrast | [10][11] |
| Gadobenate Dimeglumine | Increase of -2.9% to 10.0% post-contrast | Decrease of -3.3% to -8.7% post-contrast | [10][11] |
Note: Sensitivity and specificity changes are relative to pre-contrast imaging. A decrease in specificity can occur due to the enhancement patterns of some benign lesions.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the objective comparison of contrast agents. Below are representative methodologies for preclinical and clinical evaluation.
Preclinical Evaluation in a Rat Model of Liver Metastasis
1. Animal Model:
-
Species: Male Sprague-Dawley rats (200-250g).
-
Tumor Induction: Intra-splenic injection of a luciferase-expressing human colorectal cancer cell line (e.g., HT-29) to induce liver metastases. Tumor growth is monitored via bioluminescence imaging.
2. MRI Protocol (1.5T or 3T Scanner):
-
Anesthesia: Inhalation of isoflurane (1.5-2% in oxygen).
-
Coil: A dedicated small animal imaging coil.
-
Pre-contrast Imaging:
-
Axial T2-weighted fast spin-echo (FSE) with fat suppression (TR/TE: 3000/80 ms, slice thickness: 2 mm).
-
Axial T1-weighted gradient-echo (GRE) in- and opposed-phase (TR/TE: 150/2.3, 4.6 ms, flip angle: 70°, slice thickness: 2 mm).
-
-
Contrast Administration:
-
This compound: 0.025 mmol/kg intravenous (IV) bolus injection via a tail vein catheter.[12]
-
Gadobenate Dimeglumine: 0.05 mmol/kg IV bolus injection.
-
Ferumoxytol: 2 mg/kg IV injection.
-
-
Post-contrast Dynamic Imaging (for Gadolinium-based agents):
-
3D T1-weighted GRE sequence (e.g., VIBE) acquired sequentially to capture arterial (15-25s), portal venous (45-60s), and equilibrium (120s) phases.[3]
-
-
Delayed Phase Imaging:
3. Data Analysis:
-
Lesion Detection: Blinded review by two independent radiologists to identify and count liver lesions.
-
Contrast-to-Noise Ratio (CNR) Calculation:
-
CNR = (SI_lesion - SI_liver) / SD_noise
-
Where SI_lesion is the signal intensity of the lesion, SI_liver is the signal intensity of the surrounding liver parenchyma, and SD_noise is the standard deviation of the background noise.
-
Clinical Evaluation in Patients with Suspected Focal Liver Lesions
1. Patient Population:
-
Adult patients with known or suspected focal liver lesions referred for a contrast-enhanced liver MRI.
-
Exclusion criteria: Severe renal impairment (eGFR < 30 mL/min/1.73m²), known allergy to the contrast agent.
2. MRI Protocol (1.5T or 3T Scanner):
-
Pre-contrast Imaging:
-
Axial T2-weighted single-shot FSE with fat suppression.
-
Axial T1-weighted GRE in- and opposed-phase.
-
Diffusion-weighted imaging (DWI) with b-values of 50 and 800 s/mm².
-
-
Contrast Administration:
-
Post-contrast Dynamic Imaging:
-
Hepatobiliary Phase Imaging:
3. Image Interpretation:
-
Two blinded, experienced radiologists independently review the images.
-
Lesions are characterized based on their enhancement patterns in the dynamic and hepatobiliary phases according to established criteria (e.g., LI-RADS for HCC).
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate the key cellular mechanisms and experimental workflows discussed in this guide.
Caption: Cellular pathway of hepatobiliary contrast agents.
Caption: Mechanism of SPIO uptake by the reticuloendothelial system.
Caption: General experimental workflow for comparative agent analysis.
Conclusion
The choice of a liver-specific MRI contrast agent is a critical decision in both research and clinical practice, with significant implications for diagnostic accuracy and patient management. Hepatobiliary agents like this compound and gadobenate dimeglumine offer a unique combination of dynamic and functional imaging, proving invaluable for the characterization of hepatocellular lesions. In contrast, RES-targeted agents such as ferumoxytol provide a distinct mechanism for highlighting non-hepatocellular lesions by altering the signal of the surrounding liver parenchyma.
The data and protocols presented in this guide offer a framework for the objective comparison of these agents. For researchers and drug development professionals, a thorough understanding of these comparative aspects is essential for designing robust studies, interpreting results accurately, and ultimately advancing the field of liver imaging. As novel contrast agents continue to be developed, the principles of rigorous comparative analysis outlined here will remain fundamental to their successful translation into clinical practice.
References
- 1. Liver-specific agents for contrast-enhanced MRI: role in oncological imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intraindividual crossover comparison of gadobenate dimeglumine-enhanced and this compound-enhanced MRI for characterizing focal liver lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Current and Potential Imaging Applications of Ferumoxytol for Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. radiopaedia.org [radiopaedia.org]
- 6. Fractionated manganese injections: effects on MRI contrast enhancement and physiological measures in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ajronline.org [ajronline.org]
- 8. Comparison of Dynamic Phase Enhancement of Hepatocellular Carcinoma Using this compound vs Gadobenate Dimeglumine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimized High-Resolution Contrast-Enhanced Hepatobiliary Imaging at 3T: A Cross-over Comparison of Gadobenate Dimeglumine and Gadoxetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Diagnostic Efficacy and Safety of this compound vs Gadobenate Dimeglumine in Patients With Known or Suspected Focal Liver Lesions: Results of a Clinical Phase III Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Diagnostic Efficacy and Safety of this compound vs Gadobenate Dimeglumine in Patients With Known or Suspected Focal Liver Lesions: Results of a Clinical Phase III Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A multi-center preclinical study of gadoxetate DCE-MRI in rats as a biomarker of drug induced inhibition of liver transporter function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. droracle.ai [droracle.ai]
Staging Liver Fibrosis: A Comparative Analysis of Gadoxetate Disodium-Enhanced MRI
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Imaging-Based Liver Fibrosis Staging Methodologies
The accurate staging of liver fibrosis is paramount in managing chronic liver diseases, guiding therapeutic decisions, and evaluating the efficacy of novel drug candidates. While liver biopsy remains the historical gold standard, its invasive nature, potential for complications, and sampling variability have spurred the development of non-invasive diagnostic techniques. This guide provides a detailed comparison of gadoxetate disodium (Gd-EOB-DTPA)-enhanced Magnetic Resonance Imaging (MRI) with other leading non-invasive methods—Magnetic Resonance Elastography (MRE) and Transient Elastography (FibroScan)—as well as the traditional liver biopsy. We present quantitative performance data, detailed experimental protocols, and visual workflows to aid in the selection of the most appropriate methodology for clinical research and drug development.
Quantitative Performance Analysis
The diagnostic accuracy of a staging method is critical for its clinical and research utility. The following tables summarize the performance of Gd-EOB-DTPA-enhanced MRI, MRE, and Transient Elastography in differentiating various stages of liver fibrosis, benchmarked against histopathological findings from liver biopsy. The data presented are aggregated from multiple studies to provide a comprehensive overview.
Table 1: Diagnostic Performance of this compound (Gd-EOB-DTPA)-Enhanced MRI for Liver Fibrosis Staging
| Fibrosis Stage | Parameter | AUROC | Sensitivity (%) | Specificity (%) |
| ≥ F1 (Mild) | CEI | 0.668 | 58 | 84 |
| ≥ F2 (Moderate) | CEI | 0.703 - 0.76 | 57 | 68 |
| ≥ F3 (Severe) | CEI | 0.72 - 0.73 | 61 | 75 |
| F4 (Cirrhosis) | CEI | 0.84 | 82.9 | 84.6 |
CEI: Contrast Enhancement Index. Data compiled from multiple sources.[1][2][3][4][5][6][7][8][9]
Table 2: Diagnostic Performance of Magnetic Resonance Elastography (MRE) for Liver Fibrosis Staging
| Fibrosis Stage | AUROC | Sensitivity (%) | Specificity (%) |
| ≥ F1 (Any) | 0.86 | 91 | 87 |
| ≥ F2 (Significant) | 0.87 | 87 | 91 |
| ≥ F3 (Advanced) | 0.90 | 80 | 89 |
| F4 (Cirrhosis) | 0.91 | 81 | 85 |
Data compiled from multiple sources.[2][5]
Table 3: Diagnostic Performance of Transient Elastography (FibroScan) for Liver Fibrosis Staging
| Fibrosis Stage | AUROC | Sensitivity (%) | Specificity (%) |
| ≥ F2 (Significant) | 0.83 - 0.85 | 70 | 84 |
| ≥ F3 (Advanced) | 0.85 - 0.92 | 89 | 88 |
| F4 (Cirrhosis) | 0.94 - 0.99 | 84.8 | 87.5 |
Data compiled from multiple sources.[10][11][12]
Experimental Protocols
A clear understanding of the methodologies is essential for reproducing and comparing study results. This section details the experimental protocols for each of the discussed liver fibrosis staging techniques.
This compound (Gd-EOB-DTPA)-Enhanced MRI Protocol
This compound is a liver-specific MRI contrast agent that is taken up by hepatocytes.[1][2][3] The degree of enhancement is related to hepatocyte function, which can be impaired in fibrotic livers.
-
Patient Preparation: Patients are typically required to fast for at least 4-6 hours prior to the MRI scan to reduce bowel peristalsis and optimize gallbladder filling.
-
Imaging Sequence: A baseline T1-weighted MRI of the liver is acquired.
-
Contrast Administration: this compound is administered intravenously as a bolus injection at a standard dose of 0.025 mmol/kg of body weight.[6]
-
Dynamic Phase Imaging: Dynamic contrast-enhanced images are acquired in the arterial, portal venous, and transitional phases.
-
Hepatobiliary Phase Imaging: The key images for fibrosis assessment are obtained during the hepatobiliary phase, typically 20 minutes after contrast injection.[13][14]
-
Quantitative Analysis: The most common quantitative parameter is the Contrast Enhancement Index (CEI) . It is calculated by measuring the signal intensity (SI) of the liver and a reference tissue (e.g., paraspinal muscle) on both pre-contrast and hepatobiliary phase images. The formula is: CEI = (SI liver / SI muscle)post-contrast / (SI liver / SI muscle)pre-contrast[1][2][3][6][7][8]
Magnetic Resonance Elastography (MRE) Protocol
MRE is a non-invasive technique that measures the stiffness of liver tissue by analyzing the propagation of shear waves.
-
Patient Preparation: Patients should fast for at least 4 hours to minimize postprandial changes in liver stiffness.
-
Shear Wave Generation: A passive driver is placed on the patient's right upper abdomen over the liver. This driver generates low-frequency (typically 60 Hz) mechanical waves that propagate through the liver.[15]
-
Image Acquisition: A specialized MRI pulse sequence is used to capture the motion of the shear waves. This is typically a 2D gradient-recalled echo (GRE) MRE sequence.[15]
-
Data Processing: The acquired data is processed to generate "elastograms," which are color-coded maps representing liver stiffness in kilopascals (kPa).
-
Quantitative Analysis: Regions of interest (ROIs) are drawn on the elastograms to measure the mean liver stiffness. Care is taken to avoid large blood vessels and the edges of the liver.[16]
Transient Elastography (FibroScan) Protocol
FibroScan is an ultrasound-based technique that measures liver stiffness by assessing the velocity of a shear wave.
-
Patient Preparation: Patients should fast for at least 3 hours before the examination.
-
Probe Placement: The patient lies in a supine position with their right arm raised. The ultrasound transducer probe is placed in an intercostal space over the right lobe of the liver.[17]
-
Shear Wave Generation and Measurement: The probe generates a low-frequency (50 Hz) vibration that creates an elastic shear wave.[18] The velocity of this wave as it passes through the liver is measured by the same probe.
-
Data Acquisition: The device software automatically calculates the liver stiffness in kilopascals (kPa). A successful measurement requires at least 10 valid readings with a success rate of at least 60% and an interquartile range (IQR) to median ratio of less than 30%.[11]
Liver Biopsy Protocol
Liver biopsy involves the removal of a small sample of liver tissue for histopathological examination.[19]
-
Patient Preparation: Coagulation status (platelet count, prothrombin time) is assessed. Patients may be advised to stop certain medications before the procedure.
-
Procedure: The biopsy is typically performed percutaneously under local anesthesia.[20] An imaging modality like ultrasound is often used to guide the needle.[20] A transjugular approach may be used in patients with bleeding disorders.[20]
-
Sample Handling and Analysis: The tissue sample is preserved in formalin and sent to a pathologist. The pathologist stains the tissue and examines it under a microscope to assess the degree of fibrosis and inflammation.
-
Scoring Systems: The extent of fibrosis is typically staged using a semi-quantitative scoring system, such as the METAVIR or Batts and Ludwig systems, which classify fibrosis on a scale from F0 (no fibrosis) to F4 (cirrhosis).[3][6]
Visualizing the Diagnostic Pathways
The following diagrams illustrate the workflow for liver fibrosis staging using the different methodologies and the logical relationship between them.
Caption: Workflow for Liver Fibrosis Staging.
Caption: Comparison of Liver Fibrosis Staging Methods.
Conclusion
This compound-enhanced MRI presents a valuable, non-invasive tool for assessing liver fibrosis, with its diagnostic performance being particularly robust for identifying cirrhosis. The Contrast Enhancement Index (CEI) is a widely used quantitative marker that shows a significant negative correlation with the stage of liver fibrosis.[1][2][3][6][7][8]
In comparison, MRE generally demonstrates higher diagnostic accuracy across all stages of fibrosis, especially for detecting significant and advanced fibrosis.[5] Transient Elastography (FibroScan) is a more accessible and cost-effective option, showing good performance for advanced fibrosis and cirrhosis, though it can be limited by factors such as obesity and ascites.
The choice of staging modality will depend on the specific requirements of the research or clinical trial, including the need for high accuracy across all fibrosis stages, patient characteristics, and resource availability. For drug development programs, the quantitative and reproducible nature of these imaging techniques offers a significant advantage over liver biopsy for monitoring treatment response. This guide provides the foundational data and protocols to make an informed decision in the pursuit of advancing the understanding and treatment of chronic liver disease.
References
- 1. mdpi.com [mdpi.com]
- 2. Magnetic Resonance Elastography for Staging Liver Fibrosis in Non-alcoholic Fatty Liver Disease: A Diagnostic Accuracy Systematic Review and Individual Participant Data Pooled Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liver Fibrosis: Stages, Treatment, and Symptoms [healthline.com]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of Hepatic Fibrosis: A Review from the Society of Abdominal Radiology Disease Focus Panel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medigraphic.com [medigraphic.com]
- 7. Noninvasive assessment of hepatic fibrosis using gadoxetate-disodium-enhanced 3T MRI | Annals of Hepatology [elsevier.es]
- 8. Noninvasive assessment of hepatic fibrosis using gadoxetate-disodium-enhanced 3T MRI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gadoxetate-disodium-enhanced magnetic resonance imaging for liver fibrosis staging: a systematic review and meta-analysis. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 10. Diagnostic Accuracy of Elastography and Liver Disease: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Accuracy of transient elastography-FibroScan®, acoustic radiation force impulse (ARFI) imaging, the enhanced liver fibrosis (ELF) test, APRI, and the FIB-4 index compared with liver biopsy in patients with chronic hepatitis C | Clinics [elsevier.es]
- 12. bmjopen.bmj.com [bmjopen.bmj.com]
- 13. pubs.rsna.org [pubs.rsna.org]
- 14. radiopaedia.org [radiopaedia.org]
- 15. mri.tju.edu [mri.tju.edu]
- 16. abdominalradiology.org [abdominalradiology.org]
- 17. Fibroscan (Transient Elastography) for the Measurement of Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. palerts2016.s3.amazonaws.com [palerts2016.s3.amazonaws.com]
- 19. my.clevelandclinic.org [my.clevelandclinic.org]
- 20. Guidelines on the use of liver biopsy in clinical practice from the British Society of Gastroenterology, the Royal College of Radiologists and the Royal College of Pathology - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Gadoxetate Disodium and Extracellular Contrast Agents in Liver Perfusion Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Gadoxetate Disodium and traditional extracellular contrast agents for use in dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI) perfusion studies of the liver. The information presented herein is supported by experimental data to assist researchers in selecting the appropriate contrast agent for their specific preclinical and clinical research needs.
Introduction to Liver Perfusion Imaging
Liver perfusion imaging is a non-invasive technique that quantitatively assesses blood flow dynamics within the liver. It provides crucial information on hepatic microcirculation, which is vital for understanding the pathophysiology of various liver diseases, including fibrosis, cirrhosis, and hepatocellular carcinoma (HCC). Dynamic contrast-enhanced MRI (DCE-MRI) is the cornerstone of perfusion imaging, where the signal enhancement over time following the administration of a contrast agent is measured to derive key perfusion parameters. The choice of contrast agent significantly influences the accuracy and interpretation of these parameters.
Mechanism of Action: A Tale of Two Pathways
Extracellular contrast agents (ECCAs), such as Gadopentetate dimeglumine (Gd-DTPA), Gadodiamide, and Gadoteridol, are low molecular weight gadolinium chelates.[1] Following intravenous injection, they rapidly distribute within the intravascular and interstitial spaces but do not enter hepatocytes.[1][2] Their elimination is primarily renal.[1] In perfusion studies, ECCAs provide information based on the vascularity and permeability of the liver tissue.
This compound (Gd-EOB-DTPA), marketed as Eovist® or Primovist®, is a hepatobiliary-specific contrast agent with a dual mechanism of action.[3][4] Initially, it behaves like an ECCA, distributing in the extracellular space, which allows for the assessment of vascular perfusion in the arterial and portal venous phases.[3][5] Subsequently, it is actively taken up by functional hepatocytes via organic anion transporting polypeptides (OATPs), specifically OATP1B1 and OATP1B3, and is partially excreted into the biliary system.[5][6] This hepatocyte-specific uptake provides an additional layer of functional information about the liver parenchyma. Approximately 50% of the injected dose of this compound is taken up by the liver, with the remainder being excreted renally.[6][7]
Comparative Data on Perfusion Parameters
The choice of contrast agent can significantly impact the quantification of liver perfusion parameters. The following table summarizes key findings from a prospective study comparing this compound with the extracellular agent Gadobenate Dimeglumine (Gd-BOPTA) in patients with hepatocellular carcinoma. While Gd-BOPTA has some hepatobiliary uptake (around 3-5%), it is significantly less than that of this compound and it is often used as a comparator with properties closer to purely extracellular agents in the dynamic phases.
| Perfusion Parameter | This compound (Group 1, n=28) | Gadobenate Dimeglumine (Group 2, n=38) | p-value | Significance |
| Liver Parenchyma | ||||
| Portal Venous Flow (Fp) | Lower | Higher | 0.002 | Significant |
| Total Flow (Ft) | Lower | Higher | 0.001 | Significant |
| Time-to-Peak (TTP) | Longer | Shorter | < 0.001 | Significant |
| Mean Transit Time (MTT) | Longer | Shorter | < 0.001 | Significant |
| Hepatocellular Carcinoma (HCC) | ||||
| Arterial Flow (Fa) | Similar | Similar | 0.054 - 0.932 | Not Significant |
| Portal Venous Flow (Fp) | Similar | Similar | 0.054 - 0.932 | Not Significant |
| Total Flow (Ft) | Similar | Similar | 0.054 - 0.932 | Not Significant |
| Arterial Fraction | Similar | Similar | 0.054 - 0.932 | Not Significant |
| Mean Transit Time (MTT) | Similar | Similar | 0.054 - 0.932 | Not Significant |
| Distribution Volume (DV) | Similar | Similar | 0.054 - 0.932 | Not Significant |
Data sourced from a prospective study comparing DCE-MRI in 66 patients with 83 HCCs.[8][9]
Key Observations:
-
Liver Parenchyma: The study revealed that with this compound, the liver parenchyma exhibited lower portal and total hepatic blood flow, and a longer mean transit time and time-to-peak enhancement compared to Gd-BOPTA.[8][9] This is likely attributable to the active and rapid uptake of this compound by hepatocytes, which alters the contrast agent kinetics in the extracellular space.
-
Hepatocellular Carcinoma: Importantly, the perfusion parameters measured within HCC lesions were similar between the two contrast agents.[8][9] This suggests that for the assessment of tumor vascularity itself, both types of agents can provide comparable quantitative data during the initial dynamic phases.
-
Lesion-to-Liver Contrast: Despite the differences in liver parenchymal enhancement, the lesion-to-liver contrast ratios were equivalent between the two agents, indicating similar tumor conspicuity during the dynamic phases.[8][10]
Experimental Protocols
A standardized protocol is crucial for reproducible and comparable liver perfusion studies. Below is a representative experimental workflow for a DCE-MRI study of the liver.
Patient Preparation and Contrast Agent Administration
-
Patient Positioning: The patient is positioned supine in the MRI scanner.
-
Cannulation: An intravenous cannula (20G or larger) is placed in a large antecubital vein.[11]
-
Contrast Agent Injection:
-
This compound: A dose of 0.025 mmol/kg body weight is administered as a bolus injection at a rate of 1-2 mL/s, followed by a 20-40 mL saline flush.[7][12]
-
Extracellular Contrast Agents (e.g., Gd-DTPA): A dose of 0.1 mmol/kg body weight is typically administered at a rate of 2-3 mL/s, followed by a saline flush.[11]
-
A programmable power injector is used to ensure a consistent and rapid injection.[11]
-
MRI Acquisition Protocol
A typical DCE-MRI sequence for liver perfusion is a T1-weighted 3D spoiled gradient-echo sequence.[11]
| Parameter | Recommended Setting |
| Sequence Type | 3D T1-weighted spoiled gradient-echo (e.g., FLASH, VIBE) |
| Temporal Resolution | < 4 seconds per acquisition |
| Scan Duration | Dynamic acquisition for at least 3-5 minutes post-injection |
| Pre-contrast Imaging | T1 mapping sequences (e.g., variable flip angle) are acquired to establish baseline T1 values. |
| Post-contrast Imaging | A series of dynamic scans are acquired before, during, and after the contrast agent injection. |
This is a generalized protocol and may need to be adapted based on the specific MRI scanner and research question.
Visualizing the Pathways
To better understand the distinct behaviors of this compound and extracellular contrast agents, the following diagrams illustrate their physiological pathways and a typical experimental workflow.
Caption: Comparative physiological pathways of this compound and extracellular contrast agents.
Caption: A generalized workflow for a dynamic contrast-enhanced MRI liver perfusion study.
Conclusion
Both this compound and extracellular contrast agents are valuable tools for liver perfusion studies.
-
Extracellular contrast agents are well-suited for studies focused purely on vascular perfusion and permeability, providing robust and well-understood kinetic data in the dynamic phases.
-
This compound offers a unique, dual-phase characterization. While it influences parenchymal perfusion metrics in the early dynamic phases due to its rapid hepatocyte uptake, it provides comparable data for tumor perfusion.[8][9] The key advantage of this compound lies in the additional functional information obtained in the hepatobiliary phase, which can be invaluable for differentiating liver lesions and assessing hepatocyte function.[13][14]
The choice between these agents should be guided by the specific aims of the research. For studies where both perfusion and hepatocyte function are of interest, this compound is the superior choice. For studies focused solely on the vascular characteristics of liver tumors, extracellular agents provide a reliable and more straightforward alternative. Researchers should be aware of the potential impact of this compound on parenchymal perfusion parameters and account for this in their data interpretation.
References
- 1. geiselmed.dartmouth.edu [geiselmed.dartmouth.edu]
- 2. Magnetic resonance imaging - Wikipedia [en.wikipedia.org]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. Use of this compound for functional MRI based on its unique molecular mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. radiopaedia.org [radiopaedia.org]
- 8. zora.uzh.ch [zora.uzh.ch]
- 9. Dynamic contrast-enhanced MRI perfusion quantification in hepatocellular carcinoma: comparison of this compound and gadobenate dimeglumine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Perfusion magnetic resonance imaging of the liver - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative Assessment of Liver Function Using Gadoxetate-Enhanced Magnetic Resonance Imaging: Monitoring Transporter-Mediated Processes in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. soar-ir.repo.nii.ac.jp [soar-ir.repo.nii.ac.jp]
- 14. Quantitative evaluation of liver function with use of this compound-enhanced MR imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Gadoxetate Disodium and Other Hepatobiliary Contrast Agents in Liver Imaging
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Efficacy and Performance
The accurate detection and characterization of focal liver lesions are paramount in diagnosing and managing hepatic diseases. Magnetic Resonance Imaging (MRI) with hepatobiliary contrast agents has emerged as a leading modality for this purpose. This guide provides a detailed comparison of the efficacy of gadoxetate disodium (Gd-EOB-DTPA) with other hepatobiliary and extracellular contrast agents, supported by experimental data and detailed methodologies.
Overview of Hepatobiliary Contrast Agents
Hepatobiliary-specific MRI contrast agents are gadolinium-based agents that are taken up by functioning hepatocytes and are excreted through both renal and biliary pathways.[1][2] This dual-phase enhancement, encompassing both the dynamic vascular phases and the later hepatobiliary phase (HBP), provides crucial information for lesion detection and characterization.[3][4] The two primary hepatobiliary agents in clinical use are this compound and gadobenate dimeglumine (Gd-BOPTA).[1][2] While both offer this dual imaging capability, they differ in their pharmacokinetic and pharmacodynamic properties.[3][5][6]
This compound is taken up more rapidly and to a greater extent by hepatocytes, with approximately 50% of the injected dose being absorbed, compared to 3-5% for gadobenate dimeglumine.[5] This results in a shorter time to the hepatobiliary phase, typically 20 minutes post-injection for this compound, versus 1-3 hours for gadobenate dimeglumine.[5]
Comparative Efficacy in Lesion Detection and Characterization
The diagnostic performance of this compound has been extensively compared with other contrast agents, particularly for the detection of hepatocellular carcinoma (HCC) and liver metastases.
This compound vs. Gadobenate Dimeglumine
A prospective, multicenter, double-blind, randomized Phase III clinical study directly compared the efficacy of this compound and gadobenate dimeglumine in patients with known or suspected focal liver lesions. While the overall increase in sensitivity for lesion detection was comparable between the two agents, significant differences were observed in specific patient subgroups.[6][7][8]
Key Findings:
-
For patients with HCC, this compound demonstrated a significantly higher increase in sensitivity (7%) compared to gadobenate dimeglumine.[6][7][8]
-
In the subgroup of patients with both HCC and cirrhosis, the increase in sensitivity with this compound was even more pronounced (12.8%).[6][7][8]
-
While specificity decreased for both agents after contrast administration, this compound showed a significantly lower loss of specificity across all patient subgroups.[6][7][8]
However, another study comparing the dynamic phase enhancement of HCC found that the contrast-to-noise ratio (CNR) of lesions in the this compound group was lower in the arterial phase, though not statistically significant.[9] Conversely, the CNR for this compound was higher during the equilibrium phase.[9] It has also been noted that the rapid uptake of gadoxetate can sometimes compromise late dynamic phase sequences, potentially leading to a pseudowashout appearance of hypervascular lesions.[5]
Table 1: Comparison of Sensitivity and Specificity Changes for Lesion Detection (this compound vs. Gadobenate Dimeglumine) [6][7][8]
| Patient Subgroup | Change in Sensitivity (this compound) | Change in Sensitivity (Gadobenate Dimeglumine) | Change in Specificity (this compound) | Change in Specificity (Gadobenate Dimeglumine) |
| All Patients | +6.2% to +9.9% | -2.9% to +10.0% | -2.8% to -6.3% | -3.3% to -8.7% |
| HCC | +7% | Not specified | -2.8% to -6.3% | -3.3% to -8.7% |
| HCC + Cirrhosis | +12.8% | Not specified | -2.8% to -6.3% | -3.3% to -8.7% |
Hepatobiliary Agents vs. Extracellular Contrast Agents (ECA)
When compared to extracellular contrast agents, hepatobiliary agents like this compound offer the additional diagnostic information of the hepatobiliary phase. However, studies have shown mixed results regarding their comparative efficacy, particularly for small HCCs.
One study found that for nodules 1-2 cm in size, the specificity of MRI with hepatobiliary agents was lower (66.1%) compared to MRI with extracellular agents (85.7%).[10] The overall specificity for detecting small HCCs in patients with cirrhosis was also lower for hepatobiliary agents (68.1%) versus extracellular agents (83.3%), while sensitivities were similar.[10][11] These findings have led to the suggestion that hepatobiliary agent-based MRI should be used with caution for the non-invasive diagnosis of small HCCs.[10]
Efficacy in Specific Clinical Applications
Colorectal Liver Metastasis (CRLM)
A systematic review and meta-analysis assessing the diagnostic performance of different imaging modalities for CRLM found that this compound-enhanced MRI demonstrated the highest sensitivity.[12]
Table 2: Diagnostic Performance for Colorectal Liver Metastasis [12]
| Imaging Modality | Sensitivity (95% CI) | Specificity (95% CI) |
| Multidetector CT (MDCT) | 82.1% (74.0-88.1%) | 73.5% (53.7-86.9%) |
| This compound MRI | 93.1% (88.4-96.0%) | 87.3% (77.5-93.2%) |
| PET/CT | 74.1% (62.1-83.3%) | 93.9% (83.9-97.8%) |
A separate meta-analysis focusing specifically on this compound-enhanced MRI for the detection of liver metastases reported a pooled weighted sensitivity of 94% for colorectal liver metastases.[13]
Liver Fibrosis Staging
This compound-enhanced MRI is also utilized for staging liver fibrosis. A systematic review and meta-analysis identified the contrast enhancement index (CEI) as a commonly used parameter for this purpose.[14][15][16] The CEI is calculated as the ratio of the liver-to-muscle signal intensity in the hepatobiliary phase to that in the pre-enhanced images.[14][15][16]
Table 3: Diagnostic Accuracy of CEI for Liver Fibrosis Staging [14][15][16]
| Fibrosis Stage | Pooled Sensitivity | Pooled Specificity | Area Under SROC Curve |
| ≥F1 | 0.58 | 0.84 | 0.85 |
| ≥F2 | 0.57 | 0.68 | 0.76 |
| ≥F3 | 0.61 | 0.75 | 0.72 |
Experimental Protocols
Clinical Trial Methodology (this compound vs. Gadobenate Dimeglumine)
The Phase III study comparing this compound and gadobenate dimeglumine was a prospective, multicenter, double-blind, randomized, inter-individual study.[6]
-
Patient Population: 295 patients with known or suspected focal liver lesions were included and categorized into four subgroups: all patients, patients with HCC, patients with cirrhosis, and patients with both HCC and cirrhosis.[6][7][8]
-
Contrast Agents and Dosing:
-
Imaging Protocol: The specifics of the MRI pulse sequences were not detailed in the provided search results.
-
Standard of Reference: Dual multi-detector liver computed tomography (CT) performed within 4 weeks before or after the MRI study served as the standard of reference.[6][7][8]
-
Image Analysis: Three blinded readers assessed the images for lesion detection, and the combined assessment was used to calculate sensitivity and specificity.[6]
Systematic Review and Meta-Analysis Methodology (CRLM Detection)
The systematic review on CRLM detection involved a comprehensive search of PubMed MEDLINE and EMBASE databases.[12]
-
Study Selection: The review included studies that investigated the use of MDCT, this compound-enhanced MRI, and PET/CT for diagnosing CRLM.[12]
-
Data Extraction and Analysis: Data on sensitivity and specificity were extracted. The Quality Assessment of Diagnostic Accuracy Studies (QUADAS-2) tool was used to assess study quality. Meta-analytic summary sensitivity and specificity were estimated, and study heterogeneity was analyzed.[12]
Mechanism of Action and Experimental Workflow
The unique properties of this compound are rooted in its molecular mechanism of action, which involves specific membrane transport proteins in hepatocytes.[3]
Caption: Cellular transport pathway of this compound in hepatocytes.
The typical experimental workflow for a clinical study evaluating hepatobiliary contrast agents involves several key steps from patient recruitment to final data analysis.
Caption: A typical experimental workflow for a comparative clinical trial.
Potential Considerations and Adverse Events
While effective, the use of this compound is associated with a higher incidence of transient arterial phase respiratory motion-related artifacts compared to gadobenate dimeglumine.[17] This is an important consideration for image acquisition protocols. In terms of safety, the Phase III study comparing this compound and gadobenate dimeglumine found a comparable safety profile between the two agents, with a low incidence of adverse events.[8] The lower recommended dose of this compound may also contribute to a lower incidence and severity of adverse events compared to other gadolinium contrast agents.[3]
Conclusion
This compound is a highly effective hepatobiliary contrast agent for the detection and characterization of focal liver lesions. Clinical data demonstrates its particular advantages in improving sensitivity for HCC detection, especially in patients with cirrhosis, when compared to gadobenate dimeglumine. It also shows high sensitivity for the detection of colorectal liver metastases. However, for the specific application of diagnosing small HCCs in cirrhotic patients, some studies suggest that extracellular contrast agents may offer higher specificity. The choice of contrast agent should, therefore, be guided by the specific clinical question and patient population. Further research with standardized imaging protocols is warranted to continue to refine the optimal use of these powerful diagnostic tools.
References
- 1. researchgate.net [researchgate.net]
- 2. radiopaedia.org [radiopaedia.org]
- 3. Use of this compound for functional MRI based on its unique molecular mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. geiselmed.dartmouth.edu [geiselmed.dartmouth.edu]
- 5. Intraindividual crossover comparison of gadobenate dimeglumine-enhanced and this compound-enhanced MRI for characterizing focal liver lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diagnostic Efficacy and Safety of this compound vs Gadobenate Dimeglumine in Patients With Known or Suspected Focal Liver Lesions: Results of a Clinical Phase III Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diagnostic Efficacy and Safety of this compound vs Gadobenate Dimeglumine in Patients With Known or Suspected Focal Liver Lesions: Results of a Clinical Phase III Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Comparison of Dynamic Phase Enhancement of Hepatocellular Carcinoma Using this compound vs Gadobenate Dimeglumine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of extracellular and hepatobiliary MR contrast agents for the diagnosis of small HCCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Diagnostic performance of CT, this compound-enhanced MRI, and PET/CT for the diagnosis of colorectal liver metastasis: Systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Meta-Analysis of Gadoxetic Acid Disodium (Gd-EOB-DTPA)-Enhanced Magnetic Resonance Imaging for the Detection of Liver Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Gadoxetate-disodium-enhanced magnetic resonance imaging for liver fibrosis staging: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Gadoxetate-disodium-enhanced magnetic resonance imaging for liver fibrosis staging: a systematic review and meta-analysis. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 16. researchgate.net [researchgate.net]
- 17. Matched within-patient cohort study of transient arterial phase respiratory motion-related artifact in MR imaging of the liver: this compound versus gadobenate dimeglumine - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing Liver Function: A Comparative Guide to Gadoxetate-Enhanced MRI and Alternative Methods
For researchers, scientists, and drug development professionals, the accurate assessment of liver function is paramount. Gadoxetate-enhanced Magnetic Resonance Imaging (MRI) has emerged as a powerful, non-invasive tool that provides not only morphological but also functional information about the liver. This guide offers an objective comparison of the intracellular accumulation of gadoxetate as a liver function biomarker against other established methods, supported by experimental data and detailed protocols.
Gadoxetate disodium (Gd-EOB-DTPA), a hepatocyte-specific MRI contrast agent, offers a unique window into liver function.[1][2] Its uptake by hepatocytes through organic anion-transporting polypeptides (OATPs) and subsequent excretion into the bile via multidrug resistance-associated proteins (MRPs) provides a dynamic measure of hepatobiliary function.[1][3] This mechanism allows for the quantitative assessment of liver function, which can be crucial in diagnosing and monitoring liver diseases, as well as in the development of new drugs.[4][5]
Performance Comparison: Gadoxetate MRI vs. Traditional Methods
The utility of gadoxetate-enhanced MRI as a liver function biomarker is often compared to established methods such as the Indocyanine Green (ICG) clearance test and Hepatobiliary Scintigraphy (HBS) with 99mTc-mebrofenin. The following tables summarize the quantitative performance of these methods based on available research.
| Parameter | Gadoxetate-Enhanced MRI | Indocyanine Green (ICG) Clearance Test | 99mTc-mebrofenin Hepatobiliary Scintigraphy (HBS) |
| Principle | Measures the uptake and excretion of a contrast agent by hepatocytes.[1][2] | Measures the rate of removal of a dye from the bloodstream by the liver.[6] | Measures the uptake and excretion of a radiotracer by hepatocytes.[7] |
| Key Metrics | Hepatocellular Uptake Index (HUI), Reduction Rate (RR), Intracellular Accumulation Capacity (IAC), Hepatic Uptake Rate (Ki).[7][8][9][10] | Plasma disappearance rate (ICG-PDR), retention rate at 15 min (ICG-R15).[6][8] | Mebrofenin uptake rate (MUR).[7] |
| Spatial Resolution | High, allows for segmental liver function assessment.[8] | None, provides global liver function.[6] | Moderate, allows for regional function assessment with SPECT.[7] |
| Invasiveness | Minimally invasive (intravenous injection). | Minimally invasive (intravenous injection). | Minimally invasive (intravenous injection). |
| Radiation Exposure | None. | None. | Yes (gamma radiation). |
| Performance Metric | Gadoxetate-Enhanced MRI vs. ICG Clearance Test | Gadoxetate-Enhanced MRI vs. 99mTc-mebrofenin HBS |
| Correlation | Strong correlation between HUI and ICG-PDR (R = 0.87).[8] A negative correlation was found between hepatocyte uptake ratio and ICG R15 (r = -0.78).[11] | Strong correlation between the mean gadoxetate uptake rate (Ki) and the mebrofenin uptake rate (MUR) for both total and future remnant liver function (Pearson r = 0.70 and r = 0.89, respectively).[7] |
| Diagnostic Accuracy | Hepatocyte uptake ratio showed good performance in identifying patients with contraindications to major hepatectomy (AUC = 0.96 for ICG R15 > 20%).[11] | Comparable assessment of liver function, with a strong agreement in the functional share determined by both modalities (ICC = 0.944).[7] |
Signaling Pathways and Experimental Workflows
To understand the underlying mechanisms and practical application of these techniques, the following diagrams illustrate the key pathways and experimental workflows.
Caption: Cellular pathway of gadoxetate in hepatocytes.
Caption: Workflow for liver function assessment using gadoxetate MRI.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following are summarized protocols for the key experiments discussed.
Gadoxetate-Enhanced MRI for Liver Function
-
Patient Preparation: Patients are typically asked to fast for 4-6 hours prior to the MRI scan to minimize gallbladder contraction and ensure optimal visualization of the biliary system.
-
Baseline Imaging: Pre-contrast T1-weighted images are acquired. For quantitative analysis, T1 mapping sequences (e.g., Modified Look-Locker) are performed before contrast administration.[9][12]
-
Contrast Administration: this compound is administered intravenously as a bolus injection at a standard dose of 0.025 mmol/kg of body weight.[8][13]
-
Dynamic Phase Imaging: Immediately following the injection, dynamic contrast-enhanced imaging is performed to capture the arterial and portal venous phases. This is typically achieved using a 3D gradient-echo sequence with high temporal resolution.[4][5]
-
Hepatobiliary Phase Imaging: Approximately 20 minutes after contrast injection, hepatobiliary phase images are acquired.[1][14] This timing allows for sufficient uptake of the contrast agent by the hepatocytes. In patients with impaired liver function, delayed imaging at up to 60 minutes may be necessary.[13]
-
Image Analysis:
-
Regions of interest (ROIs) are drawn on the liver parenchyma, spleen, and major blood vessels on the acquired images.
-
Signal intensities or T1 relaxation times are measured within these ROIs.
-
Quantitative parameters are calculated using specific formulas. For example, the Hepatocellular Uptake Index (HUI) can be calculated as: V(L) * [(L(20)/S(20)) - 1], where V(L) is the liver volume, L(20) is the mean signal intensity of the liver, and S(20) is the mean signal intensity of the spleen on T1-weighted images at 20 minutes post-contrast.[8]
-
The Intracellular Accumulation Capacity (IAC) can be derived from T1 mapping data, adapting the formula used for extracellular volume calculation.[9][12]
-
Indocyanine Green (ICG) Clearance Test
-
Patient Preparation: The patient should be in a resting state.
-
ICG Administration: A sterile solution of ICG is injected intravenously at a dose of 0.5 mg/kg body weight.
-
Blood Sampling: Blood samples are drawn from the contralateral arm at specific time points, typically at 5, 10, and 15 minutes post-injection.
-
Spectrophotometric Analysis: The concentration of ICG in the plasma is determined using a spectrophotometer.
-
Calculation of ICG-R15: The percentage of ICG remaining in the blood at 15 minutes is calculated to determine the ICG retention rate at 15 minutes (ICG-R15). The plasma disappearance rate (ICG-PDR) can also be calculated from the clearance curve.
99mTc-mebrofenin Hepatobiliary Scintigraphy (HBS)
-
Patient Preparation: Patients are required to fast for at least 4 hours.
-
Radiotracer Administration: 99mTc-mebrofenin is administered intravenously.
-
Dynamic Imaging: Dynamic images of the liver and biliary system are acquired using a gamma camera for approximately 60 minutes.
-
Image Analysis:
-
Time-activity curves are generated for the liver and heart.
-
The mebrofenin uptake rate (MUR) is calculated from these curves, representing the percentage of the injected dose taken up by the liver per minute.
-
For regional assessment, Single Photon Emission Computed Tomography (SPECT) can be performed.
-
Conclusion
The intracellular accumulation of gadoxetate provides a robust and non-invasive biomarker for liver function. Gadoxetate-enhanced MRI offers the significant advantage of combining anatomical and functional assessment in a single examination, without the use of ionizing radiation.[7] Quantitative parameters derived from this technique show a strong correlation with established liver function tests like the ICG clearance test and 99mTc-mebrofenin HBS.[7][8] For researchers and drug development professionals, gadoxetate-enhanced MRI represents a valuable tool for monitoring liver function, assessing drug-induced liver injury, and evaluating the efficacy of novel therapies. The detailed protocols provided in this guide aim to facilitate the standardized application of this promising technique in both preclinical and clinical research.
References
- 1. Use of this compound for functional MRI based on its unique molecular mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Disodium gadoxetate uptake in progressive familial intrahepatic cholestasis type I: Enhancing our understanding of the cholestatic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Assessment of Liver Function Using Gadoxetate-Enhanced Magnetic Resonance Imaging: Monitoring Transporter-Mediated Processes in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative Assessment of Liver Function Using Gadoxetate-Enhanced Magnetic Resonance Imaging: Monitoring Transporter-Mediated Processes in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 7. Comparison between dynamic gadoxetate-enhanced MRI and 99mTc-mebrofenin hepatobiliary scintigraphy with SPECT for quantitative assessment of liver function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative evaluation of liver function with use of this compound-enhanced MR imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Intracellular accumulation capacity of gadoxetate: initial results for a novel biomarker of liver function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. pubs.rsna.org [pubs.rsna.org]
- 12. Intracellular accumulation capacity of gadoxetate: initial results for a novel biomarker of liver function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. geiselmed.dartmouth.edu [geiselmed.dartmouth.edu]
- 14. radiopaedia.org [radiopaedia.org]
Unveiling Liver Lesions: A Comparative Guide to Gadoxetate Disodium in Diagnostic Imaging
For researchers, scientists, and drug development professionals, the precise diagnosis of focal liver lesions is paramount. This guide provides an objective comparison of the diagnostic accuracy of Gadoxetate Disodium (Gd-EOB-DTPA) with other magnetic resonance imaging (MRI) contrast agents, supported by experimental data and detailed methodologies.
This compound, marketed as Eovist® or Primovist®, is a gadolinium-based contrast agent specifically designed for liver imaging.[1] Its unique properties offer a dual-phase imaging capability, providing both dynamic and hepatobiliary phase information, which can enhance the detection and characterization of focal liver lesions.[2][3]
Mechanism of Action
This compound's efficacy lies in its dual excretion pathway.[1][4] Initially, it distributes in the extracellular space, allowing for dynamic vascular imaging similar to conventional extracellular contrast agents.[5] Subsequently, it is selectively taken up by functional hepatocytes through organic anion-transporting polypeptides (OATPs), primarily OATP1B1 and OATP1B3.[4][5] This hepatocyte-specific uptake leads to a distinct hepatobiliary phase, typically 20 minutes post-injection, where healthy liver parenchyma enhances.[3][6] Most malignant lesions, lacking functional hepatocytes, do not take up the agent and thus appear as hypointense areas against the bright liver background.[4][7] Approximately 50% of the injected dose is excreted via the biliary system, while the other 50% is eliminated renally.[7][8]
Comparative Diagnostic Accuracy
The diagnostic performance of this compound-enhanced MRI has been extensively compared to other contrast agents, primarily extracellular contrast agents (ECAs) and superparamagnetic iron oxide (SPIO) particles.
This compound vs. Extracellular Contrast Agents (ECAs)
ECAs, such as gadobenate dimeglumine, distribute in the extracellular space and provide information based on tissue vascularity. While ECAs are effective, the additional hepatobiliary phase of this compound can offer superior lesion detection and characterization in many cases.
A meta-analysis comparing this compound-enhanced MRI (EOB-MRI) with ECA-enhanced MRI for the diagnosis of hepatocellular carcinoma (HCC) found that ECA-MRI had a significantly higher per-lesion sensitivity (0.76 vs. 0.63).[9] However, modified EOB-MRI protocols that extend the definition of "washout" to the transitional or hepatobiliary phase showed improved sensitivity.[9] Another study highlighted that for the differentiation of focal nodular hyperplasia (FNH) from hepatocellular adenoma (HCA), the hepatobiliary phase of this compound-enhanced MRI demonstrated high accuracy, with sensitivities for both being 96%.[10]
In a direct comparison for characterizing focal liver lesions, one study found that gadobenate dimeglumine resulted in significantly higher sensitivity (ranging from 91.6% to 99.1% vs. 86.0% to 91.6% for gadoxetate) and specificity (87.5% to 90.5% vs. 79.7% to 83.6% for gadoxetate) for malignant/benign differentiation for two of three readers.[11] Conversely, a phase III clinical trial demonstrated that while the overall increase in sensitivity was comparable between this compound and gadobenate dimeglumine, this compound showed a significantly higher increase in sensitivity for patients with HCC and HCC with cirrhosis.[12][13]
| Contrast Agent | Lesion Type | Sensitivity | Specificity | Source |
| This compound | Hepatocellular Carcinoma (HCC) | 63% | 98% | [9] |
| Extracellular Agents | Hepatocellular Carcinoma (HCC) | 76% | 96% | [9] |
| This compound | Colorectal Liver Metastasis | 93.1% | 87.3% | [14] |
| Gadobenate Dimeglumine | Malignant/Benign Differentiation | 91.6% - 99.1% | 87.5% - 90.5% | [11] |
| This compound | Malignant/Benign Differentiation | 86.0% - 91.6% | 79.7% - 83.6% | [11] |
| This compound | Focal Nodular Hyperplasia (FNH) | 96% | - | [10] |
| This compound | Hepatocellular Adenoma (HCA) | 96% | - | [10] |
This compound vs. Superparamagnetic Iron Oxide (SPIO)
SPIO particles are taken up by Kupffer cells in the liver, causing a signal drop in normal liver tissue on T2-weighted images, thereby increasing the conspicuity of lesions.
A study comparing this compound with SPIO for the detection of HCC found that this compound-enhanced MRI had a significantly higher area under the ROC curve (0.964 vs. 0.830) and sensitivity (90.7% vs. 84.7%).[15] In another comparison for the characterization of focal liver lesions, SPIO-enhanced MRI showed higher specificity (99% vs. 85%) and positive predictive value (96% vs. 68%) compared to gadolinium-enhanced MRI.[16]
| Contrast Agent | Lesion Type | Sensitivity | Specificity | Accuracy | Source |
| This compound | Hepatocellular Carcinoma (HCC) | 90.7% | - | - | [15] |
| SPIO | Hepatocellular Carcinoma (HCC) | 84.7% | - | - | [15] |
| Gadolinium (Gd) | Focal Liver Lesions | 79% | 85% | 83% | [16] |
| SPIO | Focal Liver Lesions | 74% | 99% | 92% | [16] |
Experimental Protocols
A typical MRI protocol for the evaluation of focal liver lesions using this compound involves a comprehensive set of sequences performed before and after contrast administration.
Patient Preparation: No specific preparation is generally required, but fasting for 4-6 hours prior to the scan can reduce bowel motion artifacts.
Contrast Administration:
-
Dosage: 0.025 mmol/kg body weight (equivalent to 0.1 mL/kg).[6][8]
-
Injection: Administered as an intravenous bolus at a rate of 1-2 mL/second, followed by a saline flush.[6]
Imaging Sequences:
-
Pre-contrast:
-
Post-contrast (Dynamic Phases):
-
Hepatobiliary Phase:
Conclusion
This compound-enhanced MRI is a powerful tool for the diagnosis and characterization of focal liver lesions. Its unique hepatocyte-specific properties provide valuable information in the hepatobiliary phase, which can improve diagnostic accuracy, particularly in differentiating certain benign lesions like FNH from malignant ones and in detecting small liver metastases.[18][19] While some studies suggest that ECAs may have higher sensitivity for HCC detection based on traditional criteria, the comprehensive evaluation offered by the dual-phase imaging of this compound makes it an indispensable agent in the armamentarium of liver imaging. The choice of contrast agent should be guided by the specific clinical question, lesion characteristics, and institutional expertise.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. ajronline.org [ajronline.org]
- 3. Use of this compound for functional MRI based on its unique molecular mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. droracle.ai [droracle.ai]
- 7. This compound for Contrast Magnetic Resonance Imaging of the Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 8. radiopaedia.org [radiopaedia.org]
- 9. Diagnostic performance of MRI using extracellular contrast agents versus gadoxetic acid for hepatocellular carcinoma: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ajronline.org [ajronline.org]
- 11. Intraindividual crossover comparison of gadobenate dimeglumine-enhanced and this compound-enhanced MRI for characterizing focal liver lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Diagnostic Efficacy and Safety of this compound vs Gadobenate Dimeglumine in Patients With Known or Suspected Focal Liver Lesions: Results of a Clinical Phase III Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Diagnostic Efficacy and Safety of this compound vs Gadobenate Dimeglumine in Patients With Known or Suspected Focal Liver Lesions: Results of a Clinical Phase III Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Diagnostic performance of CT, this compound-enhanced MRI, and PET/CT for the diagnosis of colorectal liver metastasis: Systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparison of gadoxetic acid-enhanced MRI and superparamagnetic iron oxide-enhanced MRI for the detection of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Diagnostic accuracy of MR imaging to identify and characterize focal liver lesions: comparison between gadolinium and superparamagnetic iron oxide contrast media - Maurea - Quantitative Imaging in Medicine and Surgery [qims.amegroups.org]
- 17. droracle.ai [droracle.ai]
- 18. [PDF] this compound-enhanced MRI of the liver: part 1, protocol optimization and lesion appearance in the noncirrhotic liver. | Semantic Scholar [semanticscholar.org]
- 19. Hepatobiliary contrast agents: differential diagnosis of focal hepatic lesions, pitfalls and other indications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Perfusion Parameters: Gadoxetate vs. Gadobenate in Liver Imaging
For researchers, scientists, and drug development professionals, the choice of contrast agent in dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI) is pivotal for accurate assessment of tissue perfusion. This guide provides an objective comparison of the perfusion parameters derived from two commonly used gadolinium-based contrast agents: Gadoxetate disodium and Gadobenate dimeglumine.
This comparison draws upon key experimental data to highlight the differences and similarities in how these agents perform in quantifying perfusion, particularly in the context of liver imaging and hepatocellular carcinoma (HCC).
Executive Summary
Recent studies, most notably a 2021 prospective study in European Radiology, have demonstrated that for the assessment of hepatocellular carcinoma, both this compound and Gadobenate dimeglumine yield similar modeled and model-free perfusion parameters within the initial three minutes of post-contrast injection.[1][2][3] However, significant differences emerge when evaluating the surrounding liver parenchyma. This compound is associated with lower portal and total hepatic blood flow, as well as a longer time-to-peak enhancement and mean transit time in healthy liver tissue.[1][2][3] These differences are crucial for the interpretation of perfusion studies and for the selection of the appropriate contrast agent based on the primary research question.
Quantitative Perfusion Parameter Comparison
The following table summarizes the key quantitative perfusion parameters for both this compound and Gadobenate dimeglumine as observed in recent comparative studies. The data is presented for both hepatocellular carcinoma and the surrounding liver parenchyma.
| Parameter | Tissue | This compound (Median [IQR]) | Gadobenate dimeglumine (Median [IQR]) | P-value |
| Modeled Parameters | ||||
| Arterial Flow (Fa) (mL/100mL/min) | HCC | 22.7 [14.1-33.8] | 24.9 [16.8-43.2] | 0.443 |
| Liver Parenchyma | 9.0 [5.8-12.2] | 8.8 [6.6-11.8] | 0.932 | |
| Portal Venous Flow (Fp) (mL/100mL/min) | HCC | 10.4 [4.8-17.9] | 10.9 [6.2-16.7] | 0.932 |
| Liver Parenchyma | 35.5 [26.4-48.9] | 58.7 [41.2-76.8] | 0.002 | |
| Total Flow (Ft) (mL/100mL/min) | HCC | 36.5 [24.4-53.1] | 38.3 [25.7-57.8] | 0.778 |
| Liver Parenchyma | 44.5 [34.7-60.6] | 67.5 [50.1-85.1] | 0.001 | |
| Arterial Fraction (%) | HCC | 64.9 [47.5-81.8] | 66.8 [47.8-82.5] | 0.912 |
| Liver Parenchyma | 20.3 [14.6-26.6] | 13.5 [9.9-18.7] | <0.001 | |
| Mean Transit Time (MTT) (s) | HCC | 19.3 [11.6-25.7] | 16.0 [11.2-24.9] | 0.424 |
| Liver Parenchyma | 27.2 [21.8-34.8] | 19.0 [16.0-22.9] | <0.001 | |
| Distribution Volume (DV) (%) | HCC | 26.9 [18.4-37.8] | 23.3 [16.9-30.8] | 0.231 |
| Liver Parenchyma | 19.6 [15.2-24.8] | 18.7 [15.1-23.2] | 0.612 | |
| Model-Free Parameters | ||||
| Time to Peak (TTP) (s) | HCC | 46.8 [36.0-63.6] | 44.4 [36.0-52.8] | 0.380 |
| Liver Parenchyma | 73.2 [58.8-105.6] | 50.4 [45.6-56.4] | <0.001 |
Data derived from Stocker D, et al. Eur Radiol. 2021.
Experimental Protocols
The presented data is based on a prospective study involving 66 patients with 83 hepatocellular carcinomas.[1] The patients were divided into two groups, one receiving this compound and the other Gadobenate dimeglumine.
Patient Population:
-
Group 1 (this compound): 28 patients
-
Group 2 (Gadobenate dimeglumine): 38 patients
Contrast Agent Administration:
-
This compound: 0.025 mmol/kg body weight
-
Gadobenate dimeglumine: 0.05 mmol/kg body weight
Imaging Protocol:
-
Scanner: 1.5T and 3.0T MRI scanners
-
Sequence: 3D T1-weighted spoiled gradient-echo sequence (e.g., LAVA, VIBE)
-
Temporal Resolution: High temporal resolution acquisitions for the initial 3 minutes post-contrast injection.
Perfusion Analysis:
-
Methodology: Dynamic contrast-enhanced MRI (DCE-MRI) data was analyzed using both model-free and modeled approaches.
-
Arterial Input Function (AIF): The AIF was determined from a region of interest placed in the abdominal aorta.
-
Perfusion Models: A dual-input single-compartment model was used to calculate the modeled parameters (Fa, Fp, Ft, Arterial Fraction, MTT, DV).
-
Software: Commercially available or in-house developed software was used for perfusion analysis.
Visualizing the Process and Pathway
To better understand the experimental workflow and the underlying biological mechanism of these contrast agents, the following diagrams are provided.
Caption: Workflow of a comparative DCE-MRI perfusion study.
Caption: Simplified hepatocyte uptake pathway for hepatobiliary contrast agents.
Conclusion
References
- 1. Dynamic contrast-enhanced MRI perfusion quantification in hepatocellular carcinoma: comparison of this compound and gadobenate dimeglumine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound and gadobenate dimeglumine show similar perfusion parameters for HCC | MDedge [ma1.mdedge.com]
Safety Operating Guide
Navigating the Disposal of Gadoxetate Disodium: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of Gadoxetate Disodium is a critical component of laboratory safety and environmental responsibility. This guide provides researchers, scientists, and drug development professionals with essential, step-by-step procedures for the proper handling and disposal of this gadolinium-based contrast agent. Adherence to these protocols is vital to minimize environmental impact and ensure regulatory compliance.
Core Disposal Protocol: A Step-by-Step Guide
The disposal of this compound, commercially known as Eovist® or Primovist®, must be handled with care, treating it as a hazardous chemical waste.
-
Immediate Containment and Labeling :
-
Do not discard unused or expired this compound in standard laboratory trash or flush it down the sewer system.[1][2] This practice is inappropriate and contributes to the environmental burden of gadolinium in waterways.[3]
-
Collect any unused solution, along with contaminated materials such as vials, syringes, and personal protective equipment (PPE), into a designated, leak-proof hazardous waste container.
-
Clearly label the container as "Hazardous Waste" and specify the contents, including "this compound."
-
-
Consultation of Regulations :
-
Professional Waste Management :
-
The recommended and safest method of disposal is to engage a licensed hazardous waste disposal company.[4] These companies are equipped to handle and transport chemical waste according to regulatory standards.
-
Alternatively, some manufacturers may offer a take-back program for their products.[1] It is advisable to contact the manufacturer to inquire about this option.
-
-
Documentation :
-
Maintain meticulous records of all disposed this compound. This documentation should include the quantity, date of disposal, and the name of the licensed disposal contractor. These records are essential for regulatory audits and for maintaining a comprehensive chemical inventory and disposal history.
-
Summary of Disposal Guidelines and Regulatory Oversight
For quick reference, the following table summarizes the key disposal recommendations for this compound.
| Disposal Guideline | Description | Primary Regulatory Bodies |
| Waste Classification | Treat as hazardous chemical waste. | EPA, State Environmental Agencies |
| Prohibited Actions | Do not dispose of in sinks or regular trash.[1] | EPA, Local Water Authorities |
| Containment | Use sealed, properly labeled, and chemically compatible containers. | OSHA, EPA |
| Disposal Method | Hand over to an authorized hazardous waste disposal company.[4] | DOT, EPA |
| Alternative Disposal | Return to the manufacturer if a take-back program is available.[1] | FDA |
Experimental Protocols for Disposal
The disposal of this compound is a regulated waste management procedure and not a laboratory experiment. Therefore, there are no "experimental protocols" for its disposal. The established and required methodology is to follow the procedural guidance outlined in this document, which aligns with safety and environmental regulations.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe and compliant disposal of this compound waste in a laboratory setting.
Caption: A logical workflow for the proper disposal of this compound.
References
- 1. This compound | C23H28GdN3Na2O11 | CID 91754427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. itwreagents.com [itwreagents.com]
- 3. Review of strategies to reduce the contamination of the water environment by gadolinium-based contrast agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.ambeed.com [file.ambeed.com]
- 5. medicines.org.uk [medicines.org.uk]
Safeguarding Your Research: A Comprehensive Guide to Handling Gadoxetate Disodium
For Immediate Implementation: This document provides essential safety and logistical protocols for researchers, scientists, and drug development professionals handling Gadoxetate Disodium. Adherence to these guidelines is critical for ensuring personnel safety and maintaining a compliant laboratory environment.
This compound, a gadolinium-based contrast agent, is primarily utilized in clinical settings for magnetic resonance imaging (MRI). While it is supplied as a sterile solution for injection and is not classified as a hazardous chemical, prudent laboratory practices are essential to minimize any potential risks associated with its handling and disposal.
Personal Protective Equipment (PPE) and Handling Protocols
When working with this compound in a laboratory setting, the following personal protective equipment and handling procedures are recommended to prevent unnecessary exposure and maintain the integrity of your research.
Recommended Personal Protective Equipment
| PPE Category | Item | Specifications |
| Eye Protection | Safety Glasses with Side Shields | Must be worn at all times in the laboratory to protect against accidental splashes. |
| Hand Protection | Nitrile Gloves | Standard laboratory-grade nitrile gloves are sufficient for handling the solution.[1][2] |
| Body Protection | Laboratory Coat | A standard, clean laboratory coat should be worn to protect skin and clothing. |
Safe Handling Procedures
-
Visual Inspection: Before use, visually inspect the this compound vial for any particulate matter or discoloration. Do not use if the solution is not clear, colorless to pale yellow.
-
Aseptic Technique: If the sterility of the solution is critical for your experiment, handle it in a controlled environment, such as a laminar flow hood, using aseptic techniques.
-
Avoid Contamination: Use sterile syringes and needles for withdrawing the solution from the vial. The rubber stopper should only be pierced once.
-
Single Use: this compound vials are intended for single use only. Any unused portion of the solution should be discarded appropriately.
-
Spill Management: In the event of a spill, absorb the liquid with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal. Clean the spill area with a detergent and water.
Operational and Disposal Plans
Proper management of this compound from receipt to disposal is crucial for a safe and efficient workflow.
Experimental Workflow
The following diagram outlines the standard workflow for handling this compound in a research laboratory.
Disposal Plan
The disposal of this compound and associated materials must comply with local and institutional regulations for chemical and biomedical waste.
| Waste Stream | Disposal Method |
| Unused this compound Solution | Dispose of as non-hazardous chemical waste in accordance with institutional guidelines. Do not pour down the drain unless permitted by local regulations. |
| Empty Vials | Dispose of in a sharps container or as regulated medical waste. |
| Contaminated Sharps (Needles, Syringes) | Dispose of immediately in a designated sharps container. |
| Contaminated Labware (e.g., gloves, absorbent pads) | Dispose of as solid laboratory waste, unless institutional policy requires it to be treated as chemical or biomedical waste. |
Environmental Considerations: Gadolinium-based contrast agents have been detected in the environment, and their long-term effects are a subject of ongoing research.[3][4] To minimize environmental impact, it is crucial to dispose of all gadolinium-containing waste through designated chemical waste streams and not into the sanitary sewer system. Some institutions may have specific programs for the collection and recycling of contrast media waste.[5]
Health and Safety Information
While this compound is not considered a hazardous chemical for handling in a laboratory setting, it is important to be aware of the following:
-
Routes of Exposure: The primary routes of occupational exposure are through accidental needlestick injuries or skin contact with the solution.
-
Toxicity: The toxicity of chelated gadolinium in this compound is low. The primary health concern associated with gadolinium-based contrast agents is Nephrogenic Systemic Fibrosis (NSF), a rare but serious condition that can occur in individuals with pre-existing severe kidney disease.[6][7][8] This is primarily a risk for patients receiving the agent as a diagnostic tool and is not a recognized occupational hazard for laboratory personnel.
-
First Aid Measures:
-
Skin Contact: Wash the affected area with soap and water.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes.
-
Ingestion: In the unlikely event of ingestion, rinse the mouth with water and seek medical advice.
-
Inhalation: Not a likely route of exposure for a non-volatile solution.
-
By adhering to these safety and logistical guidelines, researchers can confidently and safely handle this compound in their laboratories, contributing to a culture of safety and scientific excellence.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 3. A Novel Protein for the Bioremediation of Gadolinium Waste - PMC [pmc.ncbi.nlm.nih.gov]
- 4. healthmanagement.org [healthmanagement.org]
- 5. radiologysolutions.bayer.com [radiologysolutions.bayer.com]
- 6. Gadolinium-Based Contrast Agent Use, Their Safety, and Practice Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
- 8. emjreviews.com [emjreviews.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
